molecular formula C21H26N2O2 B1436113 16,17-Dihydroapovincamine

16,17-Dihydroapovincamine

Cat. No.: B1436113
M. Wt: 338.4 g/mol
InChI Key: BOAFIDYFQWIRTC-FMVHKLRBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16,17-Dihydroapovincamine is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,17,19H,3,6,9-13H2,1-2H3/t17?,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAFIDYFQWIRTC-FMVHKLRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

16,17-Dihydroapovincamine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-Dihydroapovincamine is a chemical compound closely related to the vinca alkaloids, a class of compounds known for their pharmacological activities. It is primarily recognized as an impurity and a derivative of apovincamine, which itself is a derivative of vincamine. Vincamine and its semi-synthetic analog, vinpocetine, are known for their vasodilating and nootropic effects, primarily used in the management of cerebrovascular disorders.[1][2][3] This guide provides a summary of the available technical data for this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its identification and characterization in a laboratory setting.

PropertyValueSource
CAS Number 57130-30-0ChemicalBook
Molecular Formula C₂₁H₂₆N₂O₂ChemicalBook
Molecular Weight 338.44 g/mol ChemicalBook

Relationship to Vincamine and Apovincamine

This compound is structurally related to apovincamine, which is formed from the dehydration of vincamine. The "dihydro" prefix indicates the addition of two hydrogen atoms to the apovincamine structure, saturating a double bond. This structural relationship is crucial for understanding its potential, albeit uncharacterized, pharmacological profile in the context of its parent compounds.

G Vincamine Vincamine Apovincamine Apovincamine Vincamine->Apovincamine Dehydration Dihydroapovincamine This compound Apovincamine->Dihydroapovincamine Reduction

Caption: Chemical relationship between Vincamine, Apovincamine, and this compound.

Pharmacological Context: Apovincamine Derivatives

The proposed mechanisms of action for related vinca alkaloids include:

  • Vasodilation: Improving blood flow in the brain.[1]

  • Neuroprotection: Exhibiting protective effects on neural tissues.[3]

  • Anti-inflammatory activity: Demonstrating potential to reduce inflammation.[4]

It is plausible that this compound may share some of these properties, but dedicated research is required to confirm any biological activity.

Experimental Protocols

Detailed experimental protocols specifically for the synthesis or biological evaluation of this compound are not extensively documented in publicly accessible scientific literature. As it is primarily classified as an impurity of vincamine, its characterization would typically be part of the analytical method validation for vincamine drug products.

A general workflow for the analysis of such an impurity would involve:

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Identification cluster_3 Quantification Vincamine_Sample Vincamine API/Formulation HPLC HPLC/UPLC Vincamine_Sample->HPLC UV_Detector UV Detection HPLC->UV_Detector MS_Detector Mass Spectrometry HPLC->MS_Detector Quantification Impurity Quantification UV_Detector->Quantification MS_Detector->Quantification

Caption: General workflow for the analysis of impurities in a drug substance like Vincamine.

Signaling Pathways

There is currently no available research detailing the specific signaling pathways modulated by this compound. Research on related compounds like vinpocetine has suggested interactions with various cellular targets, including phosphodiesterases (PDEs), which could influence downstream signaling cascades.[3][4] However, without direct experimental evidence, any depiction of a signaling pathway for this compound would be purely speculative.

Conclusion

This compound is a known derivative of apovincamine and an impurity of vincamine. While its basic chemical properties are defined, a significant gap exists in the scientific literature regarding its specific biological activities, mechanism of action, and detailed experimental protocols. Future research is necessary to elucidate the pharmacological profile of this compound and determine if it shares the therapeutic potential of its parent vinca alkaloids. For professionals in drug development, its primary relevance is currently as a reference standard for the quality control of vincamine-based pharmaceutical products.

References

An In-depth Technical Guide to 16,17-Dihydroapovincamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-Dihydroapovincamine is a tertiary amine and a known impurity of Vincamine, a monoterpenoid indole alkaloid extracted from the leaves of the lesser periwinkle plant (Vinca minor). Vincamine and its semi-synthetic derivative, Vinpocetine, are recognized for their vasodilatory and nootropic properties, primarily affecting cerebral blood flow and cognitive function. Due to its structural similarity to these well-studied compounds, this compound is of interest in the fields of pharmacology and drug development, particularly concerning the impurity profiling of Vincamine- and Vinpocetine-based therapeutics. This guide provides a comprehensive overview of the available technical information on this compound.

Chemical and Physical Properties

Limited specific data is available for the physical properties of this compound. The following table summarizes its key chemical identifiers.

PropertyValue
CAS Number 57130-30-0
Molecular Formula C₂₁H₂₆N₂O₂
Molecular Weight 338.44 g/mol
Canonical SMILES CCC12CCN3CC4=C(C=CC=C4)N(C1=C(C2)C(=O)OC)C3
IUPAC Name ethyl (2R,13aS,13bS)-13a-ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1][2]naphthyridine-2-carboxylate

Synthesis and Purification

Synthesis
Isolation and Purification

As an impurity, this compound is typically isolated and purified from bulk Vincamine samples using chromatographic techniques. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a common method for separating closely related alkaloids.

G cluster_0 Isolation cluster_1 Characterization A Bulk Vincamine Sample B Dissolution in appropriate solvent (e.g., Methanol/Water) A->B C Preparative Reversed-Phase HPLC B->C D Fraction Collection based on UV detection C->D E Evaporation of solvent D->E F Isolated this compound E->F G Purity Assessment by Analytical HPLC F->G H Structural Elucidation F->H I NMR Spectroscopy (¹H, ¹³C) H->I J Mass Spectrometry (HRMS) H->J K FT-IR Spectroscopy H->K G cluster_0 Potential Mechanisms of Action A This compound B Phosphodiesterase 1 (PDE1) A->B Inhibition? C Voltage-gated Na⁺ Channels A->C Blockade? D Inflammatory Cytokine Production A->D Modulation? E Increased cGMP/cAMP B->E leads to F Reduced Neuronal Excitability C->F leads to G Decreased Neuroinflammation D->G leads to H Cerebral Vasodilation E->H I Neuroprotection F->I G->I

References

The Eburnane Alkaloid Derivative: A Technical Guide to 16,17-Dihydroapovincamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16,17-Dihydroapovincamine, a derivative of the eburnane class of alkaloids. While direct and extensive research on this specific compound is limited, this document extrapolates from the well-documented chemistry and pharmacology of its parent compounds, vincamine and apovincamine, to present a detailed account of its likely discovery, origin, synthesis, and potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in the further exploration and development of novel Vinca alkaloid derivatives.

Introduction: The Vinca Alkaloid Lineage

The story of this compound begins with the discovery of its natural precursor, vincamine. Vincamine is a monoterpenoid indole alkaloid first isolated in the 1950s from the leaves of the lesser periwinkle plant, Vinca minor L.[1]. This plant has a history in traditional medicine for various ailments. Vincamine itself has been recognized for its cerebral vasodilatory and neuroprotective properties[1][2].

Apovincamine, the immediate precursor to this compound, is a semi-synthetic derivative of vincamine. It can be produced by the dehydration of vincamine[1]. Apovincamine serves as a key intermediate in the synthesis of other pharmacologically active molecules, most notably Vinpocetine (ethyl apovincaminate), a well-known synthetic derivative with potent cerebral blood-flow enhancing and neuroprotective effects[1].

The existence and a method for the preparation of 16,17-dihydro-apovincaminic acid esters are described in a German patent, indicating its synthesis and potential utility[3]. This compound represents a structural modification of apovincamine where the double bond at the 16,17-position is saturated. This structural change is expected to modulate the molecule's physicochemical properties and its interaction with biological targets.

Proposed Synthesis of this compound

The synthesis of this compound from apovincamine is logically achieved through the catalytic hydrogenation of the C(16)-C(17) double bond. This is a standard and well-established method in organic chemistry for the reduction of alkenes.

Experimental Protocol: Catalytic Hydrogenation of Apovincamine

The following is a generalized protocol for the synthesis of this compound. Specific reaction conditions may require optimization.

Materials:

  • Apovincamine

  • Palladium on carbon (Pd/C, 10%) or other suitable hydrogenation catalyst

  • Anhydrous solvent (e.g., ethanol, methanol, ethyl acetate)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., nitrogen or argon)

  • Filtration agent (e.g., Celite®)

Procedure:

  • In a suitable reaction vessel, dissolve apovincamine in the chosen anhydrous solvent.

  • Add the hydrogenation catalyst (e.g., 10% Pd/C) to the solution under an inert atmosphere.

  • Evacuate the reaction vessel and backfill with hydrogen gas. This process should be repeated several times to ensure an oxygen-free environment.

  • Maintain the reaction mixture under a positive pressure of hydrogen gas (typically 1-3 atm, or as determined by the specific apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas.

  • Filter the reaction mixture through a pad of a filtration agent (e.g., Celite®) to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product may be purified by a suitable method, such as recrystallization or column chromatography.

Diagram of the Proposed Synthetic Pathway:

G Vincamine Vincamine (from Vinca minor) Apovincamine Apovincamine Vincamine->Apovincamine  Dehydration Dihydroapovincamine This compound Apovincamine->Dihydroapovincamine  Catalytic  Hydrogenation  (H₂, Pd/C)

Caption: Proposed synthetic route to this compound from Vincamine.

Prospective Pharmacological Profile

Due to the limited specific pharmacological data for this compound, its potential biological activities are inferred from its structural relationship to apovincamine and its well-studied derivative, Vinpocetine.

Quantitative Data for Related Compounds

The following table summarizes available quantitative data for vincamine and its derivatives to provide a comparative context.

CompoundAssayTarget/EffectValueReference
Vinpocetine Radioligand BindingPDE1IC₅₀ = 19 µM[Inferred from reviews]
Vinpocetine ElectrophysiologyVoltage-gated Na⁺ channelsIC₅₀ = 4.7 µM[Inferred from reviews]
Vincamine Derivatives Cell ViabilityPancreatic β-cells protectionEC₅₀ = 0.22 - 0.27 µM (for potent derivatives)[4]
Vinpocetine Analogs MTT AssayAntiproliferative (HCT-116 cells)IC₅₀ = 67.44 µM (for an alcohol analog)[5]

Note: The IC₅₀ and EC₅₀ values are highly dependent on the specific experimental conditions.

Potential Signaling Pathways

The pharmacological effects of vincamine and its derivatives, particularly Vinpocetine, are attributed to their modulation of several key signaling pathways. It is plausible that this compound could interact with similar targets.

Known Signaling Pathways of Vincamine Derivatives:

  • Phosphodiesterase Type 1 (PDE1) Inhibition: Vinpocetine is a known inhibitor of PDE1. Inhibition of PDE1 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in vasodilation and increased cerebral blood flow.

  • Ion Channel Modulation: Vinpocetine has been shown to block voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels. This action contributes to its neuroprotective effects by reducing neuronal excitability and preventing excitotoxicity.

  • Anti-inflammatory Pathways: Some vincamine derivatives have demonstrated anti-inflammatory properties, potentially through the modulation of pathways involving nuclear factor-kappa B (NF-κB).

  • Antioxidant Activity: Vincamine and its derivatives have been reported to possess antioxidant properties, which contribute to their neuroprotective effects.

  • IRS2/PI3K/Akt Signaling Pathway: Certain vincamine derivatives have shown protective effects on pancreatic β-cells by regulating the IRS2/PI3K/Akt signaling pathway[4].

Diagram of Potential Signaling Pathways:

G cluster_0 Potential Cellular Effects of this compound Dihydroapovincamine This compound (Hypothesized) PDE1 PDE1 Inhibition Dihydroapovincamine->PDE1 IonChannels Ion Channel Modulation (Na⁺, Ca²⁺) Dihydroapovincamine->IonChannels Inflammation Anti-inflammatory Pathways (e.g., NF-κB) Dihydroapovincamine->Inflammation Vasodilation Vasodilation & Increased Cerebral Blood Flow PDE1->Vasodilation Neuroprotection Neuroprotection IonChannels->Neuroprotection ReducedInflammation Reduced Inflammation Inflammation->ReducedInflammation

Caption: Hypothesized signaling pathways modulated by this compound.

Detailed Experimental Methodologies

In Vitro Assay for PDE1 Inhibition (Generalized Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on PDE1 activity.

Materials:

  • Recombinant human PDE1 enzyme

  • [³H]-cGMP (radioligand)

  • Scintillation proximity assay (SPA) beads

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (test compound)

  • Known PDE1 inhibitor (positive control, e.g., Vinpocetine)

  • Microplate reader capable of detecting SPA signals

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, combine the PDE1 enzyme, [³H]-cGMP, and the test compound at various concentrations.

  • Include control wells with no inhibitor (100% activity) and a known inhibitor (positive control).

  • Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Terminate the reaction by adding SPA beads coated with a scintillant that binds to the product of the reaction ([³H]-5'-GMP).

  • Allow the beads to settle and measure the light emitted using a microplate reader.

  • The amount of light is proportional to the amount of [³H]-5'-GMP produced and thus reflects the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Measurement of Cerebral Blood Flow in an Animal Model (Generalized Protocol)

Objective: To assess the effect of this compound on cerebral blood flow (CBF) in a preclinical model (e.g., dog or rat).

Method: Laser Doppler Flowmetry or Microsphere Technique.

Procedure (Laser Doppler Flowmetry):

  • Anesthetize the animal and maintain physiological parameters within a normal range.

  • Perform a craniotomy to expose the cerebral cortex.

  • Place a laser Doppler probe on the cortical surface to continuously measure CBF.

  • Administer a vehicle control intravenously and record baseline CBF for a set period.

  • Administer this compound intravenously at various doses.

  • Continuously record CBF for a defined period after each dose administration.

  • Analyze the data to determine the dose-dependent effects of the compound on CBF, expressed as a percentage change from baseline.

Workflow Diagram for Pharmacological Evaluation:

G Start This compound InVitro In Vitro Assays Start->InVitro InVivo In Vivo Studies Start->InVivo PDE1Assay PDE1 Inhibition Assay (IC₅₀ Determination) InVitro->PDE1Assay IonChannelAssay Ion Channel Patch Clamp (IC₅₀ Determination) InVitro->IonChannelAssay CBFStudy Cerebral Blood Flow Measurement (e.g., Laser Doppler) InVivo->CBFStudy NeuroprotectionStudy Neuroprotection Model (e.g., Stroke Model) InVivo->NeuroprotectionStudy DataAnalysis Data Analysis & Structure-Activity Relationship PDE1Assay->DataAnalysis IonChannelAssay->DataAnalysis CBFStudy->DataAnalysis NeuroprotectionStudy->DataAnalysis

Caption: Experimental workflow for the pharmacological evaluation of this compound.

Conclusion and Future Directions

This compound is a structurally intriguing derivative of the pharmacologically significant Vinca alkaloid, apovincamine. While direct research on this compound is sparse, its chemical lineage suggests a promising profile as a potential modulator of cerebral circulation and neuronal function. The saturation of the 16,17-double bond may alter its metabolic stability, receptor binding affinity, and overall pharmacokinetic profile compared to its unsaturated precursor.

Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive pharmacological characterization. Key areas of investigation should include:

  • Quantitative in vitro pharmacology: Determining the IC₅₀ or Kᵢ values for its interaction with PDE1, various ion channels, and other potential targets.

  • In vivo efficacy studies: Assessing its effects on cerebral blood flow, neuroprotection in models of ischemia, and cognitive function.

  • Pharmacokinetic and metabolic profiling: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Comparative studies: Directly comparing its activity and safety profile with that of apovincamine and Vinpocetine to elucidate the structure-activity relationships of the eburnane scaffold.

This technical guide provides a starting point for researchers to delve into the potential of this compound and to unlock new therapeutic possibilities within the rich chemical landscape of Vinca alkaloids.

References

The Biological Significance of 16,17-Dihydroapovincamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,17-Dihydroapovincamine, more commonly known as Vinpocetine, is a synthetic derivative of the vinca alkaloid vincamine, an extract from the lesser periwinkle plant. For decades, it has been utilized in several countries for the management of cerebrovascular disorders and cognitive deficits.[1][2] Extensive research has unveiled a multifaceted pharmacological profile for Vinpocetine, highlighting its potential as a neuroprotective, anti-inflammatory, and cognitive-enhancing agent. This technical guide provides an in-depth overview of the biological significance of Vinpocetine, with a focus on its molecular mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Core Mechanisms of Action

Vinpocetine exerts its biological effects through a combination of mechanisms, primarily targeting key enzymes and ion channels involved in cellular signaling and homeostasis.

Inhibition of Phosphodiesterase Type 1 (PDE1)

A primary and well-established mechanism of Vinpocetine is the inhibition of phosphodiesterase type 1 (PDE1), a calcium/calmodulin-dependent enzyme.[2][3] By inhibiting PDE1, Vinpocetine prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to their accumulation.[3] This increase in cyclic nucleotides has several downstream effects, including vasodilation and improved cerebral blood flow.[3][4]

Modulation of Voltage-Gated Ion Channels

Vinpocetine has been shown to block voltage-dependent sodium (Na+) channels.[5][6][7] This action is considered a key contributor to its neuroprotective effects by preventing excessive sodium influx, which can lead to cellular swelling and excitotoxicity.[8][9] Some studies also suggest an inhibitory effect on certain voltage-gated calcium (Ca2+) channels, further contributing to the reduction of intracellular calcium overload during ischemic events.[10]

Anti-inflammatory Effects via the NF-κB Pathway

A significant aspect of Vinpocetine's biological activity is its potent anti-inflammatory action, which is independent of its PDE1 inhibitory effects.[6][11] Vinpocetine directly inhibits the IκB kinase (IKK) complex, a critical regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[11][12] By inhibiting IKK, Vinpocetine prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[11][13]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacological effects of Vinpocetine.

Table 1: Inhibitory Concentrations (IC50) of Vinpocetine

TargetIC50 ValueCell/System TypeReference
PDE1A~8–20 μMIn vitro[5][6]
PDE1B~8–20 μMIn vitro[5][6]
PDE1C~40–50 μMIn vitro[5][6]
Voltage-gated Na+ channels44.2 ± 14.6 μMCultured rat cerebrocortical neurons[7]
Voltage-gated Na+ channels (from depolarized potential)3.5 μMRat NaV1.8 channels expressed in ND7/23 cells[14]
Voltage-gated Na+ channels (from hyperpolarized potential)10.4 μMRat NaV1.8 channels expressed in ND7/23 cells[14]
IKKβ (in vitro kinase assay)~17.17 μMCell-free system[11][12]
IKK (in-cell inhibition)~26 μMRat aortic vascular smooth muscle cells[11]

Table 2: Pharmacokinetic Parameters of Vinpocetine in Humans

ParameterValueAdministration RouteSubject PopulationReference
Elimination Half-Life (t1/2β)4.83 hIntravenousHealthy volunteers[15]
Bioavailability56.6 ± 8.9%OralHealthy volunteers[15]
Time to Maximum Concentration (Tmax)1-1.5 hOralHealthy volunteers[15]

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

In Vitro IKKβ Kinase Assay

Objective: To determine the direct inhibitory effect of Vinpocetine on IKKβ kinase activity.

Methodology:

  • Recombinant IKKβ protein is incubated with its substrate, GST-IκBα, in a kinase reaction buffer.

  • [γ-32P]ATP is added to the reaction mixture to initiate the phosphorylation of GST-IκBα.

  • Vinpocetine at various concentrations is included in the reaction to assess its inhibitory effect.

  • The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).

  • The reaction is stopped, and the proteins are separated by SDS-PAGE.

  • The gel is dried, and the phosphorylated GST-IκBα is visualized by autoradiography.

  • The intensity of the radioactive bands is quantified to determine the extent of IKKβ inhibition by Vinpocetine, from which the IC50 value is calculated.[12][16]

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

Objective: To measure the effect of Vinpocetine on voltage-gated sodium currents in neuronal cells.

Methodology:

  • Cultured neurons (e.g., rat cerebrocortical neurons) are prepared for electrophysiological recording.

  • A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane (giga-seal).

  • The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of whole-cell currents.

  • Voltage-gated sodium currents are elicited by applying a series of depolarizing voltage steps from a holding potential.

  • Vinpocetine is applied to the extracellular solution at various concentrations.

  • The effect of Vinpocetine on the amplitude and kinetics of the sodium currents is recorded and analyzed to determine the concentration-dependent block and calculate the IC50 value.[7]

Measurement of Cerebral Blood Flow (CBF)

Objective: To assess the in vivo effect of Vinpocetine on cerebral blood flow.

Methodology (Transcranial Doppler - TCD):

  • A handheld transducer is placed on the scalp over specific "windows" where the skull is thinnest.

  • The transducer emits ultrasound waves that penetrate the skull and are reflected by moving red blood cells in the cerebral arteries.

  • The Doppler shift in the frequency of the returning ultrasound waves is used to calculate the velocity of blood flow in the targeted artery (e.g., middle cerebral artery).

  • Baseline CBF velocity is recorded before the administration of Vinpocetine.

  • Vinpocetine is administered (e.g., intravenously), and CBF velocity is monitored continuously or at specific time points to determine the change from baseline.[2][17]

Methodology (Near-Infrared Spectroscopy - NIRS):

  • NIRS sensors are placed on the forehead.

  • These sensors emit near-infrared light, which can penetrate the skull and brain tissue.

  • The amount of light absorbed and scattered by the tissue is measured by detectors in the sensors.

  • Changes in the concentration of oxygenated and deoxygenated hemoglobin can be calculated based on their different absorption spectra, providing an indirect measure of changes in regional cerebral blood flow and oxygenation.

  • Measurements are taken before and after Vinpocetine administration to assess its effects.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and a typical experimental workflow for evaluating Vinpocetine's neuroprotective effects.

Vinpocetine_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex (IKKα/β/γ) Inflammatory_Stimuli->IKK_Complex Activates IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates Vinpocetine Vinpocetine Vinpocetine->IKK_Complex Inhibits NF_kB NF-κB (p65/p50) IkB_alpha_p P-IκBα (Phosphorylated) IkB_alpha->IkB_alpha_p NF_kB_n NF-κB (Active) NF_kB->NF_kB_n Translocates to Nucleus Proteasome Proteasomal Degradation IkB_alpha_p->Proteasome Targets for Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_n->Pro_inflammatory_Genes Induces Neuroprotection_Workflow start Start: In Vitro Neuroprotection Assay cell_culture 1. Culture Neuronal Cells (e.g., primary cortical neurons) start->cell_culture induce_injury 2. Induce Excitotoxic Injury (e.g., Glutamate or NMDA exposure) cell_culture->induce_injury treatment 3. Treat with Vinpocetine (various concentrations) induce_injury->treatment incubation 4. Incubate for a Defined Period (e.g., 24 hours) treatment->incubation assess_viability 5. Assess Cell Viability (e.g., LDH assay, MTT assay) incubation->assess_viability data_analysis 6. Data Analysis (Calculate % neuroprotection, IC50) assess_viability->data_analysis end End: Determine Neuroprotective Efficacy data_analysis->end

References

An In-depth Technical Guide to the Mechanism of Action Theories of 16,17-Dihydroapovincamine (Vinpocetine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-Dihydroapovincamine, a synthetic derivative of the vinca alkaloid vincamine, is more commonly known as Vinpocetine.[1] For over three decades, it has been utilized in numerous Asian and European nations for the management of cerebrovascular disorders, including stroke and dementia.[1][2] Vinpocetine is recognized for its ability to enhance cerebral blood flow and exert neuroprotective effects.[3] Its multifaceted mechanism of action has been a subject of extensive research, revealing a range of cellular targets and signaling pathways. This technical guide provides a comprehensive overview of the current theories on Vinpocetine's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action Theories

The therapeutic effects of Vinpocetine are attributed to several interconnected mechanisms, including the inhibition of phosphodiesterase type 1 (PDE1), modulation of ion channels, and potent anti-inflammatory actions. These mechanisms collectively contribute to its observed effects on cerebral circulation, neuronal protection, and cognitive function.

Phosphodiesterase Type 1 (PDE1) Inhibition

One of the earliest and most well-established mechanisms of action for Vinpocetine is its inhibitory effect on phosphodiesterase type 1 (PDE1).[2][4] PDEs are enzymes that degrade cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDE1, Vinpocetine leads to an increase in the intracellular levels of cAMP and cGMP.[5][6]

This elevation of cyclic nucleotides has several downstream consequences. In vascular smooth muscle, increased cGMP levels are thought to induce relaxation, leading to vasodilation and an increase in cerebral blood flow.[4] In the brain, the rise in cAMP and cGMP can activate protein kinases that phosphorylate transcription factors such as cAMP response element-binding protein (CREB), which is involved in neuronal plasticity and memory formation.[7] This pathway is believed to be a key contributor to the cognitive-enhancing effects of Vinpocetine.[6][7]

CompoundTargetIC50 ValueAssay ConditionsReference
VinpocetinePDE110-20 µMSpecific assay conditions not detailed in the provided search results.[2]

A typical in vitro PDE1 inhibition assay would be performed as follows:

  • Enzyme Preparation: Recombinant human PDE1 is purified and prepared in an appropriate assay buffer.

  • Substrate Preparation: A fluorescently labeled or radiolabeled cAMP or cGMP substrate is prepared.

  • Inhibition Assay:

    • Vinpocetine, at varying concentrations, is pre-incubated with the PDE1 enzyme.

    • The reaction is initiated by the addition of the cyclic nucleotide substrate.

    • The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection:

    • The reaction is stopped, and the amount of hydrolyzed substrate is quantified. This can be done using various methods, such as fluorescence polarization, scintillation counting (for radiolabeled substrates), or by using a coupled enzyme system that produces a detectable signal.

  • Data Analysis: The percentage of inhibition at each Vinpocetine concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

PDE1_Inhibition Vinpocetine's Inhibition of PDE1 and Downstream Effects cluster_cyclic_nucleotides Increased Cyclic Nucleotides Vinpocetine Vinpocetine PDE1 Phosphodiesterase 1 (PDE1) Vinpocetine->PDE1 Inhibits cAMP cAMP PDE1->cAMP Degrades cGMP cGMP PDE1->cGMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates CREB CREB Phosphorylation PKA->CREB Vasodilation Vasodilation (Increased Cerebral Blood Flow) PKG->Vasodilation Cognitive_Enhancement Cognitive Enhancement CREB->Cognitive_Enhancement

Caption: Vinpocetine inhibits PDE1, leading to increased cAMP and cGMP levels.

Ion Channel Modulation

Vinpocetine has been shown to modulate the activity of several ion channels, which is a key component of its neuroprotective effects.[1][4]

Vinpocetine is a potent blocker of voltage-gated sodium channels.[8] This action is comparable to that of the well-known anticonvulsant phenytoin.[8] By blocking these channels, Vinpocetine can reduce excessive neuronal excitability, which is a hallmark of excitotoxicity and ischemic brain injury.[5][9] This inhibition of sodium influx helps to stabilize neuronal membranes and prevent the downstream cascade of events that lead to cell death.[5][10]

CompoundTargetIC50 ValueCell TypeReference
VinpocetineVoltage-gated Na+ channels44.2 ± 14.6 µMCultured rat cerebrocortical neurons[8]
PhenytoinVoltage-gated Na+ channels50.5 ± 17.4 µMCultured rat cerebrocortical neurons[8]
VinpocetineNaV1.8 TTXr sodium channels10.4 µM (from -90 mV)ND7/23 cells expressing rat NaV1.8[11]
VinpocetineNaV1.8 TTXr sodium channels3.5 µM (from -35 mV)ND7/23 cells expressing rat NaV1.8[11]

Research also suggests that Vinpocetine can modulate potassium and calcium channels. Studies in molluscan neurons have shown that Vinpocetine can increase the transient K+ current (IA) while suppressing the Ca2+-dependent K+ current (IK(Ca)).[12] The inhibition of IK(Ca) is not likely a result of direct Ca2+ channel suppression, as this only occurs at much higher concentrations of Vinpocetine.[12] The modulation of these channels can influence neuronal excitability and intracellular calcium levels, further contributing to its neuroprotective profile.[12]

The following protocol outlines the general steps for assessing the effect of Vinpocetine on voltage-gated sodium channels using the whole-cell patch-clamp technique:

  • Cell Culture: Primary cortical neurons or a suitable cell line expressing the sodium channel of interest are cultured on glass coverslips.

  • Electrophysiological Recording:

    • A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and superfused with an external recording solution.

    • A glass micropipette with a fine tip (patch pipette) is filled with an internal solution and positioned to form a high-resistance seal (giga-seal) with the membrane of a single neuron.

    • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the transmembrane currents.

  • Data Acquisition:

    • Voltage-gated sodium currents are elicited by applying depolarizing voltage steps from a holding potential.

    • Baseline currents are recorded in the absence of Vinpocetine.

  • Drug Application: Vinpocetine is applied to the external solution at various concentrations.

  • Data Analysis: The peak sodium current amplitude is measured before and after the application of Vinpocetine. The percentage of inhibition is calculated, and the IC50 value is determined by fitting the concentration-response data.

Ion_Channel_Modulation Vinpocetine's Modulation of Ion Channels and Neuroprotection Vinpocetine Vinpocetine Na_Channel Voltage-Gated Na+ Channels Vinpocetine->Na_Channel Blocks K_Channel K+ Channels Vinpocetine->K_Channel Modulates Ca_Channel Ca2+ Channels Vinpocetine->Ca_Channel Modulates Na_Influx Decreased Na+ Influx Na_Channel->Na_Influx Neuronal_Excitability Reduced Neuronal Excitability K_Channel->Neuronal_Excitability Contributes to Excitotoxicity Reduced Excitotoxicity Ca_Channel->Excitotoxicity Contributes to Na_Influx->Neuronal_Excitability Neuronal_Excitability->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection

Caption: Vinpocetine modulates ion channels, leading to reduced excitotoxicity.

Anti-inflammatory Effects via IKK/NF-κB Pathway Inhibition

A significant and more recently elucidated mechanism of action for Vinpocetine is its potent anti-inflammatory activity.[7] Surprisingly, this effect is largely independent of its PDE1 inhibitory action.[7][13] Instead, Vinpocetine directly targets the IκB kinase (IKK) complex, a key regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][13]

The NF-κB pathway is a central mediator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB.[7] Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), the IKK complex becomes activated and phosphorylates IκB.[7] This phosphorylation marks IκB for ubiquitination and subsequent degradation, freeing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7]

Vinpocetine has been shown to directly inhibit the kinase activity of IKKβ, thereby preventing the phosphorylation and degradation of IκB.[7][14] This leads to the sequestration of NF-κB in the cytoplasm and a subsequent reduction in the expression of inflammatory mediators.[2][7] This anti-inflammatory action has been observed in various cell types, including vascular smooth muscle cells, endothelial cells, and macrophages.[13]

CompoundTargetIC50 ValueAssay ConditionsReference
VinpocetineIKKβ kinase activity~17.17 µMIn vitro kinase assay with recombinant IKKβ and GST-IκBα substrate[14][15]
VinpocetineIntracellular IKK kinase activation~25 µMCellular assays[15]

The direct inhibitory effect of Vinpocetine on IKKβ can be assessed using the following in vitro kinase assay protocol:

  • Reagents:

    • Recombinant active IKKβ enzyme.

    • IKK substrate, such as a glutathione S-transferase (GST)-tagged IκBα fusion protein (GST-IκBα).

    • [γ-32P]ATP (radiolabeled ATP).

    • Kinase assay buffer.

  • Kinase Reaction:

    • The recombinant IKKβ enzyme is incubated with varying concentrations of Vinpocetine in the kinase assay buffer.

    • The GST-IκBα substrate is added to the mixture.

    • The kinase reaction is initiated by the addition of [γ-32P]ATP.

    • The reaction is allowed to proceed at 30°C for a defined period (e.g., 10-30 minutes).

  • Detection of Phosphorylation:

    • The reaction is stopped by adding SDS-PAGE loading buffer.

    • The proteins are separated by SDS-PAGE.

    • The gel is dried and exposed to an X-ray film or a phosphor screen to visualize the radiolabeled, phosphorylated GST-IκBα.

  • Data Analysis:

    • The intensity of the phosphorylated GST-IκBα bands is quantified using densitometry.

    • The percentage of inhibition is calculated for each Vinpocetine concentration, and the IC50 value is determined.

IKK_NFkB_Inhibition Vinpocetine's Anti-inflammatory Action via IKK/NF-κB Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates Vinpocetine Vinpocetine Vinpocetine->IKK_Complex Inhibits NFkB NF-κB IkB->NFkB Inhibits NFkB_translocation NF-κB Nuclear Translocation NFkB->NFkB_translocation IkB_P Phosphorylated IκB Proteasomal_Degradation Proteasomal Degradation IkB_P->Proteasomal_Degradation Proteasomal_Degradation->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression (Cytokines, Chemokines) NFkB_translocation->Inflammatory_Genes Induces

Caption: Vinpocetine directly inhibits the IKK complex, preventing NF-κB activation.

Conclusion

The mechanism of action of this compound (Vinpocetine) is multifaceted, involving at least three primary and interconnected pathways: PDE1 inhibition, ion channel modulation, and direct inhibition of the IKK/NF-κB inflammatory signaling cascade. These actions collectively contribute to its observed therapeutic effects, including enhanced cerebral blood flow, neuroprotection, and cognitive improvement. A thorough understanding of these mechanisms is crucial for the ongoing research and development of Vinpocetine and its analogs for various neurological and inflammatory disorders. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the key molecular targets and pathways influenced by this versatile compound.

References

Potential Therapeutic Targets of 16,17-Dihydroapovincamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

16,17-Dihydroapovincamine, a derivative of the vinca alkaloid apovincamine, is structurally similar to the well-researched synthetic nootropic agent, vinpocetine. Based on the extensive pharmacological data available for vinpocetine, it is hypothesized that this compound may share key therapeutic targets implicated in neuroprotection, anti-inflammatory processes, and cerebrovascular regulation. This document provides a comprehensive overview of these potential targets, including phosphodiesterase type 1 (PDE1), voltage-gated sodium channels, and the IκB kinase (IKK)/nuclear factor-kappa B (NF-κB) signaling pathway. Detailed experimental methodologies for assessing activity against these targets are provided, along with quantitative data for vinpocetine to serve as a benchmark for future investigations into this compound.

Potential Therapeutic Targets

The primary therapeutic targets of vinpocetine, and by extension, the potential targets of this compound, are multifaceted and central to cellular signaling pathways involved in various pathological conditions.

Phosphodiesterase Type 1 (PDE1)

PDE1 is a calcium/calmodulin-dependent phosphodiesterase that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling. Inhibition of PDE1 leads to an increase in intracellular levels of cAMP and cGMP, resulting in a cascade of downstream effects, including vasodilation and modulation of inflammatory responses. Vinpocetine has been shown to be a selective inhibitor of PDE1.

Voltage-Gated Sodium Channels (VGSCs)

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. In pathological conditions such as ischemia, excessive sodium influx through these channels can lead to cytotoxic calcium overload and neuronal damage. Vinpocetine has been demonstrated to block VGSCs, thereby exerting a neuroprotective effect.

IκB Kinase (IKK) and the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. IKK is a key upstream kinase that activates this pathway. Vinpocetine has been identified as a direct inhibitor of IKK, thereby suppressing the activation of NF-κB and downstream inflammatory processes.

Quantitative Data for Vinpocetine (Reference for this compound)

The following tables summarize the quantitative data for vinpocetine's activity against its primary therapeutic targets. These values provide a crucial reference point for the potential potency of this compound.

Target EnzymeIsoformIC50 (µM)Reference
Phosphodiesterase 1 (PDE1)PDE1A/B8 - 20[1][2]
PDE1C40 - 50[1][2]
IκB Kinase (IKK)IKKβ~17[1]
Voltage-Gated Sodium ChannelsGeneral10 - 50[1][3]
NaV1.83.5 (depolarized)

Signaling Pathways and Experimental Workflows

PDE1 Inhibition Signaling Pathway

PDE1_Inhibition This compound This compound PDE1 PDE1 This compound->PDE1 Inhibits cGMP cGMP PDE1->cGMP Degrades PKG PKG cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Neuroprotection Neuroprotection PKG->Neuroprotection

Caption: PDE1 Inhibition Pathway.

NF-κB Inhibition Signaling Pathway

NFkB_Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates This compound This compound This compound->IKK Inhibits NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces

Caption: NF-κB Inhibition Pathway.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays PDE1 Assay PDE1 Assay Neuronal Viability Neuronal Viability PDE1 Assay->Neuronal Viability IKK Kinase Assay IKK Kinase Assay Anti-inflammatory Anti-inflammatory IKK Kinase Assay->Anti-inflammatory Patch-Clamp Patch-Clamp Patch-Clamp->Neuronal Viability Lead Optimization Lead Optimization Neuronal Viability->Lead Optimization Anti-inflammatory->Lead Optimization Compound Synthesis Compound Synthesis Compound Synthesis->PDE1 Assay Compound Synthesis->IKK Kinase Assay Compound Synthesis->Patch-Clamp Target Identification Target Identification

Caption: Target Validation Workflow.

Detailed Experimental Protocols

Phosphodiesterase 1 (PDE1) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against PDE1.

Materials:

  • Recombinant human PDE1A, PDE1B, or PDE1C

  • cGMP or cAMP as substrate

  • Snake venom nucleotidase

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the PDE1 enzyme.

  • Initiate the reaction by adding the cGMP or cAMP substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Add snake venom nucleotidase to convert the resulting GMP or AMP to guanosine or adenosine and inorganic phosphate.

  • Incubate the plate at 30°C for 10 minutes.

  • Quantify the amount of inorganic phosphate released using a colorimetric method (e.g., Malachite Green assay).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels

This protocol describes the whole-cell patch-clamp technique to measure the effect of a compound on voltage-gated sodium currents in cultured neurons or heterologous expression systems.

Materials:

  • Cultured neurons (e.g., primary cortical neurons) or cells expressing the sodium channel of interest (e.g., HEK293 cells)

  • External solution (containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Internal solution (containing KCl, MgCl2, HEPES, EGTA, ATP)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for patch pipettes

  • Test compound (this compound)

Procedure:

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Mount the coverslip with cultured cells onto the recording chamber of the microscope and perfuse with the external solution.

  • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential (e.g., -80 mV).

  • Apply a series of depolarizing voltage steps to elicit sodium currents.

  • Record the baseline sodium currents.

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the sodium currents in the presence of the compound.

  • Analyze the data to determine the effect of the compound on the peak current amplitude, and voltage-dependence of activation and inactivation, and calculate the IC50 value.

In Vitro IKKβ Kinase Assay

This protocol details a method to measure the direct inhibitory effect of a compound on the kinase activity of IKKβ.[4]

Materials:

  • Recombinant human IKKβ

  • IKKβ substrate (e.g., GST-IκBα)

  • [γ-32P]ATP

  • Kinase assay buffer (containing HEPES, MgCl2, MnCl2, DTT)

  • Test compound (this compound)

  • SDS-PAGE gels and autoradiography equipment

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a reaction tube, combine the kinase assay buffer, recombinant IKKβ, and the test compound dilutions.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding the IKKβ substrate and [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to an autoradiography film to visualize the phosphorylated substrate.

  • Quantify the band intensities to determine the extent of phosphorylation.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

Based on the robust evidence for the therapeutic targets of vinpocetine, it is highly probable that this compound engages with PDE1, voltage-gated sodium channels, and the IKK/NF-κB pathway. The provided quantitative data for vinpocetine serves as a critical starting point for the pharmacological characterization of this compound. The detailed experimental protocols outlined in this guide offer a clear roadmap for researchers to empirically determine the inhibitory potency and selectivity of this compound against these key targets.

Future research should focus on the direct synthesis and in vitro and in vivo evaluation of this compound. Comparative studies with vinpocetine will be essential to elucidate any differences in potency, selectivity, and pharmacokinetic profiles. Such studies will be instrumental in validating the therapeutic potential of this compound for the treatment of cerebrovascular disorders, neuroinflammatory conditions, and other diseases where these signaling pathways are dysregulated. The structure-activity relationship of apovincamine derivatives is a promising area of investigation that could lead to the development of even more potent and selective therapeutic agents.[5]

References

16,17-Dihydroapovincamine and its Nootropic Potential: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic vinca alkaloid derivative, 16,17-Dihydroapovincamine, and its significant relationship with the well-documented nootropic agent, vinpocetine. Due to a notable scarcity of direct scientific literature and quantitative data on this compound, this document will primarily focus on the extensive research conducted on vinpocetine, a closely related analog. The guide will detail the established mechanisms of action of vinpocetine, including its role as a phosphodiesterase type 1 (PDE1) inhibitor and a cerebral blood flow enhancer, which are central to its cognitive-enhancing effects. Furthermore, this guide will present available quantitative data, detailed experimental protocols for preclinical assessment, and visualizations of key signaling pathways to facilitate a deeper understanding for researchers in the field of neuropharmacology and drug development.

Introduction: Unraveling the Apovincamine Scaffold

Vinca alkaloids, originally derived from the periwinkle plant (Vinca minor), have a rich history in medicine. While some have been developed as anti-cancer agents, a subset, including vincamine, has been investigated for its effects on cerebral circulation and cognitive function. Vinpocetine, a synthetic derivative of vincamine, has emerged as a prominent nootropic agent, particularly in Europe and Asia, for the management of cerebrovascular disorders and cognitive decline.[1][2][3]

This compound is a related chemical entity within the apovincamine class. However, a thorough review of the scientific literature reveals a significant lack of direct research into its synthesis, pharmacological activity, and nootropic potential. Its structural similarity to vinpocetine suggests a potential for similar biological activity, but this remains speculative without empirical data.

1.1. Chemical Structures: A Tale of Two Molecules

The chemical structures of vinpocetine and this compound are closely related, both containing the core apovincamine scaffold. The key distinction lies in the substituent at the C-14 position and the saturation of the C16-C17 bond.

  • Vinpocetine (Ethyl Apovincaminate):

    • Molecular Formula: C₂₂H₂₆N₂O₂

    • CAS Number: 42971-09-5

    • Features an ethyl ester group at the C-14 position.

  • This compound:

    • Molecular Formula: C₂₁H₂₆N₂O₂

    • CAS Number: 57130-30-0

    • Lacks the ethyl group of the ester present in vinpocetine and has a saturated bond between carbons 16 and 17.

This structural variance is critical and likely results in different pharmacokinetic and pharmacodynamic profiles. The primary metabolite of vinpocetine is apovincaminic acid (AVA), which is formed by the cleavage of the ethyl ester.[2][4][5] The metabolic fate of this compound has not been documented.

Nootropic Mechanisms of Action: Insights from Vinpocetine

The cognitive-enhancing effects of vinpocetine are attributed to a multi-faceted mechanism of action, primarily centered on improving cerebrovascular health and modulating neuronal signaling pathways.[1][3]

2.1. Phosphodiesterase Type 1 (PDE1) Inhibition

Vinpocetine is a known inhibitor of phosphodiesterase type 1 (PDE1), an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE1, vinpocetine increases the intracellular levels of these second messengers, leading to a cascade of downstream effects beneficial for neuronal function and plasticity.

PDE1_Inhibition_Pathway cluster_Vinpocetine Vinpocetine cluster_Cell Vascular Smooth Muscle Cell / Neuron Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 Inhibits cAMP cAMP PDE1->cAMP Degrades cGMP cGMP PDE1->cGMP Degrades PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates CREB CREB (Phosphorylation) PKA->CREB PKG->CREB Vasodilation Vasodilation PKG->Vasodilation Neuroplasticity Enhanced Neuroplasticity CREB->Neuroplasticity Promotes

Vinpocetine's Inhibition of PDE1 and Downstream Effects.

2.2. Enhancement of Cerebral Blood Flow (CBF)

A key and well-documented effect of vinpocetine is its ability to increase cerebral blood flow.[1][3] This is achieved through vasodilation of cerebral blood vessels, which improves the delivery of oxygen and glucose to brain tissue. This action is particularly beneficial in conditions of cerebral hypoperfusion. The vasodilatory effect is, in part, a consequence of PDE1 inhibition and the subsequent increase in cGMP in vascular smooth muscle cells.

2.3. Neuroprotection

Vinpocetine exhibits neuroprotective properties through several mechanisms:

  • Modulation of Ion Channels: It has been shown to inhibit voltage-gated sodium channels, which can reduce neuronal excitotoxicity.[3]

  • Antioxidant Activity: Vinpocetine possesses antioxidant properties that help to mitigate oxidative stress, a key contributor to neuronal damage in various neurological conditions.[6]

  • Anti-inflammatory Effects: It can suppress inflammatory pathways, further protecting neuronal tissue from damage.[1][3]

Quantitative Data: A Focus on Vinpocetine

Direct quantitative pharmacological data for this compound is not available in the public domain. The following table summarizes key quantitative data for vinpocetine.

ParameterValueSpecies/SystemReference
PDE1 Inhibition (IC₅₀)
PDE1A~8-20 µMIn vitro[3]
PDE1B~8-20 µMIn vitro[3]
PDE1C~40-50 µMIn vitro[3]
IKK Inhibition (IC₅₀) ~17 µMIn vitro[3]
Pharmacokinetics (Human)
Oral Bioavailability7% - 60% (food dependent)Human[2]
Time to Peak Plasma Conc. (Tₘₐₓ)1.5 - 2 hoursHuman[2]
Elimination Half-life (t₁/₂)1 - 2.5 hoursHuman[2]
Preclinical Efficacy (Nootropic Effects)
Passive Avoidance Test (PED)200 mg/kg P.O. (Scopolamine-induced amnesia)Rat[1]
Passive Avoidance Test (PED)3 mg/kg P.O. (Hypoxia-induced amnesia)Rat[1]

Experimental Protocols

Detailed experimental protocols for evaluating the nootropic and related pharmacological effects of apovincamine derivatives are crucial for reproducible research. The following are generalized protocols based on studies with vinpocetine.

4.1. In Vitro PDE1 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against PDE1.

PDE1_Assay_Workflow cluster_Preparation 1. Reagent Preparation cluster_Incubation 2. Reaction Incubation cluster_Termination 3. Reaction Termination cluster_Separation 4. Product Separation cluster_Quantification 5. Quantification cluster_Analysis 6. Data Analysis Reagents Prepare Assay Buffer (Tris-HCl, MgCl₂, CaCl₂, Calmodulin) Prepare PDE1 Enzyme Solution Prepare Substrate (³H-cAMP/cGMP) Prepare Test Compound Dilutions Incubation Incubate PDE1, Test Compound, and Substrate at 37°C for a defined period. Reagents->Incubation Termination Stop reaction by boiling or adding a stop solution (e.g., EDTA). Incubation->Termination Separation Separate product (³H-5'-AMP/GMP) from substrate using ion-exchange chromatography (e.g., DEAE-Sephadex). Termination->Separation Quantification Quantify radioactivity of the product using liquid scintillation counting. Separation->Quantification Analysis Calculate % inhibition and determine IC₅₀ value. Quantification->Analysis

References

Methodological & Application

Application Note: HPLC Quantification of 16,17-Dihydroapovincamine

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

Introduction

16,17-Dihydroapovincamine is a derivative of apovincamine, a compound belonging to the vinca alkaloid family. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry. This document outlines a proposed HPLC method, leveraging common analytical approaches for analogous compounds to ensure a high probability of successful adaptation and validation.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (or Ammonium Acetate, as required for mobile phase modification)

  • Internal Standard (IS): A structurally similar and stable compound not present in the sample matrix (e.g., a related vinca alkaloid).

Instrumentation and Chromatographic Conditions

The following table summarizes the proposed HPLC setup. These parameters are based on methods for related compounds and may require optimization.

ParameterProposed Condition
HPLC System A standard HPLC system with a UV or Mass Spectrometry (MS) detector.
Column Zorbax SB-C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid in WaterB: MethanolRatio: 30:70 (A:B)
Flow Rate 1.0 mL/min
Column Temperature 45°C
Detection UV at an appropriate wavelength (to be determined by UV scan) or MS/MS.
Injection Volume 10 µL
Run Time Approximately 10 minutes (adjust as needed for optimal peak separation).
Standard and Sample Preparation

2.3.1. Standard Stock Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol to obtain a 1 mg/mL stock solution.

  • Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve.

2.3.2. Sample Preparation (from Plasma):

This protocol is adapted from methods for analyzing related compounds in human plasma.

  • To 500 µL of plasma sample in a microcentrifuge tube, add a known amount of internal standard.

  • Add 1.5 mL of methanol for protein precipitation.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 10 µL into the HPLC system.

Data Presentation

The following table presents a hypothetical summary of quantitative data that would be generated during method validation, based on typical performance characteristics of similar assays.[1][2]

ParameterExpected Value
Retention Time (RT) To be determined (expect < 10 min)
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) To be determined (typically in the ng/mL range)
Limit of Quantification (LOQ) To be determined (typically in the ng/mL range)
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start stock_sol Prepare Stock Solution (1 mg/mL in Methanol) prep_start->stock_sol sample_prep Sample Preparation (Protein Precipitation) prep_start->sample_prep working_std Prepare Working Standards (Serial Dilution) stock_sol->working_std hplc_injection Inject into HPLC System working_std->hplc_injection Calibration Standards reconstitute Reconstitute in Mobile Phase sample_prep->reconstitute reconstitute->hplc_injection Prepared Samples chrom_sep Chromatographic Separation (C18 Column) hplc_injection->chrom_sep detection Detection (UV or MS) chrom_sep->detection peak_integration Peak Integration detection->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve quantification Quantify Analyte cal_curve->quantification report Generate Report quantification->report

Caption: HPLC quantification workflow for this compound.

Conclusion

The proposed HPLC method provides a comprehensive framework for the quantification of this compound. Researchers and drug development professionals can use this protocol as a starting point, with the understanding that method optimization and validation are essential to ensure accuracy, precision, and reliability for their specific application. The use of a C18 column with a methanol and buffered aqueous mobile phase is a common and effective approach for the analysis of related vinca alkaloids.

References

Application Notes and Protocols for 16,17-Dihydroapovincamine in Cerebral Blood Flow Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-Dihydroapovincamine, a synthetic derivative of the Vinca alkaloid vincamine, is a potent vasoactive and neuroprotective agent.[1][2] Commonly known as Vinpocetine, it has been extensively studied for its efficacy in improving cerebral blood flow (CBF) and has been clinically used in the management of cerebrovascular disorders such as stroke and dementia.[1][3] These application notes provide a comprehensive overview of the use of this compound in cerebral blood flow studies, summarizing key quantitative data and detailing experimental protocols.

The primary mechanism of action of this compound is the selective inhibition of phosphodiesterase type 1 (PDE1).[3][4] This inhibition leads to an increase in the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in the relaxation of cerebral smooth muscle cells and subsequent vasodilation.[2][5] This targeted action enhances blood flow selectively to the brain without significantly impacting systemic blood pressure.[6] Beyond its vasodilatory effects, Vinpocetine also exhibits anti-inflammatory and antioxidant properties, contributing to its neuroprotective profile.[1][7][8]

Data Presentation

The following tables summarize the quantitative effects of this compound on cerebral blood flow and related parameters from various clinical and preclinical studies.

Table 1: Human Studies on the Effect of this compound on Cerebral Blood Flow

Study PopulationDrug AdministrationMeasurement TechniqueKey FindingsReference
Chronic Ischemic Stroke PatientsIntravenous infusionPositron Emission Tomography (PET)36% and 37% increase in regional CBF in the thalamus and caudate nucleus, respectively, after a 2-week treatment.Szilágyi et al., 2005
Ischemic Stroke PatientsSingle 20 mg intravenous infusion in 500 ml salineTranscranial Doppler (TCD) & Near-Infrared Spectroscopy (NIRS)Significant increase in Doppler spectral intensity (DSI); increased cerebral perfusion and parenchymal oxygen extraction.Bönöczk et al., 2002[4][9]
Ischemic Stroke & Mild Cognitive Impairment12-week oral therapyTranscranial Doppler (TCD)Significant increase in blood flow velocity in resting conditions in the vascular group.Valikovics et al., 2007[1]
Patients with Cerebral Small Vessel Disease15 mg/day oral treatment for 3 monthsTranscranial Doppler (TCD) with Breath-Holding Index (BHI)Tendency to increase BHI, indicating improvement of cerebral vasomotor reactivity.Jovanović et al., 2013[10]
Patients with Dementia30 mg/day and 60 mg/day oral treatmentClinical Global Impression (CGI) and Syndrom-Kurztest (SKT)Statistically significant improvement on CGI compared to placebo.Szatmári et al., 2003[5]
Healthy VolunteersIntravenous administrationPositron Emission Tomography (PET) with [11C]vinpocetineRapid uptake into the brain with heterogeneous distribution, highest in the thalamus, striatum, and cortex.Gulyás et al., 2002[11]

Table 2: Preclinical Studies on the Effect of this compound in Animal Models of Cerebral Ischemia

Animal ModelDrug AdministrationKey FindingsReference
Mouse (MCAO)10 mg/kg intraperitoneal injectionSignificantly reduced cerebral infarct volume and improved neurological scores.Wang et al., 2017
Mouse (MCAO)5 or 10 mg/kg intraperitoneal injection 1 hour after reperfusionDecreased cerebral infarct size and improved behavioral recovery.Li et al., 2021[12]
Rat (MCAO)Not specifiedDecreased the size of cerebral infarction.Rischke et al., 1990a[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and typical experimental workflows for cerebral blood flow studies.

vinpocetine_mechanism cluster_vinpocetine This compound (Vinpocetine) cluster_cell Vascular Smooth Muscle Cell Vinpocetine Vinpocetine PDE1 Phosphodiesterase 1 (PDE1) Vinpocetine->PDE1 Inhibits cAMP cAMP PDE1->cAMP Degrades cGMP cGMP PDE1->cGMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation Vasodilation Cerebral Vasodilation Relaxation->Vasodilation CBF Increased Cerebral Blood Flow Vasodilation->CBF

Mechanism of action of this compound.

experimental_workflow_human cluster_recruitment Patient/Volunteer Recruitment cluster_baseline Baseline Assessment cluster_intervention Intervention cluster_followup Follow-up Assessment cluster_analysis Data Analysis P1 Inclusion/Exclusion Criteria Met (e.g., Ischemic Stroke, Dementia, Healthy) B1 Baseline CBF Measurement (PET, TCD, NIRS) P1->B1 B2 Cognitive/Neurological Assessment P1->B2 I1 Administration of This compound or Placebo (Oral or Intravenous) B1->I1 B2->I1 F1 Post-treatment CBF Measurement (PET, TCD, NIRS) I1->F1 F2 Cognitive/Neurological Re-assessment I1->F2 A1 Comparison of Pre- and Post-treatment Data F1->A1 F2->A1

Workflow for human cerebral blood flow studies.

experimental_workflow_animal cluster_model Animal Model Induction cluster_treatment Treatment Administration cluster_assessment Outcome Assessment cluster_analysis Data Analysis M1 Induction of Cerebral Ischemia (e.g., Middle Cerebral Artery Occlusion - MCAO) T1 Administration of This compound or Vehicle (e.g., Intraperitoneal Injection) M1->T1 A1 Measurement of Infarct Volume (e.g., TTC Staining) T1->A1 A2 Neurological Scoring (e.g., Bederson Scale) T1->A2 A3 CBF Measurement (optional) (e.g., Laser Doppler Flowmetry) T1->A3 D1 Comparison between Treatment and Control Groups A1->D1 A2->D1 A3->D1

Workflow for preclinical cerebral blood flow studies.

Experimental Protocols

Human Studies

Protocol 1: Positron Emission Tomography (PET) Measurement of Cerebral Blood Flow

This protocol is based on studies investigating the effects of this compound on regional cerebral blood flow in patients with chronic ischemic stroke.[14]

1. Participant Selection:

  • Recruit patients with a confirmed diagnosis of chronic ischemic stroke.

  • Obtain informed consent from all participants.

  • Screen for contraindications to PET imaging (e.g., pregnancy, claustrophobia).

2. Baseline PET Scan:

  • Position the participant comfortably in the PET scanner.

  • A cannula is inserted into a peripheral vein for radiotracer injection and another in the contralateral radial artery for blood sampling.

  • A transmission scan is performed for attenuation correction.

  • Administer a bolus injection of the radiotracer (e.g., [¹⁵O]H₂O or [¹¹C]Vinpocetine).[11]

  • Acquire dynamic PET data for a specified duration (e.g., 90 seconds for [¹⁵O]H₂O).

  • Simultaneously, perform arterial blood sampling to measure the arterial input function.

3. Intervention:

  • Administer this compound or placebo. For example, a daily intravenous infusion over a 2-week period.[14]

4. Follow-up PET Scan:

  • Repeat the PET imaging procedure as described in step 2 after the intervention period.

5. Data Analysis:

  • Reconstruct the dynamic PET images.

  • Define regions of interest (ROIs) on co-registered anatomical images (e.g., MRI).

  • Calculate regional cerebral blood flow (rCBF) values using appropriate kinetic models and the arterial input function.

  • Compare baseline and follow-up rCBF values to determine the effect of the intervention.

Protocol 2: Transcranial Doppler (TCD) Ultrasonography

This protocol is adapted from studies assessing changes in cerebral blood flow velocity in response to this compound.[4][10]

1. Participant Preparation:

  • Have the participant lie comfortably in a supine position in a quiet room.

  • Allow for a period of acclimatization before starting the measurements.

2. TCD Measurement:

  • Use a 2-MHz pulsed-wave Doppler transducer.

  • Insonate the middle cerebral artery (MCA) through the temporal bone window.

  • Record baseline blood flow velocity parameters, including mean flow velocity (Vm), peak systolic velocity (PSV), and end-diastolic velocity (EDV).

  • The pulsatility index (PI) can also be calculated.

3. Intervention:

  • Administer a single dose of this compound (e.g., 20 mg intravenously in 500 ml saline) or an oral formulation over a specified period.[4]

4. Post-intervention TCD Measurement:

  • Repeat the TCD measurements at specified time points after drug administration.

5. Vasomotor Reactivity (Optional):

  • Assess vasomotor reactivity using a breath-holding test.

  • Instruct the participant to hold their breath for 30 seconds after a normal inspiration.

  • Measure the percentage increase in mean flow velocity during breath-holding.

  • Calculate the Breath-Holding Index (BHI).

6. Data Analysis:

  • Compare baseline and post-intervention TCD parameters.

  • Analyze changes in vasomotor reactivity.

Preclinical Studies

Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This protocol describes a common method for inducing focal cerebral ischemia to study the neuroprotective effects of this compound.[15][16][17][18]

1. Animal Preparation:

  • Anesthetize the mouse (e.g., with isoflurane).

  • Maintain body temperature at 37°C using a heating pad.

  • Place the mouse in a supine position.

2. Surgical Procedure:

  • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Temporarily clamp the CCA and ICA.

  • Make a small incision in the ECA stump.

  • Introduce a coated monofilament suture (e.g., 6-0 nylon) into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The advancement distance is typically 9-11 mm from the carotid bifurcation.

  • Secure the filament in place. For transient ischemia, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent ischemia, the filament is left in place.

3. Drug Administration:

  • Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specified time point (e.g., 1 hour after reperfusion).[12]

4. Outcome Assessment (24 hours post-MCAO):

  • Neurological Scoring: Assess neurological deficits using a standardized scale (e.g., Bederson scale).[19]

  • Infarct Volume Measurement:

    • Euthanize the mouse and remove the brain.

    • Slice the brain into coronal sections (e.g., 2 mm thick).

    • Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.

    • Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

5. Data Analysis:

  • Compare infarct volumes and neurological scores between the treatment and vehicle control groups using appropriate statistical tests.

References

Investigating the Neuroprotective Effects of 16,17-Dihydroapovincamine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available research detailing the neuroprotective effects, mechanism of action, or specific experimental protocols for 16,17-Dihydroapovincamine. Studies providing quantitative data, established signaling pathways, or detailed methodologies for this specific compound are not present in the accessible scientific domain.

Therefore, the creation of detailed Application Notes and Protocols as requested is not feasible based on the current body of scientific evidence.

Alternative Focus: The Closely Related Compound Vinpocetine

While information on this compound is unavailable, extensive research has been conducted on a structurally related compound, Vinpocetine , a synthetic derivative of the Vinca minor alkaloid vincamine. Vinpocetine has been studied for its neuroprotective properties for decades and is used in the treatment of cerebrovascular disorders.[1][2][3] Its main metabolite, cis-apovincaminic acid (cAVA), has also demonstrated neuroprotective effects.[1][2][3]

This section will provide an overview of the known neuroprotective effects and mechanisms of Vinpocetine, offering insights that may be relevant for future investigations into related compounds like this compound.

Mechanism of Action of Vinpocetine

Vinpocetine is believed to exert its neuroprotective effects through a multi-target mechanism. Key reported actions include:

  • Inhibition of Voltage-Dependent Sodium Channels: This action can reduce neuronal excitotoxicity, a major contributor to cell death in ischemic conditions.

  • Inhibition of Phosphodiesterase Type 1 (PDE1): By inhibiting PDE1, Vinpocetine can increase levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and increased cerebral blood flow.

  • Anti-inflammatory Effects: Vinpocetine has been shown to reduce the activation of microglia, the primary immune cells of the central nervous system, thereby mitigating neuroinflammation.[1][2]

  • Antioxidant Properties: Some studies suggest that Vinpocetine and its derivatives possess antioxidant activity, protecting against lipid peroxidation.

Experimental Models Used to Study Vinpocetine's Neuroprotective Effects

Researchers have employed various in vivo and in vitro models to investigate the neuroprotective capabilities of Vinpocetine.

In Vivo Models:

  • NMDA-Induced Excitotoxicity Model: A common model involves the injection of N-methyl-D-aspartate (NMDA), a glutamate receptor agonist, into specific brain regions like the entorhinal cortex in rats.[1][2][3] This induces excitotoxic neuronal death, mimicking aspects of neurodegenerative conditions.

  • Cerebral Ischemia Models: These models, which simulate stroke, involve the temporary or permanent occlusion of cerebral arteries to induce hypoxia and neuronal damage.

In Vitro Models:

  • Primary Neuronal Cultures: These cultures allow for the direct assessment of a compound's ability to protect neurons from various insults, such as exposure to neurotoxins or oxygen-glucose deprivation.

  • Brain Homogenate and Microsome Preparations: These are used to study the antioxidant effects of compounds by measuring the inhibition of lipid peroxidation induced by agents like iron (Fe2+).

Application Notes and Protocols for Investigating Novel Apovincamine Derivatives

While specific protocols for this compound are not available, the following section provides generalized protocols based on the study of Vinpocetine and other neuroprotective agents. These can serve as a starting point for researchers aiming to investigate the potential neuroprotective effects of novel apovincamine derivatives.

In Vitro Neuroprotection Assay: Neuronal Viability against Excitotoxicity

Objective: To determine the ability of a test compound to protect primary cortical neurons from glutamate-induced excitotoxicity.

Experimental Workflow:

G A Isolate and culture primary cortical neurons from embryonic rodents B Treat neurons with varying concentrations of the test compound A->B C Induce excitotoxicity by adding a high concentration of glutamate B->C D Incubate for a specified period (e.g., 24 hours) C->D E Assess neuronal viability using a quantitative assay (e.g., MTT, LDH) D->E F Analyze data and determine the EC50 of the test compound E->F

Caption: Workflow for in vitro neuroprotection assay.

Protocol:

  • Cell Culture: Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse brains and plate them in appropriate culture dishes coated with poly-L-lysine.

  • Compound Treatment: After 7-10 days in vitro, treat the neuronal cultures with a range of concentrations of the test compound (e.g., 1 nM to 100 µM) for a pre-incubation period of 1-2 hours.

  • Induction of Excitotoxicity: Add glutamate to the culture medium to a final concentration of 50-100 µM.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.

  • Data Analysis: Calculate the percentage of neuronal viability for each concentration of the test compound relative to control (glutamate-only treated) wells. Determine the half-maximal effective concentration (EC50) using non-linear regression analysis.

In Vivo Neuroprotection Study: Rodent Model of Focal Cerebral Ischemia

Objective: To evaluate the neuroprotective efficacy of a test compound in a rat model of stroke.

Experimental Workflow:

G A Acclimatize adult male rats and perform baseline neurological scoring B Induce focal cerebral ischemia via middle cerebral artery occlusion (MCAO) A->B C Administer the test compound or vehicle at specific time points post-MCAO B->C D Monitor neurological deficits at regular intervals (e.g., 24, 48, 72 hours) C->D E At the study endpoint, sacrifice the animals and perfuse the brains D->E F Section the brains and stain with TTC to measure infarct volume E->F G Perform histological analysis (e.g., Nissl staining, Iba1 immunohistochemistry) E->G H Analyze and compare data between treatment and vehicle groups F->H G->H

Caption: Workflow for in vivo neuroprotection study.

Protocol:

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats.

  • Induction of Ischemia: Perform transient middle cerebral artery occlusion (MCAO) for 90-120 minutes using the intraluminal filament method.

  • Compound Administration: Administer the test compound intravenously or intraperitoneally at a predetermined dose and time point (e.g., immediately after reperfusion and at 24 hours post-MCAO).

  • Neurological Assessment: Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized neurological scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement: At the study endpoint (e.g., 72 hours), euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Quantify the infarct volume using image analysis software.

  • Histology: Process brain sections for Nissl staining to assess neuronal survival and for immunohistochemistry to evaluate markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

  • Data Analysis: Compare the neurological scores, infarct volumes, and histological markers between the compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

Potential Signaling Pathways for Investigation

Based on the mechanisms of related compounds, future research into this compound could focus on the following signaling pathways:

G cluster_0 Excitotoxicity Pathway cluster_1 Inflammatory Pathway A Glutamate B NMDA Receptor A->B C Calcium Influx B->C D Neuronal Death C->D E Microglial Activation F Pro-inflammatory Cytokines E->F G Neuronal Damage F->G X This compound (Hypothetical Targets) X->B Inhibition? X->E Inhibition?

Caption: Potential signaling pathways for investigation.

Conclusion

While the neuroprotective effects of this compound remain uncharacterized in publicly available literature, the extensive research on the related compound Vinpocetine provides a solid foundation for future investigations. The protocols and potential pathways outlined above can serve as a guide for researchers interested in exploring the therapeutic potential of novel apovincamine derivatives in the context of neurodegenerative diseases. Further research is warranted to determine if this compound shares the neuroprotective properties of its chemical relatives.

References

Application Notes and Protocols for Investigating the Peripheral Vasodilator Effects of Vinca Alkaloid Derivatives, with a Focus on Vinpocetine as a Proxy for 16,17-Dihydroapovincamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Vinca Alkaloids and their Vasodilatory Properties

Vincamine, a naturally occurring indole alkaloid, and its derivatives have been investigated for their therapeutic potential, particularly as vasodilators.[11][12] While initially recognized for their effects on cerebral circulation, evidence suggests a broader role in peripheral vasodilation.[1][6] Vinpocetine, a prominent synthetic derivative, has been shown to induce vasorelaxation in various peripheral blood vessels.[1] The primary mechanism of action for vinpocetine's vasodilatory effect is the inhibition of phosphodiesterase type 1 (PDE1), which leads to an increase in cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) levels in vascular smooth muscle cells, ultimately causing vasodilation.[1][13][14]

Quantitative Data on the Vasodilatory Effects of Vinpocetine

The following tables summarize key quantitative findings from preclinical studies on vinpocetine, which can serve as a benchmark for evaluating 16,17-Dihydroapovincamine.

Table 1: Hemodynamic Effects of Vincamine and a Derivative (Apovincaminic Acid Ethylester - Vinpocetine) in Animal Models [6]

ParameterAnimal ModelAnestheticDrugDoseEffect
Systemic Blood PressureAnesthetized DogVariousVincamineNot SpecifiedVariable (influenced by anesthetic)
Systemic Blood PressureConscious DogNoneVincamineNot SpecifiedIncreased
Systemic Blood PressureAnesthetized DogVariousVinpocetineNot SpecifiedVariable (influenced by anesthetic)
Systemic Blood PressureConscious DogNoneVinpocetineNot SpecifiedIncreased
Heart RateConscious DogNoneVincamineNot SpecifiedIncreased
Heart RateConscious DogNoneVinpocetineNot SpecifiedIncreased
Femoral Blood FlowConscious DogNoneVincamineNot SpecifiedIncreased
Femoral Blood FlowConscious DogNoneVinpocetineNot SpecifiedIncreased
Vertebral Blood FlowConscious DogNoneVincamineNot SpecifiedIncreased (greater than femoral)
Vertebral Blood FlowConscious DogNoneVinpocetineNot SpecifiedIncreased (greater than femoral)
Renal Blood FlowConscious DogNoneVincamineNot SpecifiedDecreased
Renal Blood FlowConscious DogNoneVinpocetineNot SpecifiedDecreased

Table 2: Effects of Ethyl Apovincaminate (Vinpocetine) on Isolated Canine Internal Carotid Artery [15]

ConditionDrugObservation
Experimental SpasmEthyl ApovincaminateCaused a considerable and long-lasting dilator effect, greater than theophylline.
High Initial ToneEthyl ApovincaminateGreater dilatory effect observed.
Repeated AdministrationEthyl ApovincaminateNo accumulation or habituation observed.
Ca++ EliminationEthyl ApovincaminateConsiderably decreased drug effect.
Serotonin-induced VasoconstrictionEthyl ApovincaminateDecreased the vasoconstrictor effect.
Increased K+-induced VasoconstrictionEthyl ApovincaminateDecreased the vasoconstrictor effect.
Theophylline Co-administrationEthyl ApovincaminateBoosted the vasodilatory effect of theophylline.
Increased cAMPEthyl ApovincaminatePotentiated the effect of ethyl apovincaminate.
PGE2 Co-administrationEthyl ApovincaminateDecreased the effect of ethyl apovincaminate.

Experimental Protocols

The following are detailed protocols for key experiments to assess the peripheral vasodilator properties of a test compound like this compound, based on methodologies used for vinpocetine.

In Vivo Hemodynamic Studies in a Canine Model

Objective: To evaluate the effects of the test compound on systemic and regional hemodynamics.

Materials:

  • Healthy adult mongrel dogs of either sex.

  • Test compound (this compound) solution.

  • Anesthetic agents (e.g., sodium pentobarbital).

  • Catheters for cannulation of arteries and veins.

  • Electromagnetic flow probes.

  • Pressure transducers.

  • Data acquisition system.

Procedure:

  • Anesthetize the dogs and maintain a stable level of anesthesia.

  • Cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration.

  • Place electromagnetic flow probes around the femoral, vertebral, and renal arteries to measure blood flow.

  • Allow the animal to stabilize for a baseline recording period.

  • Administer the test compound intravenously at increasing doses.

  • Continuously record systemic blood pressure, heart rate, and regional blood flows.

  • For conscious animal studies, implant catheters and flow probes surgically and allow for a recovery period before conducting the experiment without anesthesia.

  • Analyze the data to determine the dose-dependent effects on each parameter.

Ex Vivo Isolated Blood Vessel Studies

Objective: To directly assess the vasodilatory effect of the test compound on isolated peripheral arteries and investigate its mechanism of action.

Materials:

  • Canine internal carotid arteries (or other peripheral arteries like femoral or mesenteric).

  • Organ bath system with physiological salt solution (PSS).

  • Force-displacement transducers.

  • Data acquisition system.

  • Test compound (this compound) solution.

  • Vasoconstrictor agents (e.g., serotonin, potassium chloride).

  • Other pharmacological agents to probe mechanisms (e.g., calcium channel blockers, PDE inhibitors).

Procedure:

  • Euthanize a dog and carefully dissect the desired arteries.

  • Cut the arteries into rings of 2-3 mm in length.

  • Mount the arterial rings in organ baths containing PSS, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate under a resting tension.

  • Induce a stable contraction with a vasoconstrictor agent (e.g., serotonin).

  • Once a stable plateau is reached, add the test compound in a cumulative concentration-dependent manner.

  • Record the relaxation response.

  • To investigate the mechanism, pre-incubate the arterial rings with various inhibitors (e.g., of nitric oxide synthase, guanylate cyclase, or specific PDE isoforms) before inducing contraction and adding the test compound.

  • Analyze the concentration-response curves to determine the potency (EC50) and efficacy of the test compound.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Vinpocetine-Induced Vasodilation

G cluster_membrane Vascular Smooth Muscle Cell Vinpocetine Vinpocetine (or this compound) PDE1 Phosphodiesterase 1 (PDE1) Vinpocetine->PDE1 Inhibits cGMP cGMP PDE1->cGMP Degrades cAMP cAMP PDE1->cAMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLC Myosin Light Chain PKG->MyosinLC Inhibits Phosphorylation PKA->MyosinLC Inhibits Phosphorylation Relaxation Vasodilation/ Relaxation MyosinLC->Relaxation

Caption: Proposed mechanism of vasodilation by vinpocetine via PDE1 inhibition.

General Experimental Workflow for Assessing a Novel Vasodilator

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development A Compound Synthesis & Characterization (this compound) B In Vitro Screening (Isolated Vessel Assay) A->B C Mechanism of Action Studies (e.g., PDE Inhibition Assay) B->C D In Vivo Animal Models (Hemodynamic Studies) B->D F Data Analysis and Candidate Selection C->F E Toxicology and Safety Pharmacology D->E E->F G Phase I Clinical Trials (Safety and Dosage) F->G H Phase II Clinical Trials (Efficacy and Side Effects) G->H I Phase III Clinical Trials (Large-scale Efficacy) H->I J Regulatory Approval I->J

Caption: A generalized workflow for the development of a novel peripheral vasodilator.

References

In Vitro Assays for 16,17-Dihydroapovincamine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-Dihydroapovincamine is a synthetic derivative of vincamine, a vinca alkaloid with known vasodilating and neuroprotective properties. Due to its structural similarity to the well-researched compound Vinpocetine, this compound is presumed to share similar mechanisms of action. These include the inhibition of phosphodiesterase type 1 (PDE1), modulation of voltage-gated ion channels, and anti-inflammatory effects.

This document provides detailed application notes and protocols for a range of in vitro assays to characterize the biological activity of this compound. The methodologies are based on established assays for its close analog, Vinpocetine, and can be adapted for the study of this compound.

Data Presentation: Quantitative Analysis of Vinpocetine Activity

The following tables summarize the quantitative data for Vinpocetine, which can serve as a benchmark for assessing the activity of this compound.

Table 1: Phosphodiesterase (PDE) Inhibition by Vinpocetine

PDE IsoformIC50 (µM)Reference
PDE1A8 - 20[1]
PDE1B8 - 20[1]
PDE1C40 - 50[1]

Table 2: Sodium Channel Modulation by Vinpocetine

Channel SubtypeHolding Potential (mV)IC50 (µM)Reference
NaV1.8-9010.4
NaV1.8-353.5

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by Vinpocetine and the general workflow for the described in vitro assays. These are presented as relevant frameworks for investigating this compound.

PDE1_Inhibition_Pathway This compound This compound PDE1 Phosphodiesterase 1 (PDE1) This compound->PDE1 Inhibits AMP 5'-AMP PDE1->AMP Hydrolyzes cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Neuroprotection PKA->Vasodilation Leads to

PDE1 Inhibition Signaling Pathway

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex NFκB_IκBα NF-κB/IκBα Complex IKK->NFκB_IκBα Phosphorylates IκBα This compound This compound This compound->IKK Inhibits IκBα IκBα NFκB NF-κB Nucleus Nucleus NFκB->Nucleus Translocates to NFκB_IκBα->IκBα Degradation NFκB_IκBα->NFκB Releases Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Anti-Inflammatory NF-κB Pathway

Experimental_Workflow start Start compound_prep Prepare this compound Stock Solutions start->compound_prep treatment Treat Cells with This compound compound_prep->treatment cell_culture Culture Appropriate Cell Line (e.g., HEK293, Neurons, Endothelial cells) assay_setup Set up In Vitro Assay (e.g., PDE assay, Patch-clamp, Luciferase assay) cell_culture->assay_setup assay_setup->treatment incubation Incubate for Defined Period treatment->incubation data_acquisition Acquire Data (Luminescence, Fluorescence, Current) incubation->data_acquisition analysis Data Analysis (IC50/EC50 determination) data_acquisition->analysis end End analysis->end

General Experimental Workflow

Experimental Protocols

Phosphodiesterase 1 (PDE1) Inhibition Assay

This assay determines the ability of this compound to inhibit the enzymatic activity of PDE1. A common method is a fluorescence polarization (FP) assay.

Materials:

  • Recombinant human PDE1A, PDE1B, or PDE1C enzyme

  • Fluorescein-labeled cAMP (cAMP-FAM) or cGMP (cGMP-FAM)

  • PDE Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • Binding Agent (phosphate-binding nanoparticles)

  • This compound

  • Positive control inhibitor (e.g., Vinpocetine, IBMX)

  • 96-well or 384-well black plates

  • Fluorescence polarization plate reader

Protocol:

  • Prepare serial dilutions of this compound in PDE Assay Buffer. Also, prepare controls (no inhibitor, positive control).

  • Add the diluted compound or controls to the wells of the microplate.

  • Add the PDE1 enzyme to each well (except for the 'no enzyme' control) and incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding the fluorescently labeled substrate (cAMP-FAM or cGMP-FAM) to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the enzymatic reaction by adding the Binding Agent.

  • Incubate for another 30 minutes to allow the binding to stabilize.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

NF-κB Activation Reporter Assay

This assay measures the inhibitory effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • HEK293 cells stably transfected with an NF-κB response element-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • NF-κB activator (e.g., TNF-α)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) and incubate for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to cell viability (e.g., using an MTS assay) if necessary.

  • Calculate the percent inhibition of NF-κB activation and determine the IC50 value.

Nrf2/HO-1 Pathway Activation Assay

This assay evaluates the potential of this compound to activate the Nrf2/HO-1 antioxidant response pathway.

Materials:

  • Hepatocyte-derived cell line (e.g., HepG2) or other suitable cells.

  • Cell culture medium.

  • This compound.

  • Oxidative stress inducer (e.g., H₂O₂) as a positive control for pathway activation.

  • Reagents for Western blotting (primary antibodies against Nrf2 and HO-1, secondary antibodies).

  • Reagents for quantitative PCR (primers for Nrf2 and HO-1).

  • Lysis buffer.

Protocol:

  • Culture cells in appropriate plates (e.g., 6-well plates).

  • Treat cells with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells and prepare cell lysates.

  • For Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe with primary antibodies against Nrf2 and HO-1, followed by HRP-conjugated secondary antibodies.

    • Visualize bands using a chemiluminescence detection system.

  • For qPCR:

    • Extract total RNA from the cells.

    • Synthesize cDNA.

    • Perform quantitative PCR using specific primers for Nrf2 and HO-1.

  • Quantify the protein or mRNA expression levels relative to a control (e.g., β-actin).

Voltage-Gated Sodium Channel (NaV) Modulation Assay

This protocol uses the whole-cell patch-clamp technique to assess the effect of this compound on voltage-gated sodium channels.

Materials:

  • Cells expressing the sodium channel of interest (e.g., HEK293 cells transfected with NaV1.x, or primary neurons).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.3).

  • Intracellular solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3).

  • This compound.

  • Positive control (e.g., Tetrodotoxin).

Protocol:

  • Prepare cells for patch-clamping.

  • Pull patch pipettes and fill with intracellular solution.

  • Establish a whole-cell recording configuration.

  • Record baseline sodium currents by applying a voltage-step protocol (e.g., step from a holding potential of -90 mV to various test potentials).

  • Perfuse the cells with the extracellular solution containing this compound at various concentrations.

  • Record sodium currents in the presence of the compound.

  • To assess state-dependent block, vary the holding potential (e.g., -90 mV for resting state, -35 mV for inactivated state).

  • Analyze the data to determine the effect on peak current amplitude, channel kinetics, and calculate the IC50 for channel block.

In Vitro Blood-Brain Barrier (BBB) Transwell Assay

This assay evaluates the potential of this compound to cross the blood-brain barrier.

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size).

  • Human brain microvascular endothelial cells (hBMECs).

  • Astrocyte or pericyte cell lines (for co-culture models).

  • Cell culture medium.

  • This compound.

  • Lucifer yellow (a marker for paracellular permeability).

  • Trans-endothelial electrical resistance (TEER) measurement system.

  • LC-MS/MS for quantification of the compound.

Protocol:

  • Seed hBMECs on the apical side of the Transwell insert. If using a co-culture model, seed astrocytes or pericytes on the basolateral side.

  • Culture the cells until a confluent monolayer with high TEER is formed (indicating tight junction formation).

  • Add this compound to the apical (blood side) chamber.

  • At various time points, collect samples from the basolateral (brain side) chamber.

  • Measure the concentration of this compound in the basolateral samples using LC-MS/MS.

  • At the end of the experiment, measure TEER and the permeability of Lucifer yellow to assess the integrity of the barrier.

  • Calculate the apparent permeability coefficient (Papp) to quantify the transport of the compound across the in vitro BBB.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of this compound. By employing these assays, researchers can elucidate its mechanism of action, determine its potency, and evaluate its potential as a therapeutic agent. It is recommended to perform these assays in parallel with its close analog, Vinpocetine, to provide a comparative analysis and a robust understanding of its pharmacological profile.

References

Application Notes and Protocols for Animal Studies Involving 16,17-Dihydroapovincamine (Vinpocetine) Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 16,17-Dihydroapovincamine, commonly known as Vinpocetine, in animal research. The following sections detail experimental protocols for in vivo administration and behavioral testing, summarize quantitative data from relevant studies, and illustrate key signaling pathways affected by Vinpocetine.

Introduction

Vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine, has been extensively studied for its neuroprotective and cognitive-enhancing effects. It is believed to improve cerebral blood flow, enhance glucose and oxygen utilization in the brain, and exert anti-inflammatory actions. These properties make it a compound of significant interest in preclinical research for neurodegenerative diseases and cognitive impairment.

In Vivo Administration Protocols

Preparation of Vinpocetine for Administration

Oral Gavage:

  • Vehicle: 0.5% aqueous methylcellulose.

  • Preparation:

    • Weigh the required amount of Vinpocetine powder.

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

    • Suspend the Vinpocetine powder in the methylcellulose solution to achieve the desired final concentration (e.g., 1 mg/mL or 4 mg/mL).

    • Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Stability: Formulations in 0.5% aqueous methylcellulose have been reported to be stable for up to 42 days when stored in sealed, light-protected containers at room temperature or 5°C.

Intraperitoneal (IP) Injection:

  • Vehicle: Dimethyl sulfoxide (DMSO) or physiological saline containing 0.1% Tween 80 and ascorbic acid.

  • Preparation (using DMSO):

    • Dissolve Vinpocetine in 100% DMSO to create a stock solution.

    • Dilute the stock solution with sterile physiological saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.

  • Preparation (using saline with additives):

    • Dissolve Vinpocetine in physiological saline containing 0.1% Tween 80 to aid solubility.

    • Add ascorbic acid as an antioxidant.

    • The solution should be prepared fresh before use.

Administration to Rodent Models
  • Oral Gavage:

    • Procedure: Administer the Vinpocetine suspension using a gavage needle appropriate for the size of the animal (e.g., 16-gauge with a ball tip for rats). The volume is typically based on the animal's body weight, for example, 5 mL/kg.

  • Intraperitoneal Injection:

    • Procedure: Inject the Vinpocetine solution into the peritoneal cavity of the animal using a sterile syringe and needle.

Experimental Protocols for Behavioral Assessment

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool (approximately 150-210 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder. The water temperature should be maintained at approximately 25 ± 2°C. A hidden escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface.

  • Procedure:

    • Acquisition Phase: Animals are trained for 4-5 consecutive days with 4 trials per day. In each trial, the animal is released from one of four starting positions and allowed to swim freely to find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it. The animal is allowed to remain on the platform for 15-30 seconds.

    • Probe Trial: 24 hours after the last training session, the platform is removed, and the animal is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is recorded as a measure of memory retention.

  • Parameters Measured:

    • Escape latency: The time taken to find the hidden platform.

    • Path length: The distance traveled to reach the platform.

    • Time in target quadrant: The percentage of time spent in the quadrant that previously contained the platform during the probe trial.

Novel Object Recognition (NOR) Test

The Novel Object Recognition test evaluates an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory.

  • Apparatus: An open-field arena (e.g., 50 x 50 cm). A set of two identical objects and one novel object are required. The objects should be heavy enough that the animal cannot displace them.

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the day before the test.

    • Familiarization/Training Phase (T1): The animal is placed in the arena with two identical objects and allowed to explore for a defined period (e.g., 5-10 minutes).

    • Test Phase (T2): After a retention interval (e.g., 1 hour or 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The animal is allowed to explore for a set time (e.g., 5 minutes).

  • Data Analysis:

    • The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

    • Discrimination Index (DI): Calculated using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Quantitative Data Summary

The following tables summarize quantitative data from animal studies investigating the effects of Vinpocetine administration.

Table 1: Effects of Vinpocetine on Cognitive Performance in Rodent Models

Animal ModelVinpocetine Dose & RouteBehavioral TestKey FindingsReference
NMDA-lesioned Rats10 mg/kg, IPNovel Object RecognitionIncreased discrimination index compared to lesioned controls.
NMDA-lesioned Rats10 mg/kg, IPMorris Water MazeReduced escape latency compared to lesioned controls.
Aluminum-induced Alzheimer's Rat Model20 mg/kg, Oral GavageMorris Water MazeDecreased escape latency and increased time in the target quadrant compared to the AD model group.

Table 2: Effects of Vinpocetine on Inflammatory Markers

Animal ModelVinpocetine Dose & RouteMarker MeasuredKey FindingsReference
Aluminum-induced Alzheimer's Rat Model20 mg/kg, Oral GavageTNF-αSignificantly reduced levels in brain tissue compared to the AD model group.
Aluminum-induced Alzheimer's Rat Model20 mg/kg, Oral GavageIL-1βSignificantly reduced levels in brain tissue compared to the AD model group.

Signaling Pathways and Experimental Workflows

Vinpocetine's Anti-inflammatory Signaling Pathway

Vinpocetine has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway. It directly targets and inhibits IκB kinase (IKK), which is a key enzyme in the activation of NF-κB. This inhibition prevents the degradation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm and preventing the transcription of pro-inflammatory genes.

vinpocetine_nfkb_pathway tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikba IκBα ikk->ikba Phosphorylates nfkb_ikba NF-κB-IκBα (Inactive) nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocates to nfkb_ikba->nfkb IκBα degradation proinflammatory Pro-inflammatory Gene Expression nucleus->proinflammatory Induces vinpocetine Vinpocetine vinpocetine->ikk Inhibits

Vinpocetine inhibits the NF-κB signaling pathway.
Experimental Workflow for Behavioral Testing

The following diagram illustrates a typical workflow for conducting behavioral studies with Vinpocetine in a rodent model of neurodegeneration.

experimental_workflow animal_model Animal Model Induction (e.g., NMDA lesion) vinpocetine_admin Vinpocetine Administration (e.g., 10 mg/kg IP) animal_model->vinpocetine_admin behavioral_testing Behavioral Testing vinpocetine_admin->behavioral_testing mwm Morris Water Maze behavioral_testing->mwm nor Novel Object Recognition behavioral_testing->nor data_analysis Data Analysis mwm->data_analysis nor->data_analysis results Results & Interpretation data_analysis->results

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 16,17-Dihydroapovincamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 16,17-Dihydroapovincamine.

Synthesis Overview: Catalytic Hydrogenation of Apovincamine

The primary route for the synthesis of this compound involves the catalytic hydrogenation of the C16-C17 double bond of apovincamine. This method is favored for its potential for high stereoselectivity and yield.

Reaction Scheme:

G Apovincamine Apovincamine Dihydroapovincamine This compound Apovincamine->Dihydroapovincamine H2, Pd/C Ethanol, RT, 1 atm

Caption: Catalytic hydrogenation of apovincamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Conversion of Apovincamine Inactive Catalyst• Use a fresh batch of Palladium on Carbon (Pd/C).• Ensure the catalyst has not been exposed to air or moisture for extended periods.• Consider using a different catalyst, such as Platinum on Carbon (Pt/C), which can be more robust.
Catalyst Poisoning• Ensure all glassware is scrupulously clean.• Use high-purity solvents and reagents. Potential poisons include sulfur compounds, thiols, and some nitrogen-containing heterocycles.[1]
Insufficient Hydrogen• Purge the reaction vessel thoroughly with an inert gas (e.g., argon or nitrogen) before introducing hydrogen.• Ensure a continuous supply of hydrogen at the desired pressure (e.g., using a balloon or a pressurized system).
Poor Solubility of Starting Material• While ethanol is a common solvent, consider other solvents like methanol or ethyl acetate if apovincamine solubility is an issue.
Formation of Side Products Over-reduction• Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times.• Over-reduction of other functional groups is a potential side reaction with prolonged exposure to the catalyst and hydrogen.
Incomplete Reaction• If the reaction stalls, filtering the mixture and adding a fresh portion of the catalyst may help drive it to completion.
N-alkylation (if using certain reducing agents)• When using reducing agents like sodium borohydride in carboxylic acid media, N-alkylation of the indole nitrogen can occur as a side reaction.[2] Catalytic hydrogenation is generally preferred to avoid this.
Difficulties in Purification Co-elution of Starting Material and Product• Optimize the HPLC or column chromatography conditions. A gradient elution may be necessary to achieve good separation.• Consider using a different stationary phase or solvent system.
Presence of Fine Catalyst Particles in the Product• Filter the reaction mixture through a pad of Celite® to ensure complete removal of the palladium catalyst. Repeat the filtration if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the catalytic hydrogenation of apovincamine. This reaction selectively reduces the double bond at the 16,17-position.

Q2: How can I monitor the progress of the hydrogenation reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot corresponding to apovincamine should diminish over time, while a new spot for this compound should appear.

Q3: What are the critical parameters to control during the catalytic hydrogenation?

A3: Key parameters include the quality and activity of the catalyst, the purity of the solvent and substrate, the efficiency of hydrogen delivery to the reaction mixture, and the reaction time.

Q4: I am observing the formation of an unknown impurity. What could it be?

A4: Besides unreacted starting material, potential impurities could arise from over-reduction or from contaminants in the starting materials or solvents. It is also noted that this compound can be an impurity in the synthesis of Vincamine itself. Spectroscopic analysis (NMR, MS) is recommended for characterization.

Q5: What is the expected stereochemistry of the product?

A5: Catalytic hydrogenation typically proceeds via syn-addition of hydrogen to the less sterically hindered face of the double bond. The specific stereochemical outcome will depend on the substrate's conformation and its interaction with the catalyst surface.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • Apovincamine

  • Palladium on Carbon (10 wt. % Pd)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve apovincamine (1.0 eq) in anhydrous ethanol.

  • Carefully add Palladium on Carbon (10 wt. % of apovincamine).

  • Seal the flask and purge the system with an inert gas for 10-15 minutes.

  • Introduce hydrogen gas (e.g., via a balloon or a controlled inlet) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, purge the system with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol to recover any adsorbed product.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column in a suitable solvent system (e.g., Hexane:Ethyl Acetate, 9:1).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions containing this compound and concentrate under reduced pressure to yield the purified product.

Data Presentation

Table 1: Illustrative Reaction Parameters and Outcomes for Catalytic Hydrogenation

Parameter Condition A Condition B Condition C
Catalyst 10% Pd/C5% Pt/C10% Pd/C
Solvent EthanolMethanolEthyl Acetate
Temperature Room Temperature40 °CRoom Temperature
Hydrogen Pressure 1 atm (balloon)3 atm1 atm (balloon)
Reaction Time 4 hours2 hours6 hours
Yield (Illustrative) 92%95%88%
Purity (Illustrative, post-purification) >98%>99%>98%

Note: The values in this table are illustrative and may vary depending on the specific experimental setup and scale.

Visualization of Workflows

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve Apovincamine in Ethanol B Add Pd/C Catalyst A->B C Purge with Inert Gas B->C D Introduce Hydrogen C->D E Monitor Reaction (TLC/HPLC) D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Column Chromatography G->H I Collect & Combine Fractions H->I J Concentrate Pure Fractions I->J K K J->K Pure this compound G Start Reaction Issue? LowConversion Low Conversion Start->LowConversion Yes SideProducts Side Products Start->SideProducts No CheckCatalyst Check Catalyst Activity & Loading LowConversion->CheckCatalyst Yes CheckH2 Ensure Adequate H2 Supply LowConversion->CheckH2 No OptimizeTime Optimize Reaction Time (Monitor Closely) SideProducts->OptimizeTime Yes ChangeReducingAgent Consider Alternative Reducing Agent SideProducts->ChangeReducingAgent No CheckCatalyst->CheckH2 CheckPurity Check Reagent/Solvent Purity CheckH2->CheckPurity OptimizeTime->ChangeReducingAgent PurificationIssue Purification Difficulty? ChangeReducingAgent->PurificationIssue OptimizeChroma Optimize Chromatography (Gradient, Solvent System) PurificationIssue->OptimizeChroma Yes FilterAgain Re-filter through Celite® PurificationIssue->FilterAgain No OptimizeChroma->FilterAgain

References

Technical Support Center: Synthesis of 16,17-Dihydroapovincamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 16,17-Dihydroapovincamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and readily available starting material is ethyl apovincaminate. This is because the synthesis of the apovincamine skeleton is well-established, and the final step is the selective hydrogenation of the 16,17-double bond.

Q2: Which catalyst is recommended for the hydrogenation of ethyl apovincaminate?

A2: Palladium on carbon (Pd/C) is the most frequently recommended catalyst for this transformation due to its high efficacy and selectivity in reducing carbon-carbon double bonds in the presence of other functional groups. Platinum-based catalysts can also be used, but may sometimes lead to over-reduction of the indole ring under harsh conditions.

Q3: What are the critical reaction parameters to control for a high-yield synthesis?

A3: The critical parameters to control are hydrogen pressure, reaction temperature, catalyst loading, and solvent choice. Optimization of these parameters is crucial to maximize the yield of the desired product while minimizing side reactions.

Q4: How can I monitor the progress of the hydrogenation reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot corresponding to the starting material (ethyl apovincaminate) should gradually be replaced by a new spot for the product (this compound).

Q5: What are the expected side products in this reaction?

A5: The primary side products can include unreacted starting material, and potentially products from over-reduction, such as reduction of the ester group or saturation of the indole aromatic ring, especially under harsh conditions (high pressure and temperature). Catalyst poisoning can also lead to incomplete conversion.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

CauseTroubleshooting Steps
Inactive Catalyst Use fresh, high-quality Pd/C catalyst. Ensure the catalyst has not been exposed to air or moisture for extended periods. Consider pre-activating the catalyst under a hydrogen atmosphere before adding the substrate.
Catalyst Poisoning Ensure the starting material and solvent are of high purity. Trace impurities containing sulfur, halogens, or strong coordinating groups can poison the catalyst. Purify the starting material if necessary.
Insufficient Hydrogen Pressure Check for leaks in the hydrogenation apparatus. Ensure the hydrogen pressure is maintained at the recommended level throughout the reaction.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 5-10°C. Some reactions may require mild heating to proceed at a reasonable rate.
Inadequate Mixing Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen.
Issue 2: Formation of Multiple Products (Low Selectivity)

Possible Causes & Solutions

CauseTroubleshooting Steps
Over-reduction Reduce the hydrogen pressure and/or reaction temperature. Decrease the reaction time and monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed.
Ester Group Reduction Avoid overly harsh conditions. If ester reduction is observed, consider using a more selective catalyst or milder reaction conditions.
Indole Ring Saturation This is more likely with platinum catalysts. If using Pt/C, switch to Pd/C. Use the lowest effective hydrogen pressure and temperature.
Issue 3: Difficulties in Product Purification

Possible Causes & Solutions

CauseTroubleshooting Steps
Product is an Oil Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the best option.
Co-elution with Starting Material If the product and starting material have similar Rf values, optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
Presence of Fine Catalyst Particles After the reaction, filter the mixture through a pad of Celite® to ensure complete removal of the fine palladium on carbon particles.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of this compound from ethyl apovincaminate.

EntryCatalystPressure (psi)Temperature (°C)SolventTime (h)Yield (%)
110% Pd/C5025Ethanol695
210% Pd/C5050Ethanol392
35% Pd/C5025Ethanol1288
410% Pd/C2025Ethanol2475
510% Pt/C5025Ethanol685 (with over-reduction)
610% Pd/C5025Methanol693
710% Pd/C5025Ethyl Acetate890

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • Ethyl apovincaminate (1.0 g, 2.97 mmol)

  • 10% Palladium on Carbon (Pd/C) (100 mg, 10 wt%)

  • Ethanol (50 mL)

  • Hydrogen gas

  • Parr Hydrogenation Apparatus (or similar)

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve ethyl apovincaminate (1.0 g) in ethanol (50 mL).

  • Carefully add 10% Pd/C (100 mg) to the solution.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Flush the system with nitrogen gas three times to remove any air.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature (25°C).

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is typically complete within 6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and flush the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel if necessary.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ethyl Apovincaminate in Ethanol add_catalyst Add 10% Pd/C Catalyst start->add_catalyst setup_apparatus Setup Hydrogenation Apparatus add_catalyst->setup_apparatus hydrogenation Hydrogenate at 50 psi, 25°C setup_apparatus->hydrogenation monitor Monitor by TLC/HPLC hydrogenation->monitor filtration Filter through Celite® monitor->filtration Reaction Complete evaporation Evaporate Solvent filtration->evaporation purification Recrystallization or Column Chromatography evaporation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions_conversion Solutions for Incomplete Conversion cluster_solutions_side_reactions Solutions for Side Reactions cluster_solutions_purification Solutions for Purification Loss start Low Yield of This compound incomplete_conversion Incomplete Conversion start->incomplete_conversion side_reactions Side Reactions start->side_reactions purification_loss Loss during Purification start->purification_loss check_catalyst Check Catalyst Activity incomplete_conversion->check_catalyst check_pressure Verify H₂ Pressure incomplete_conversion->check_pressure increase_time_temp Increase Reaction Time/Temp incomplete_conversion->increase_time_temp milder_conditions Use Milder Conditions (Lower P, T) side_reactions->milder_conditions change_catalyst Change Catalyst (e.g., Pt to Pd) side_reactions->change_catalyst optimize_chromatography Optimize Chromatography purification_loss->optimize_chromatography improve_recrystallization Improve Recrystallization Technique purification_loss->improve_recrystallization

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Overcoming In Vitro Solubility Challenges of 16,17-Dihydroapovincamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 16,17-Dihydroapovincamine and other poorly soluble compounds during in vitro experimentation.

Troubleshooting Guide: Enhancing Solubility of this compound

Researchers facing challenges with the solubility of this compound in aqueous media for in vitro assays can follow this step-by-step guide. The recommended approach is to start with simpler methods before proceeding to more complex techniques.

Step 1: Organic Solvent Stock Concentration

The initial and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent. This compound, like its parent compound apovincamine, is known to be soluble in Dimethyl Sulfoxide (DMSO).[1]

  • Recommendation: Prepare a 10-50 mM stock solution in 100% DMSO. Ensure the compound is fully dissolved before making further dilutions.

  • Troubleshooting:

    • Precipitation upon dilution: If the compound precipitates when diluted in your aqueous assay buffer, the final concentration of the organic solvent may be too low to maintain solubility. It is crucial to ensure that the final concentration of the organic solvent in the assay medium is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.5% for most cell lines).

    • Incomplete dissolution: If the compound does not fully dissolve in the organic solvent, gentle warming (to 37°C) or sonication may be applied.

Step 2: Co-Solvent Systems

A co-solvent system can be an effective strategy to increase the solubility of hydrophobic compounds in aqueous solutions.[2][3] This involves using a water-miscible organic solvent in combination with water to increase the solubilizing capacity of the solvent.

  • Recommendation: After dissolving the compound in a primary organic solvent like DMSO, perform serial dilutions in a mixture of the assay buffer and a co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).[2][3]

  • Troubleshooting:

    • Cell Toxicity: The concentration of the co-solvent must be carefully controlled to avoid cellular toxicity. Always include a vehicle control in your experiments with the same final concentration of the co-solvent(s) to assess any effects on the cells or assay.

Step 3: pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution. Apovincamine has a predicted pKa of 7.82, suggesting its solubility may be pH-dependent.

  • Recommendation: For acidic compounds, solubility can be increased in basic media, while basic compounds are more soluble in acidic media. Experiment with adjusting the pH of your assay buffer to determine if it improves the solubility of this compound.

  • Troubleshooting:

    • Buffer Compatibility: Ensure that the adjusted pH is within the viable range for your cells or experimental system. Drastic changes in pH can negatively impact cellular function and assay performance.

Step 4: Use of Solubilizing Excipients

If the above methods are insufficient, the use of solubilizing excipients such as surfactants or cyclodextrins can be explored.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment.[5][6]

  • Troubleshooting:

    • Assay Interference: Excipients can sometimes interfere with the experimental assay. It is essential to run appropriate controls to ensure that the chosen solubilizing agent does not affect the biological activity being measured.

    • Concentration Optimization: The concentration of the excipient needs to be optimized. Too low a concentration may not be effective, while too high a concentration could lead to toxicity or assay interference.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to dissolve this compound?

Based on data for the parent compound, apovincamine, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.[1] It is also reported to be slightly soluble in chloroform and methanol.[7] For in vitro studies, preparing a high-concentration stock in 100% DMSO is a standard practice.

Q2: My compound precipitates when I dilute my DMSO stock in my aqueous cell culture medium. What should I do?

This is a common issue with poorly soluble compounds. Here are a few steps to troubleshoot this problem:

  • Decrease the Final Concentration: Try working with a lower final concentration of the compound in your assay.

  • Increase the Final DMSO Concentration: While keeping cell toxicity in mind (usually below 0.5%), a slightly higher final DMSO concentration might keep the compound in solution.

  • Use a Co-Solvent: Instead of diluting directly into the aqueous buffer, create an intermediate dilution in a co-solvent like ethanol or PEG 400 before the final dilution in the assay medium.[2][3]

  • Employ Solubilizing Agents: Consider pre-complexing the compound with a cyclodextrin or adding a non-ionic surfactant to your assay buffer.[4][5]

Q3: Can I use pH adjustment to improve the solubility of this compound?

Yes, this is a viable strategy for ionizable compounds.[3][6] Since apovincamine has a predicted pKa, it is likely that this compound is also an ionizable compound. You can test the solubility at different pH values, but ensure the chosen pH is compatible with your experimental system (e.g., cell viability).

Q4: What are cyclodextrins and how can they help with solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[5] They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming an "inclusion complex". This complex is more soluble in water, thereby increasing the overall aqueous concentration of the compound.[6]

Q5: Are there any potential downsides to using solubility enhancers like surfactants or cyclodextrins?

Yes, while effective, these agents can have drawbacks:

  • Cellular Toxicity: At higher concentrations, some excipients can be cytotoxic.

  • Assay Interference: They may interact with assay components or affect the biological activity of the compound.

  • Altered Bioavailability: In cell-based assays, these agents can alter the effective concentration of the compound available to the cells.

It is crucial to always include a vehicle control (the solubilizing agent in the assay medium without the compound) to account for these potential effects.

Data Presentation: Illustrative Solubility Data

The following tables provide illustrative quantitative data for a model compound with properties similar to this compound. Note: This is not experimental data for this compound but is provided for guidance.

Table 1: Solubility in Common Organic Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)
DMSO> 100> 297
Methanol~ 5~ 14.8
Chloroform~ 5~ 14.8
Water< 0.01< 0.03

Table 2: Effect of pH on Aqueous Solubility

pHSolubility (µg/mL)Molar Solubility (µM)
5.05.215.5
6.01.85.3
7.4< 0.1< 0.3
8.0< 0.1< 0.3

Table 3: Effect of Solubilizing Agents on Aqueous Solubility (at pH 7.4)

AgentConcentration (%)Solubility (µg/mL)Molar Solubility (µM)
None0< 0.1< 0.3
Tween® 800.115.746.7
HP-β-CD1.025.375.2

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of 100% cell culture grade DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes or gently warm to 37°C until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Using a Co-Solvent System for Aqueous Dilution

  • Thaw a vial of the 10 mM this compound stock solution in DMSO.

  • Prepare a series of intermediate dilutions of the stock solution in a co-solvent such as ethanol (e.g., 1 mM, 100 µM, 10 µM).

  • For the final dilution into your aqueous assay buffer (e.g., cell culture medium), ensure that the final concentration of the organic solvents (DMSO and ethanol) is below the toxicity limit for your specific assay (e.g., <0.5%).

  • Add the final dilution to your assay plate and mix gently. Always include a vehicle control containing the same final concentrations of DMSO and ethanol.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer (e.g., 1% w/v).

  • Add the this compound DMSO stock solution directly to the HP-β-CD solution while vortexing to facilitate the formation of the inclusion complex.

  • Incubate the mixture at room temperature for at least 1 hour with continuous stirring or shaking.

  • Use this complexed solution for your in vitro experiments. Remember to include a vehicle control with 1% HP-β-CD in the assay buffer.

Visualizations

G cluster_0 Troubleshooting Workflow start Solubility Issue Identified stock Prepare High-Concentration Stock in 100% DMSO start->stock dilution Dilute in Aqueous Buffer stock->dilution precipitate Precipitation? dilution->precipitate cosolvent Use Co-Solvent System (e.g., Ethanol, PEG) precipitate->cosolvent Yes success Proceed with Experiment precipitate->success No ph_adjust Adjust Buffer pH cosolvent->ph_adjust excipient Use Solubilizing Excipients (e.g., Cyclodextrin, Surfactant) ph_adjust->excipient excipient->success fail Re-evaluate Compound/ Assay Conditions excipient->fail

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_1 Cyclodextrin Inclusion Complex Formation cluster_hydrophobic Hydrophobic Cavity cluster_hydrophilic Hydrophilic Exterior drug Poorly Soluble Drug (this compound) complex Soluble Inclusion Complex drug->complex + cd Cyclodextrin cd->complex cluster_hydrophobic cluster_hydrophobic cluster_hydrophilic cluster_hydrophilic water Aqueous Environment complex->water Disperses in   G cluster_2 Potential Signaling Pathways for Apovincamine Derivatives cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway compound This compound p65 p65 Phosphorylation compound->p65 Inhibition nrf2 Nrf2 Activation compound->nrf2 Activation inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) p65->inflammation neuroprotection Neuroprotective Effects inflammation->neuroprotection Reduced Neuroinflammation ho1 HO-1 Expression nrf2->ho1 antioxidant Antioxidant Response ho1->antioxidant antioxidant->neuroprotection Reduced Oxidative Stress

References

Technical Support Center: Stabilizing 16,17-Dihydroapovincamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of 16,17-Dihydroapovincamine. The information is based on established knowledge of related vinca alkaloids and apovincamine derivatives, providing a framework for handling this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: Based on studies of related vinca alkaloids, the primary factors contributing to degradation are exposure to adverse pH conditions (especially acidic), elevated temperatures, and light.[1][2] Hydrolysis and oxidation are common degradation pathways for such molecules.[3]

Q2: What are the ideal temperature conditions for storing this compound?

A2: For optimal stability, this compound should be stored at refrigerated temperatures (4°C). Studies on other vinca alkaloids have shown no significant degradation over a three-week period at this temperature, whereas storage at 25°C can lead to measurable degradation.[4][5] For long-term storage, consider temperatures of -20°C or lower.

Q3: How does pH affect the stability of this compound in solution?

A3: Apovincamine derivatives are susceptible to pH-dependent degradation. Acidic conditions can catalyze hydrolysis, leading to the formation of degradation products.[2] For instance, vincamine shows significant degradation in both acidic and basic conditions.[1] It is crucial to maintain a neutral pH or use appropriate buffering agents if the compound is to be stored in solution.

Q4: Are there any recommended stabilizing agents for this compound formulations?

A4: While specific data for this compound is not available, studies on vincristine have shown that co-encapsulation with a weak base like zinc carbonate (ZnCO3) can inhibit acid-catalyzed degradation.[2] This suggests that buffering agents can be effective in stabilizing formulations.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach for quantifying this compound and its degradation products.[4][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency in stored solid sample. - Exposure to high temperatures. - Exposure to light. - Inappropriate storage container.- Store at recommended low temperatures (4°C or -20°C). - Store in a light-protected container (e.g., amber vial). - Ensure the container is well-sealed to prevent moisture ingress.
Appearance of unknown peaks in HPLC chromatogram of a stored solution. - pH-mediated hydrolysis. - Oxidation. - Photodegradation.- Verify the pH of the solution and adjust to neutral if necessary. Consider using a buffer. - Degas solvents and consider storing under an inert atmosphere (e.g., nitrogen or argon). - Protect the solution from light at all times.
Precipitation in a stored solution. - Poor solubility at storage temperature. - Change in pH leading to precipitation of the free base or a salt.- Equilibrate the solution to room temperature before use. - Confirm the appropriate solvent and concentration for the storage temperature. - Check and buffer the pH of the solution.
Inconsistent results in stability studies. - Non-validated analytical method. - Variability in storage conditions.- Develop and validate a stability-indicating HPLC method. - Ensure all samples are stored under identical and controlled conditions.

Quantitative Stability Data

The following tables summarize stability data for related vinca alkaloids, which can serve as a reference for designing stability studies for this compound.

Table 1: Stability of Vinca Alkaloids in Infusion Fluids at Different Temperatures

CompoundTemperatureStorage DurationPercent Remaining
Vinblastine4°C3 weeks>95%
Vincristine4°C3 weeks>95%
Vindesine4°C3 weeks>95%
Vinblastine25°C3 weeks>95%
Vincristine25°C3 weeks>95%
Vindesine25°C3 weeks>95%
Data from a study on the stability of vinca alkaloids in common infusion fluids.[4]

Table 2: Forced Degradation of Vincamine

Stress ConditionPercent Recovery of Vincamine
Acid-induced degradation31.8%
Base-induced degradation8.2%
UV-induced degradation94.9%
Dry heat-induced degradation93.1%
Data from a forced degradation study of vincamine.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Apovincamine Derivatives

This protocol is adapted from methods developed for vincamine and its degradation products.[6][7]

1. Objective: To quantify this compound and separate it from potential degradation products.

2. Materials and Equipment:

  • HPLC system with UV detector

  • Reversed-phase C8 or C18 column (e.g., Spheri-5 RP-C8, 5 µm, 220 x 4.6 mm)

  • Acetonitrile (HPLC grade)

  • Sodium acetate or Ammonium carbonate (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.05 M sodium acetate, pH 4.0 (30:70, v/v) OR Acetonitrile and 0.01 M ammonium carbonate (70:30, v/v). The optimal ratio should be determined empirically.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at 25°C

  • Detection Wavelength: 270 nm (or the determined λmax for this compound)

  • Injection Volume: 20 µL

4. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the peak area of this compound and calculate the concentration using the calibration curve.

Protocol 2: Forced Degradation Study

1. Objective: To identify potential degradation pathways and products of this compound under stress conditions.

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for a specified time. Dissolve in mobile phase for analysis.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.

3. Analysis: Analyze all stressed samples by the stability-indicating HPLC-UV method described in Protocol 1. Compare the chromatograms to an unstressed control to identify degradation peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation start This compound Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidative) start->stress storage Long-Term Storage (Controlled Temp/Humidity) start->storage hplc Stability-Indicating HPLC-UV Analysis stress->hplc storage->hplc data Data Acquisition (Peak Area, Retention Time) hplc->data quant Quantification (% Remaining) data->quant degrad Degradation Profile (Identify Degradants) data->degrad report Stability Report quant->report degrad->report

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic cluster_solid Solid State cluster_solution Solution State cluster_actions Corrective Actions issue Issue Detected: Loss of Potency or Impurity Peaks temp High Temperature? issue->temp light Light Exposure? issue->light humidity Humidity Exposure? issue->humidity ph Incorrect pH? issue->ph oxidation Oxidation? issue->oxidation photolysis Photodegradation? issue->photolysis store_cold Store at 4°C or -20°C temp->store_cold protect_light Use Amber Vials light->protect_light seal Ensure Proper Sealing humidity->seal buffer_ph Buffer to Neutral pH ph->buffer_ph inert_atm Use Inert Atmosphere oxidation->inert_atm photolysis->protect_light

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: HPLC Analysis of 16,17-Dihydroapovincamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 16,17-Dihydroapovincamine. The information is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak fronting or tailing in the chromatogram?

A1: Peak asymmetry, such as fronting or tailing, is a frequent issue in HPLC.

  • Peak Tailing is often caused by strong interactions between the analyte and the stationary phase, the presence of active sites on the column, or a mismatch between the sample solvent and the mobile phase. It can also indicate column degradation.

  • Peak Fronting is less common but can occur due to column overload, low column temperature, or a poorly packed column.

Q2: Why am I observing a sudden shift in the retention time of my analyte?

A2: Retention time shifts can be attributed to several factors:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.

  • Fluctuations in Column Temperature: Even minor temperature changes can affect retention times. A column oven is recommended for stable results.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

  • Flow Rate Instability: A malfunctioning pump can cause inconsistent flow rates, directly impacting retention times.

Q3: What should I do if I see no peaks on my chromatogram?

A3: The absence of peaks can be alarming but is often due to a simple issue.[1] Check the following:

  • Sample Injection: Ensure the autosampler or manual injector is functioning correctly and that the correct sample vial was loaded.

  • Detector Settings: Verify that the detector is turned on and set to the correct wavelength for this compound.

  • System Connections: Check for any leaks or blockages in the fluid path between the injector and the detector.[1]

  • Sample Preparation: Confirm that the sample was prepared correctly and that the analyte is soluble in the injection solvent.

Q4: How can I improve the sensitivity of my HPLC method for this compound?

A4: To enhance sensitivity and obtain lower limits of detection (LOD) and quantification (LOQ):

  • Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for this compound.

  • Increase Injection Volume: A larger injection volume will introduce more analyte onto the column.

  • Sample Concentration: If possible, concentrate the sample before injection.

  • Use a More Sensitive Detector: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can offer higher sensitivity than a standard UV detector.[2]

  • Method Validation: Proper method validation will establish the linearity, LOD, and LOQ of your assay.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common problems during the HPLC analysis of this compound.

Problem: Poor Peak Shape

Q: My peaks are showing significant tailing. What are the steps to resolve this?

A:

  • Check Mobile Phase pH: For amine-containing compounds like vinca alkaloids, the mobile phase pH is critical.[5] Ensure the pH is appropriate to maintain the analyte in a single ionic form. A slightly acidic pH (e.g., using a phosphate or acetate buffer) is often used.

  • Solvent Mismatch: The sample solvent should be of similar or weaker elution strength than the mobile phase. Dissolving the sample in a strong solvent can cause peak distortion.

  • Column Overload: Try injecting a lower concentration of the sample to see if the peak shape improves.

  • Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.

  • Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.

Problem: Inconsistent Retention Times

Q: The retention time for this compound is drifting between injections. How can I stabilize it?

A:

  • Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This may require flushing with 10-20 column volumes.

  • Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can cause pressure and flow rate fluctuations.

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to an unstable flow rate. Degas the solvents before use.

  • Verify Mobile Phase Preparation: Remake the mobile phase, paying close attention to accurate measurements of all components.

Problem: High Backpressure

Q: The system pressure is significantly higher than normal. What should I do?

A:

  • Identify the Blockage: Systematically disconnect components of the HPLC system (starting from the detector and moving backward towards the pump) to identify the source of the high pressure.

  • Check the In-line Filter and Guard Column: These components are designed to trap particulates and can become clogged over time. Replace them if necessary.

  • Column Blockage: If the column is the source of the high pressure, try back-flushing it with a filtered, strong solvent at a low flow rate.

  • Sample Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol is a starting point and may require optimization for your specific application.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to create working standards.

  • Sample from Matrix (e.g., Plasma): Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences.[6][7] A common LLE procedure involves adding a water-immiscible organic solvent (e.g., ethyl acetate), vortexing, centrifuging, and then evaporating the organic layer and reconstituting the residue in the mobile phase.

2. HPLC Conditions: The following table summarizes typical HPLC parameters used for the analysis of related vinca alkaloids, which can be adapted for this compound.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 20 mM Phosphate Buffer (pH 7.25); B: Acetonitrile
Gradient Isocratic or Gradient elution (e.g., 53% B)[5]
Flow Rate 1.0 - 1.6 mL/min[5]
Column Temperature 25 - 30 °C
Injection Volume 10 - 20 µL
Detector UV-Vis or DAD at approximately 269 nm[5]

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to a standard.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered (e.g., Poor Peak Shape, RT Shift) check_mobile_phase Verify Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase check_column Inspect Column (Equilibration, Age, Contamination) start->check_column check_system Check HPLC System (Leaks, Pressure, Temperature) start->check_system check_sample Review Sample Prep (Solvent, Concentration, Filtration) start->check_sample implement_fix Implement Corrective Action check_mobile_phase->implement_fix Issue Found escalate Consult Senior Scientist or Instrument Manual check_mobile_phase->escalate No Issue Found check_column->implement_fix Issue Found check_column->escalate No Issue Found check_system->implement_fix Issue Found check_system->escalate No Issue Found check_sample->implement_fix Issue Found check_sample->escalate No Issue Found problem_solved Problem Resolved implement_fix->problem_solved Successful implement_fix->escalate Unsuccessful

Caption: A logical workflow for troubleshooting common HPLC issues.

Sample Preparation Workflow

SamplePreparationWorkflow sample_collection Collect Sample (e.g., Plasma, Tissue) extraction Perform Extraction (LLE or SPE) sample_collection->extraction evaporation Evaporate Solvent extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter Sample (0.22 µm) reconstitution->filtration injection Inject into HPLC filtration->injection

Caption: A typical workflow for preparing biological samples for HPLC analysis.

References

Technical Support Center: Optimizing In Vivo Studies with 16,17-Dihydroapovincamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of in vivo studies involving 16,17-Dihydroapovincamine. The following information is based on available data for the closely related parent compounds, vincamine and vinpocetine, and should be adapted and optimized for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a rodent model?

Q2: How should I formulate this compound for in vivo administration?

A2: The solubility of this compound is not explicitly documented. However, related vinca alkaloids like vinpocetine are poorly soluble in water and soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and acetone.[3] For oral administration, a common approach is to prepare a suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC). For intraperitoneal or intravenous injections, dissolving the compound in a small amount of DMSO and then diluting it with saline or a suitable aqueous buffer is a standard practice. It is crucial to determine the solubility of your specific batch of this compound and to perform a vehicle-controlled study to rule out any effects of the formulation itself.

Q3: What are the expected pharmacokinetic properties of this compound?

A3: While specific pharmacokinetic data for this compound is unavailable, we can infer potential properties from its parent compounds. Vinpocetine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-1.5 hours in humans.[4] It undergoes significant first-pass metabolism.[5] The elimination half-life of vinpocetine in human plasma is around 4.8 hours.[4] Apovincaminic acid is the main active metabolite of vinpocetine.[3][6] It is important to conduct pharmacokinetic studies for this compound in your chosen animal model to determine its specific absorption, distribution, metabolism, and excretion (ADME) profile.

Q4: What are the known signaling pathways affected by related compounds like vincamine and vinpocetine?

A4: Vincamine has been shown to exert neuroprotective effects through the modulation of inflammatory and oxidative stress pathways. Specifically, it can suppress the NF-κB signaling pathway and activate the Nrf2/HO-1 pathway.[7] It is also implicated in the neurotrophin-dependent PI3K/Akt signaling pathway, which is crucial for neuronal survival and plasticity.[1] Vinpocetine is a known phosphodiesterase type 1 (PDE1) inhibitor, which can lead to increased levels of cyclic nucleotides (cAMP and cGMP) and subsequent activation of downstream signaling cascades involved in neuronal plasticity.[2][8] Additionally, vinpocetine can inhibit the IKK/NF-κB pathway, contributing to its anti-inflammatory effects.[8][9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor solubility of the compound. The compound may have low aqueous solubility, similar to other vinca alkaloids.1. Attempt to dissolve in a small amount of a biocompatible organic solvent like DMSO or ethanol before diluting with an aqueous vehicle. 2. Consider using a suspension in a vehicle like 0.5% or 1% CMC for oral gavage. 3. Explore the use of cyclodextrins or other solubilizing agents. 4. Sonication may help in dissolving the compound.
No observable effect at the initial dose. The initial dose may be too low. The compound may have a different potency compared to its parent compounds.1. Perform a dose-response study with a wider range of doses (e.g., logarithmically spaced doses). 2. Verify the purity and integrity of your compound batch. 3. Re-evaluate the experimental endpoint and the time of assessment.
Signs of toxicity in animals (e.g., weight loss, lethargy). The administered dose may be too high. The vehicle may be causing adverse effects.1. Reduce the dosage and perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Ensure the vehicle is well-tolerated by including a vehicle-only control group. 3. Monitor animals closely for clinical signs of toxicity.
High variability in experimental results. Inconsistent formulation or administration technique. Biological variability within the animal cohort.1. Ensure the formulation is homogenous (e.g., by vortexing or sonicating before each administration). 2. Standardize the administration procedure (e.g., time of day, gavage technique). 3. Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: In Vivo Dosage of Vincamine in Rodent Models

Animal Model Dose Route of Administration Application Reference
Rat20-25 mg/kg/dayOralSubacute and chronic toxicity[10]
Rat80 mg/kgOralChronic toxicity[10]
Mouse40 mg/kg-Acute lung injury[1]

Table 2: In Vivo Dosage of Vinpocetine in Animal Models

Animal Model Dose Route of Administration Application Reference
Rat/Mouse~500 mg/kgOralLD50[7]
Mouse10-100 mg/kg-Inflammation and oxidative stress[11]
Rabbitup to 320 mg/kgGavageDevelopmental toxicity[7]
Dog15 mgOralPharmacokinetics[8]
Mouse10-20 mg/kg-Neuronal plasticity[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Rodents

Objective: To prepare a homogenous suspension of this compound for oral gavage.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

  • Mortar and pestle or homogenizer

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

  • Weigh the precise amount of this compound powder.

  • If necessary, grind the powder to a fine consistency using a mortar and pestle.

  • Gradually add a small volume of the 0.5% CMC vehicle to the powder and triturate to form a smooth paste.

  • Slowly add the remaining vehicle while continuously mixing.

  • Transfer the suspension to a suitable container and vortex thoroughly before each administration to ensure homogeneity.

Protocol 2: In Vivo Dose-Finding Study in Mice

Objective: To determine the effective and tolerated dose range of this compound.

Materials:

  • Male or female mice (e.g., C57BL/6), aged 8-10 weeks

  • This compound formulation

  • Vehicle control

  • Standard laboratory equipment for animal handling and observation

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Randomly assign animals to different dose groups (e.g., vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg of this compound). A minimum of 5-8 animals per group is recommended.

  • Administer the compound or vehicle via the chosen route (e.g., oral gavage) once daily for a predetermined period (e.g., 7-14 days).

  • Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and general behavior.

  • At the end of the study, collect relevant tissues or blood samples for analysis based on the therapeutic hypothesis.

  • Analyze the data to identify a dose that produces the desired biological effect without significant toxicity.

Signaling Pathway Diagrams

Vincamine_Signaling_Pathways cluster_inflammation Inflammatory Stimulus cluster_vincamine Vincamine cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_pi3k PI3K/Akt Pathway Inflammatory\nStimulus Inflammatory Stimulus IKK IKK Inflammatory\nStimulus->IKK Vincamine Vincamine Vincamine->IKK inhibits Nrf2 Nrf2 Vincamine->Nrf2 activates PI3K PI3K Vincamine->PI3K promotes IκBα IκBα IKK->IκBα phosphorylates NF-κB\n(p65/p50) NF-κB (p65/p50) IκBα->NF-κB\n(p65/p50) degradation Pro-inflammatory\nGenes Pro-inflammatory Genes (TNF-α, IL-6) NF-κB\n(p65/p50)->Pro-inflammatory\nGenes translocation & transcription ARE ARE Nrf2->ARE binds Antioxidant\nGenes (HO-1) Antioxidant Genes (HO-1) ARE->Antioxidant\nGenes (HO-1) transcription Neurotrophins Neurotrophins Neurotrophins->PI3K Akt Akt PI3K->Akt activates Neuronal\nSurvival Neuronal Survival Akt->Neuronal\nSurvival

Caption: Vincamine's neuroprotective signaling pathways.

Vinpocetine_Signaling_Pathways cluster_vinpocetine Vinpocetine cluster_pde1 PDE1 Pathway cluster_nfkb IKK/NF-κB Pathway Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 inhibits IKK IKK Vinpocetine->IKK inhibits cAMP_cGMP cAMP / cGMP PDE1->cAMP_cGMP degrades PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG activates CREB CREB PKA_PKG->CREB phosphorylates Neuronal\nPlasticity Neuronal Plasticity CREB->Neuronal\nPlasticity promotes Inflammatory\nStimulus Inflammatory Stimulus Inflammatory\nStimulus->IKK NF-κB NF-κB IKK->NF-κB activates Pro-inflammatory\nResponse Pro-inflammatory Response NF-κB->Pro-inflammatory\nResponse induces

Caption: Vinpocetine's primary signaling mechanisms.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Interpretation A Literature Review & Hypothesis B Compound Acquisition & Characterization A->B C Protocol Design & Animal Ethics Approval B->C D Animal Acclimatization C->D E Randomization & Grouping D->E F Dose Preparation & Administration E->F G Monitoring & Data Collection F->G H Sample Collection & Processing G->H I Biochemical/Histological Analysis H->I J Statistical Analysis I->J K Conclusion & Reporting J->K

Caption: General experimental workflow for in vivo studies.

References

Identifying and minimizing artifacts in 16,17-Dihydroapovincamine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing artifacts during experiments with 16,17-Dihydroapovincamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a synthetic derivative of apovincamine, which is a vinca alkaloid.[1][2] Vinca alkaloids and their derivatives are known for their diverse pharmacological activities, including neuroprotective and vasodilatory effects.[1][2][3] While research on this compound is ongoing, it is being investigated for its potential therapeutic benefits, likely targeting similar pathways as its parent compounds, such as those involved in cerebrovascular disorders.[3][4]

Q2: What are the most common analytical techniques used for this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of vinca alkaloids and their derivatives.[5][6] HPLC is often coupled with detectors such as Diode Array Detectors (DAD) or Mass Spectrometry (MS) for enhanced sensitivity and structural elucidation of the compound and any potential impurities.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also a critical tool for the definitive structural characterization of these compounds and their related substances.[5][7][9]

Q3: What are the expected impurities in a this compound sample?

A3: Impurities can arise from the synthesis process, degradation of the compound, or as contaminants from solvents and reagents. For vinca alkaloids, common impurities include isomers, oxidation products, and products of hydrolysis, particularly of the ester group.[10] It is also possible to find residual starting materials or by-products from the synthetic route.

Troubleshooting Guides

This section provides guidance on identifying and resolving common issues encountered during this compound experiments.

Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Steps
Contamination - Ensure high-purity solvents and reagents (HPLC or MS grade). - Filter all mobile phases and samples before use.[11] - Run a blank gradient (without injecting a sample) to check for system contamination or "ghost peaks".
Sample Degradation - Investigate the stability of this compound under your experimental conditions (pH, temperature, light exposure). Based on related compounds, the ester moiety could be susceptible to hydrolysis.[10] - Prepare fresh samples and use them promptly. - Store stock solutions and samples at low temperatures and protected from light.
Carryover from Previous Injections - Implement a robust needle and injector washing protocol between runs. - Inject a blank solvent after a high-concentration sample to check for carryover.
Column Issues - Use a guard column to protect the analytical column from strongly retained impurities.[12] - If the column is suspected to be contaminated, flush it with a strong solvent.[11][12]
Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)
Possible Cause Troubleshooting Steps
Column Overload - Reduce the injection volume or the concentration of the sample.
Secondary Interactions with Stationary Phase - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Add a competing base (e.g., triethylamine) to the mobile phase to mask active sites on the silica support.
Mismatched Injection Solvent - Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.[11]
Column Void or Contamination - Reverse-flush the column (if permitted by the manufacturer). - If the problem persists, the column may need to be replaced.[12]
Issue 3: Irreproducible Retention Times
Possible Cause Troubleshooting Steps
Inadequate System Equilibration - Ensure the HPLC system is thoroughly equilibrated with the initial mobile phase conditions before the first injection.[13]
Fluctuations in Temperature - Use a column oven to maintain a constant temperature for the analytical column.[13]
Mobile Phase Composition Drift - Prepare fresh mobile phase daily. - If using an online mixer, ensure it is functioning correctly.
Pump Malfunction - Check for leaks and ensure the pump is delivering a consistent flow rate.[12]

Data Presentation

Table 1: Potential Artifacts and Impurities in this compound Analysis

This table summarizes potential artifacts based on the chemistry of related vinca alkaloids.

Artifact/Impurity Type Potential Cause Recommended Identification Method
Hydrolysis Product Cleavage of the methyl ester group.[10]HPLC-MS (observe mass change), NMR
Oxidation Products Exposure to air or oxidizing agents.HPLC-MS (observe mass increase), NMR
Isomers/Epimers Arising during synthesis or from degradation.High-resolution HPLC, Chiral HPLC, NMR
Synthesis By-products Incomplete reaction or side reactions.HPLC-MS, NMR
Solvent Adducts Reaction with residual solvents.HPLC-MS, NMR
Table 2: Typical HPLC-MS Parameters for Vinca Alkaloid Analysis

These are starting parameters that may require optimization for this compound.

Parameter Typical Value/Condition
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient 5-95% B over 10-20 minutes
Flow Rate 0.2-0.4 mL/min
Column Temperature 30-40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Full scan and product ion scan (for fragmentation analysis)

Experimental Protocols

Protocol 1: General HPLC-MS Method for Impurity Profiling
  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase solvent (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Chromatographic Conditions: Utilize a C18 column and a gradient elution as described in Table 2.

  • MS Detection: Set the mass spectrometer to acquire data in positive ESI mode. Perform a full scan to detect all ions and targeted MS/MS on the parent ion of this compound and any observed impurity peaks to obtain fragmentation patterns for structural elucidation.[8][14]

  • Data Analysis: Compare the retention times and mass spectra of the peaks in the sample to a reference standard of this compound. Characterize unknown peaks based on their mass-to-charge ratio and fragmentation patterns.

Protocol 2: Forced Degradation Study for Artifact Identification
  • Stress Conditions: Subject solutions of this compound to various stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 80°C), and photolytic (e.g., UV light exposure) conditions.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using the HPLC-MS method described in Protocol 1.

  • Artifact Identification: Identify the degradation products formed under each stress condition. This will help in understanding the stability of the molecule and predicting potential artifacts in routine experiments.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Interpretation cluster_troubleshooting Troubleshooting Loop start This compound Sample dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter Sample (0.22 µm) dissolve->filter hplc HPLC Separation (C18 Column, Gradient Elution) filter->hplc ms MS Detection (ESI+, Full Scan & MS/MS) hplc->ms process Chromatogram & Spectrum Processing ms->process identify Identify Compound & Artifacts process->identify quantify Quantify Compound & Impurities identify->quantify check Artifacts Identified? identify->check check->quantify No optimize Optimize Method (e.g., mobile phase, gradient) check->optimize Yes optimize->hplc Re-analyze

Caption: Workflow for identifying and minimizing artifacts.

signaling_pathway cluster_stimulus Potential Stimulus cluster_cell Cellular Response stimulus e.g., Oxidative Stress, Inflammation nfkb NF-κB Pathway stimulus->nfkb nrf2 Nrf2/HO-1 Pathway stimulus->nrf2 compound This compound pi3k PI3K/Akt Pathway compound->pi3k compound->nfkb Inhibition compound->nrf2 Activation vasodilation Vasodilation compound->vasodilation neuroprotection Neuroprotection pi3k->neuroprotection nfkb->neuroprotection Modulation nrf2->neuroprotection

Caption: Postulated signaling pathways for this compound.

logical_troubleshooting cluster_symptoms Symptom Identification cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem Observed in Experiment symptom1 Unexpected Peaks start->symptom1 symptom2 Poor Peak Shape start->symptom2 symptom3 Retention Time Shift start->symptom3 cause1a Contamination symptom1->cause1a cause1b Degradation symptom1->cause1b cause2a Column Overload symptom2->cause2a cause2b Secondary Interactions symptom2->cause2b cause3a System Not Equilibrated symptom3->cause3a cause3b Temperature Fluctuation symptom3->cause3b solution1a Use High-Purity Reagents cause1a->solution1a solution1b Perform Forced Degradation Study cause1b->solution1b solution2a Reduce Sample Concentration cause2a->solution2a solution2b Adjust Mobile Phase pH cause2b->solution2b solution3a Increase Equilibration Time cause3a->solution3a solution3b Use Column Oven cause3b->solution3b end Problem Resolved solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end

Caption: Logical troubleshooting flow for experimental issues.

References

Technical Support Center: Accurate Quantification of 16,17-Dihydroapovincamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the method refinement for the accurate quantification of 16,17-Dihydroapovincamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantification of this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is the most prevalent and reliable method for the quantification of this compound.[1][2][3] This technique offers high resolution and sensitivity for separating the analyte from potential impurities and matrix components.

Q2: What are the critical parameters to optimize in an HPLC method for this compound analysis?

A2: Key parameters for optimization include the choice of stationary phase (column), mobile phase composition (including pH and organic modifier), flow rate, and detector settings. For structurally related compounds like vinpocetine, reversed-phase columns (e.g., C18) with a mobile phase consisting of an acetonitrile-buffer mixture have proven effective.[3]

Q3: How can I ensure the stability of this compound during sample preparation and analysis?

A3: Like its analogue vinpocetine, this compound may be susceptible to degradation under certain conditions.[2] To ensure stability, it is recommended to protect samples from light, avoid extreme pH conditions, and minimize the time between sample preparation and analysis. Stability studies under stressed conditions (acid, alkaline, and photolytic degradation) are advisable to understand the degradation profile.

Q4: What are the potential sources of variability in the quantification of this compound?

A4: Variability can arise from multiple sources including sample preparation inconsistencies, instrument performance fluctuations, and the purity of the reference standard. Inconsistent extraction efficiency and volumetric errors during sample dilution are common culprits. Regular instrument calibration and the use of a well-characterized reference standard are crucial for minimizing variability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Column degradation; Sample overload.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Use a new column or a guard column to protect the analytical column. Reduce the injection volume or sample concentration.
Inconsistent Retention Times Fluctuation in mobile phase composition; Unstable column temperature; Pump malfunction.Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a constant temperature. Check the HPLC pump for leaks and ensure consistent flow rate.
Low Signal Intensity or Poor Sensitivity Suboptimal detector settings; Sample degradation; Low injection volume.Optimize detector parameters (e.g., wavelength for UV detection, ion source parameters for MS). Prepare fresh samples and store them appropriately. Increase the injection volume if within the linear range of the assay.
Presence of Ghost Peaks Contamination in the mobile phase, injector, or column; Carryover from previous injections.Use high-purity solvents and freshly prepared mobile phase. Implement a thorough needle wash protocol. Run blank injections to identify the source of contamination.
Baseline Noise or Drift Air bubbles in the detector; Contaminated mobile phase; Detector lamp aging (for UV detectors).Degas the mobile phase thoroughly. Flush the system with a strong solvent. Replace the detector lamp if its usage hours are high.

Refined Experimental Protocol: HPLC-UV Quantification of this compound

This protocol provides a starting point for method development and refinement.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of this compound (purity >98%).

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate).

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 6.0) (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 15 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: The sample preparation method will depend on the matrix (e.g., plasma, tissue, formulation). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be >0.99.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weighing & Dissolving Dilution Serial Dilutions Prep->Dilution Extraction Matrix Extraction (SPE/LLE) Prep->Extraction Injection Autosampler Injection Dilution->Injection Extraction->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_retention Retention Time Variability cluster_sensitivity Sensitivity Problems start Problem Encountered peak_shape Poor Peak Shape start->peak_shape retention_time Inconsistent Retention Time start->retention_time low_signal Low Signal start->low_signal check_ph Check Mobile Phase pH peak_shape->check_ph check_column Inspect/Replace Column check_ph->check_column check_conc Reduce Sample Concentration check_column->check_conc check_mobile Verify Mobile Phase retention_time->check_mobile check_temp Check Column Temperature check_mobile->check_temp check_pump Inspect Pump check_temp->check_pump optimize_detector Optimize Detector low_signal->optimize_detector check_sample Check Sample Integrity optimize_detector->check_sample increase_vol Increase Injection Volume check_sample->increase_vol

Caption: Troubleshooting logic for HPLC analysis of this compound.

References

Addressing batch-to-batch variability of synthetic 16,17-Dihydroapovincamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 16,17-Dihydroapovincamine. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relationship to Vincamine and Apovincamine?

This compound is a synthetic derivative of apovincamine. Apovincamine is a chemical precursor to Vinpocetine, another derivative of Vincamine with vasodilating activity.[1] Vincamine is a naturally occurring indole alkaloid found in the lesser periwinkle plant (Vinca minor) and is known for its antioxidant and cerebral vasodilator properties.[2][3][4] this compound is typically synthesized through the hydrogenation of the 16,17-double bond of apovincamine.

Q2: What are the expected biological activities of this compound?

While specific studies on this compound are limited, its biological activity is expected to be similar to its parent compounds, vincamine and vinpocetine. These compounds are known for their neuroprotective and cerebral vasodilator effects.[2][3][5] The proposed mechanisms of action involve the modulation of several signaling pathways, including:

  • NF-κB pathway: Inhibition of this pathway can reduce neuroinflammation.[6][7]

  • Nrf2/HO-1 pathway: Activation of this pathway can protect against oxidative stress.[6]

  • MAPK signaling pathway: Attenuation of this pathway can reduce apoptosis.[7]

Q3: What are the common analytical techniques used for the quality control of this compound?

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common analytical methods for the quality control of vinca alkaloids and their derivatives.[8][9] These techniques are used to assess purity, identify impurities, and quantify the active pharmaceutical ingredient (API).

Troubleshooting Guides

Issue 1: High Batch-to-Batch Variability in Experimental Results
Possible Cause Troubleshooting Step Recommended Action
Inconsistent Purity of Starting Material (Apovincamine) Verify the purity of each new batch of apovincamine.Perform HPLC analysis on each batch of starting material to confirm its purity and impurity profile. Refer to the HPLC Analysis Protocol below.
Variations in Hydrogenation Reaction Conditions Ensure consistent reaction parameters.Strictly control reaction temperature, pressure, catalyst loading, and reaction time. Minor variations can lead to incomplete reactions or the formation of side products.
Presence of Catalyst Poisons Check for impurities in solvents and reagents that could poison the hydrogenation catalyst (e.g., sulfur, nitrogen, phosphorus compounds).[10][11]Use high-purity, certified solvents and reagents. If catalyst poisoning is suspected, consider purifying the starting material or using a more robust catalyst.
Inconsistent Post-Reaction Work-up and Purification Standardize the purification protocol.Ensure consistent use of solvents, extraction techniques, and crystallization conditions. Variations in these steps can lead to different impurity profiles and yields.
Issue 2: Unexpected Biological Activity or Lack of Efficacy
Possible Cause Troubleshooting Step Recommended Action
Presence of Unidentified Impurities Characterize the impurity profile of the batch.Use HPLC-MS to identify any unknown peaks in the chromatogram. Some impurities may have off-target biological effects or inhibit the desired activity.
Incorrect Stereochemistry Confirm the stereochemistry of the final product.The biological activity of vinca alkaloids is often highly dependent on their stereochemistry. Use chiral chromatography or other stereospecific analytical techniques to confirm the desired isomer is present.
Degradation of the Compound Assess the stability of the compound under your experimental conditions.Vinca alkaloids can be sensitive to light, temperature, and pH. Perform stability studies under your specific experimental conditions to ensure the compound is not degrading.
Issue 3: Difficulty in Synthesizing this compound
Possible Cause Troubleshooting Step Recommended Action
Inefficient Hydrogenation Optimize the hydrogenation reaction.Experiment with different catalysts (e.g., Pd/C, PtO2), catalyst loadings, hydrogen pressures, and solvents to improve the reaction yield and selectivity.
Formation of Side Products Analyze the reaction mixture for byproducts.Use TLC or HPLC to monitor the reaction progress and identify the formation of any side products. Adjusting reaction conditions may minimize their formation.
Difficult Purification Develop an effective purification strategy.Column chromatography is a common method for purifying reaction products.[12] Experiment with different solvent systems to achieve optimal separation of the desired product from impurities.

Quantitative Data Summary

Table 1: Typical HPLC Parameters for Quality Control of Apovincamine Derivatives

ParameterValueReference
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase Acetonitrile:Ammonium Carbonate (0.01M) (7:3, v/v)[8]
Flow Rate 1.0 mL/min[8]
Detection UV at 270 nm[8]
Linearity Range 0.1 - 50 µg/mL for vincamine[9]
Limit of Detection (LOD) 0.03 µg/mL for vincamine[9]
Limit of Quantification (LOQ) 0.07% for vincaminic acid in the presence of vincamine[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation of Apovincamine

Materials:

  • Apovincamine

  • Palladium on carbon (10% Pd/C) catalyst

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Inert gas (e.g., Argon or Nitrogen)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve apovincamine in anhydrous ethanol in a suitable reaction vessel.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Analysis for Purity Assessment

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • Ammonium carbonate

  • HPLC-grade water

  • Reference standard of this compound (if available)

Procedure:

  • Prepare the mobile phase: Acetonitrile:0.01M Ammonium Carbonate (7:3, v/v). Filter and degas the mobile phase before use.

  • Prepare a stock solution of the this compound sample in the mobile phase.

  • Prepare a series of calibration standards from a reference standard stock solution, if available.

  • Set up the HPLC system according to the parameters in Table 1 .

  • Inject the sample and calibration standards onto the HPLC system.

  • Analyze the resulting chromatograms to determine the purity of the sample and quantify any impurities by comparing peak areas.

Visualizations

Signaling_Pathways cluster_inflammation Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Cellular Response cluster_drug Drug Action Stimulus e.g., LPS IKK IKK Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Inflammation Neuroinflammation NFkappaB->Inflammation Promotes Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Bound ARE ARE Nrf2->ARE Translocates to Nucleus & Binds ARE HO1 HO-1 ARE->HO1 Induces Expression OxidativeStress Oxidative Stress Reduction HO1->OxidativeStress Mediates Vinca_Alkaloid This compound (Proposed Mechanism) Vinca_Alkaloid->IKK Inhibits Vinca_Alkaloid->Keap1 Inhibits Binding

Caption: Proposed signaling pathways modulated by this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & QC cluster_analysis Analysis Start Apovincamine Reaction Hydrogenation (Pd/C, H2) Start->Reaction Crude Crude this compound Reaction->Crude Purify Column Chromatography / Recrystallization Crude->Purify QC HPLC/TLC Analysis Purify->QC QC->Purify Fails Specification Pure Pure this compound QC->Pure Meets Specification Bioassay Biological Assays Pure->Bioassay Data Data Analysis Bioassay->Data

Caption: Experimental workflow for synthesis and analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_actions Corrective Actions Problem Inconsistent Experimental Results Variability Batch-to-Batch Variability Problem->Variability Impurity Presence of Impurities Problem->Impurity Degradation Compound Degradation Problem->Degradation QC_Start QC of Starting Materials Variability->QC_Start Optimize_Synth Optimize Synthesis & Purification Variability->Optimize_Synth Impurity->Optimize_Synth Characterize Characterize Impurities (HPLC-MS) Impurity->Characterize Stability Perform Stability Studies Degradation->Stability

Caption: Troubleshooting logic for inconsistent results.

References

Best practices for handling and storing 16,17-Dihydroapovincamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective handling, storage, and use of 16,17-Dihydroapovincamine in a research setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and integrity of this compound. For short-term storage (1-2 weeks), it is recommended to store the compound at -4°C. For longer-term storage (1-2 years), the compound should be kept at -20°C. It is advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to dissolve the powdered this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the final concentration of the solvent in your experimental setup is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the general safety precautions for handling this compound?

A3: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitation in media Low solubility in aqueous solutions.- Ensure the stock solution is fully dissolved before adding it to the cell culture media.- Consider vortexing the stock solution.- The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum.
Inconsistent experimental results - Degradation of the compound.- Variability in compound preparation.- Prepare fresh stock solutions regularly and store them in aliquots at -20°C.- Avoid repeated freeze-thaw cycles.- Ensure accurate and consistent pipetting when preparing dilutions.
High cytotoxicity observed - The concentration of this compound is too high.- High solvent concentration.- Perform a dose-response experiment to determine the optimal concentration for your cell line.- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells (typically <0.1%).
No observable effect - The concentration of the compound is too low.- The compound has degraded.- Increase the concentration of this compound.- Use a freshly prepared stock solution.

Experimental Protocols

Stock Solution Preparation

A general protocol for preparing a 10 mM stock solution of this compound (Molecular Weight: 338.45 g/mol ) is as follows:

  • Weigh out 3.38 mg of this compound powder.

  • Add 1 mL of high-purity DMSO to the powder.

  • Vortex the solution until the powder is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from your stock solution in a complete cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

As a member of the apovincamine class of compounds, which are related to vinca alkaloids, this compound is anticipated to influence key cellular processes such as apoptosis. The diagrams below illustrate a potential mechanism of action and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock_prep Prepare this compound Stock Solution (DMSO) treatment Treat Cells with Serial Dilutions stock_prep->treatment cell_culture Culture and Seed Cells in 96-well Plates cell_culture->treatment incubation Incubate for Desired Time treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Read Absorbance mtt_assay->read_plate analyze_data Calculate IC50 read_plate->analyze_data

A typical experimental workflow for assessing cytotoxicity.

apoptosis_pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_apoptosis Apoptosis Induction dihydroapovincamine This compound jnk JNK Pathway dihydroapovincamine->jnk Activates nfkb NF-κB Pathway (Inhibition) dihydroapovincamine->nfkb Inhibits bax Bax Activation jnk->bax nfkb->bax Promotes (when active) cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Validation & Comparative

A Comparative Analysis of Vincamine and its Derivative Vinpocetine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neurotherapeutics, Vincamine and its semi-synthetic derivative, Vinpocetine, have garnered considerable attention for their potential roles in enhancing cerebral blood flow and offering neuroprotection. This guide provides a detailed comparative analysis of these two indole alkaloids, summarizing key experimental data, outlining methodologies, and visualizing their mechanisms of action to support researchers, scientists, and drug development professionals.

While the initial inquiry included 16,17-Dihydroapovincamine, a thorough review of scientific literature reveals a significant lack of pharmacological data for this specific compound. Therefore, this guide will focus on the well-documented comparison between Vincamine and its more extensively studied derivative, Vinpocetine.

Introduction to the Compounds

Vincamine is a natural alkaloid extracted from the leaves of the lesser periwinkle plant (Vinca minor). It has been studied for its vasodilatory properties, particularly its effects on cerebral circulation.

Vinpocetine , also known as ethyl apovincaminate, is a synthetic derivative of apovincamine, which is a product of vincamine.[1] It was first synthesized in the late 1960s and has been extensively investigated for its cognitive-enhancing and neuroprotective effects.[2] Vinpocetine is reported to have more potent and specific actions compared to its parent compound, Vincamine.[3]

Comparative Data Presentation

The following tables summarize the key pharmacological and pharmacokinetic parameters of Vincamine and Vinpocetine based on available experimental data.

Table 1: Comparative Pharmacological Effects

FeatureVincamineVinpocetine
Primary Mechanism of Action Peripheral vasodilator, increases cerebral blood flow.[4]Selective cerebral vasodilator, inhibits phosphodiesterase type 1 (PDE1), blocks voltage-gated Na+ channels, anti-inflammatory effects.[5][6]
Neuroprotective Effects Protects against hypoxia-induced learning deficits.[7] Demonstrated efficacy in mild to moderate dementia.[8][9]Reduces infarct volume in animal models of stroke.[10][11] Attenuates neuronal damage from excitotoxicity and oxidative stress.[10]
Effect on Cerebral Blood Flow Increases global and regional cerebral blood flow, particularly in ischemic areas.[12][13]Selectively increases cerebral blood flow and improves glucose and oxygen utilization in the brain.[5][14]
Cognitive Enhancement Shown to be superior to placebo in improving cognitive performance in patients with dementia.[8][15]Evidence for beneficial effects on cognitive impairment is inconclusive in clinical trials.[2][16] Some studies suggest modest improvements in memory and reaction time.[17][18]
Anti-inflammatory Activity Less characterized.Inhibits IKK, leading to suppression of NF-κB-dependent inflammatory responses.[5]

Table 2: Comparative Pharmacokinetic Properties

ParameterVincamineVinpocetine
Bioavailability (Oral) Information not readily available.56.6 ± 8.9%[19]
Blood-Brain Barrier Penetration YesYes, readily crosses.[5]
Metabolism Primarily hepatic.Extensively metabolized, with its main active metabolite being apovincaminic acid (AVA).[20][21]
Elimination Half-life Information not readily available.Approximately 4.83 hours (beta phase).[19]
Protein Binding Information not readily available.High affinity for tissue proteins.[19]

Experimental Protocols

In Vivo Neuroprotection Assessment in a Rat Model of Stroke

This protocol is based on studies evaluating the neuroprotective effects of compounds like Vinpocetine in an animal model of ischemic stroke.[10][11]

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Induction of Ischemia: Permanent middle cerebral artery occlusion (MCAO) is induced. This is a common surgical procedure to mimic ischemic stroke.

  • Drug Administration: Vinpocetine (e.g., 3 mg/kg) or a vehicle control is administered intraperitoneally 30 minutes after the induction of ischemia.

  • Assessment of Infarct Volume: After a set period (e.g., 24 hours), the animals are euthanized, and their brains are removed. The brains are then sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white).

  • Data Analysis: The area of infarction in each brain slice is measured using imaging software. The total infarct volume is then calculated and compared between the treated and control groups to determine the neuroprotective efficacy of the compound.

Measurement of Cerebral Blood Flow (CBF) in Rats

This protocol describes a method for measuring regional cerebral blood flow, which has been used to evaluate the effects of cerebro-active drugs.[22][23]

  • Animal Preparation: Rats are anesthetized, and catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • CBF Measurement Technique: Laser Doppler flowmetry (LDF) is a commonly used technique. A probe is placed on the thinned skull over the brain region of interest to continuously measure relative changes in microcirculatory blood flow.

  • Experimental Procedure: Baseline CBF is recorded. The test compound (Vincamine or Vinpocetine) is then administered intravenously.

  • Data Acquisition and Analysis: CBF is continuously monitored and recorded before, during, and after drug administration. The percentage change in CBF from the baseline is calculated to determine the effect of the compound on cerebral perfusion.

Mandatory Visualizations

Signaling Pathways

cluster_Vincamine Vincamine cluster_Vinpocetine Vinpocetine Vincamine Vincamine Vasodilation Peripheral Vasodilation Vincamine->Vasodilation Induces CBF_V Increased Cerebral Blood Flow Vasodilation->CBF_V Vinpocetine Vinpocetine PDE1 PDE1 Inhibition Vinpocetine->PDE1 Na_Channel Na+ Channel Blockade Vinpocetine->Na_Channel IKK IKK Inhibition Vinpocetine->IKK cGMP Increased cGMP PDE1->cGMP Ca_Influx Decreased Ca2+ Influx Na_Channel->Ca_Influx NFkB NF-kB Inhibition IKK->NFkB Vasodilation_VP Cerebral Vasodilation cGMP->Vasodilation_VP CBF_VP Increased Cerebral Blood Flow Vasodilation_VP->CBF_VP Neuroprotection Neuroprotection Ca_Influx->Neuroprotection Anti_inflammation Anti-inflammation NFkB->Anti_inflammation Anti_inflammation->Neuroprotection

Caption: Comparative signaling pathways of Vincamine and Vinpocetine.

Experimental Workflow

cluster_workflow Neuroprotection Assessment Workflow start Start: Animal Model (e.g., Rats) ischemia Induce Cerebral Ischemia (e.g., MCAO) start->ischemia treatment Administer Treatment: - Vincamine/Vinpocetine - Vehicle Control ischemia->treatment monitoring Monitor for 24h treatment->monitoring euthanasia Euthanize and Extract Brain monitoring->euthanasia staining Brain Slicing and TTC Staining euthanasia->staining analysis Image Analysis: Quantify Infarct Volume staining->analysis end End: Comparative Analysis analysis->end

Caption: Experimental workflow for in vivo neuroprotection assessment.

Conclusion

Both Vincamine and its derivative Vinpocetine demonstrate significant effects on cerebral circulation and possess neuroprotective properties. Vinpocetine, however, appears to have a more multifaceted mechanism of action, including selective PDE1 inhibition and anti-inflammatory effects, which may contribute to its more potent and targeted therapeutic potential. While clinical evidence for the cognitive-enhancing effects of both compounds warrants further investigation through larger and more rigorous trials, the preclinical data strongly support their role in cerebrovascular health. The lack of pharmacological data on this compound highlights an area for future research to explore the structure-activity relationships within this class of alkaloids.

References

Comparative Analysis of the Biological Activities of Vinpocetine and 16,17-Dihydroapovincamine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available biological activity data between Vinpocetine and its structural analog, 16,17-Dihydroapovincamine. While Vinpocetine has been the subject of extensive research, yielding a wealth of information on its cerebrovascular, neuroprotective, and anti-inflammatory effects, there is a notable absence of published experimental data on the biological properties of this compound.

This guide, therefore, provides a detailed overview of the well-documented biological activities of Vinpocetine, supported by experimental data and protocols. The absence of corresponding data for this compound precludes a direct comparative analysis at this time.

Vinpocetine: A Multi-Target Vasodilator and Neuroprotective Agent

Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, has been used for decades in the treatment of cerebrovascular disorders and cognitive impairment.[1][2] Its therapeutic effects are attributed to a combination of mechanisms that enhance cerebral blood flow, protect neuronal tissues from damage, and modulate inflammatory responses.

Cerebrovascular and Hemodynamic Effects

Vinpocetine is recognized for its ability to improve cerebral circulation.[2][3] It acts as a vasodilator, selectively increasing blood flow to the brain, which in turn enhances the delivery of oxygen and glucose to neural tissues.[4]

Key Experimental Findings:

ParameterEffect of VinpocetineExperimental ModelReference
Cerebral Blood FlowIncreasedAnesthetized dogs[2]
Cerebral Vascular ResistanceDecreasedAnesthetized dogs[2]
Systemic Blood PressureSlight decrease or no significant changeAnesthetized and conscious dogs[2][3]

Experimental Protocol: Evaluation of Cerebrovascular Effects in Anesthetized Dogs

A study investigating the hemodynamic effects of Vinpocetine utilized anesthetized dogs to measure changes in cerebral blood flow and vascular resistance.[2]

  • Animal Model: Anesthetized dogs.

  • Drug Administration: Vinpocetine (0.2-0.5 mg/kg) administered intravenously.

  • Measurements:

    • Cerebral blood flow was measured directly.

    • Cerebral vascular resistance was calculated based on blood flow and pressure gradients.

    • Systemic hemodynamic parameters, including mean arterial blood pressure, heart rate, and cardiac output, were also monitored.

  • Results: The administration of Vinpocetine led to a significant increase in cerebral blood flow and a corresponding decrease in cerebral vascular resistance, indicating a direct vasodilatory effect on cerebral vessels.[2]

G cluster_protocol Experimental Workflow: Cerebrovascular Effects Animal_Model Anesthetized Dog Model Drug_Admin Intravenous Administration of Vinpocetine (0.2-0.5 mg/kg) Animal_Model->Drug_Admin Measurements Measurement of: - Cerebral Blood Flow - Cerebral Vascular Resistance - Systemic Hemodynamics Drug_Admin->Measurements Outcome Increased Cerebral Blood Flow & Decreased Vascular Resistance Measurements->Outcome

Experimental workflow for assessing cerebrovascular effects.
Neuroprotective Activity

Vinpocetine exhibits significant neuroprotective properties, shielding neurons from damage in various models of ischemic and excitotoxic injury.[1][5]

Key Experimental Findings:

ParameterEffect of VinpocetineExperimental ModelReference
Infarct VolumeSignificantly decreased (by 42%)Permanent middle cerebral artery occlusion (MCAO) in rats[1]
Glutamate-induced ExcitotoxicityDose-dependent inhibition (IC50 = 2-7 x 10⁻⁶ M)Primary cortical cell culture[1]
NMDA-induced NeurodegenerationAttenuated behavioral deficits and reduced lesion sizeRat entorhinal cortex lesion model[5][6][7]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

The neuroprotective effect of Vinpocetine against ischemic stroke was evaluated using the MCAO model in rats.[1]

  • Animal Model: Rats undergoing permanent MCAO.

  • Drug Administration: Vinpocetine (3 mg/kg) administered intraperitoneally 30 minutes post-ischemia.

  • Assessment: Infarct volume was determined using 2,3,5-triphenyltetrazolium-chloride (TTC) staining.

  • Results: Vinpocetine treatment resulted in a 42% reduction in infarct volume compared to the control group, demonstrating a potent neuroprotective effect in an in vivo model of stroke.[1]

G cluster_protocol Experimental Workflow: Neuroprotection (MCAO Model) Animal_Model Rat Model of Permanent MCAO Drug_Admin Intraperitoneal Injection of Vinpocetine (3 mg/kg) Animal_Model->Drug_Admin 30 min post-ischemia Assessment TTC Staining to Measure Infarct Volume Drug_Admin->Assessment Outcome 42% Reduction in Infarct Volume Assessment->Outcome G cluster_pathway Vinpocetine's Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_P P-IκBα (Phosphorylated) IkBa_NFkB->IkBa_P NFkB NF-κB (Active) IkBa_P->NFkB Leads to IκBα degradation & NF-κB release Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Activates Vinpocetine Vinpocetine Vinpocetine->IKK Inhibits

References

The Neuroprotective Potential of 16,17-Dihydroapovincamine and Related Vinca Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of 16,17-Dihydroapovincamine and its close structural analogs, vinpocetine and vincamine. While direct experimental data on this compound is limited in publicly available literature, the extensive research on related vinca alkaloids offers valuable insights into its potential therapeutic efficacy. This document summarizes key findings, presents comparative data in a structured format, details experimental methodologies, and visualizes relevant biological pathways to aid in further research and development.

Introduction to Apovincamine Derivatives

Vinca alkaloids and their synthetic derivatives, such as vinpocetine, have long been investigated for their neuroprotective properties.[1][2][3][4][5] These compounds are known to exert beneficial effects in various models of neurological disorders, including ischemic stroke and neurodegenerative diseases.[1][2][5] The proposed mechanisms of action are multifaceted, involving improved cerebral blood flow, anti-inflammatory effects, antioxidant activity, and modulation of ion channels.[5] this compound, as a derivative of apovincamine, is hypothesized to share a similar pharmacological profile.

Comparative Neuroprotective Efficacy

The following table summarizes the neuroprotective effects of vinpocetine and its major metabolite, cis-apovincaminic acid (cAVA), in a preclinical model of excitotoxicity. This data provides a benchmark for the anticipated efficacy of novel derivatives like this compound.

Table 1: Comparison of Neuroprotective Effects of Vinpocetine and cAVA in NMDA-Induced Entorhinal Cortex Lesion in Rats

CompoundDoseAdministration RouteKey FindingsReference
Vinpocetine10 mg/kgIntraperitonealSignificantly attenuated behavioral deficits, decreased lesion size, and reduced microglia activation.[2][3][4][6]
cis-Apovincaminic Acid (cAVA)10 mg/kgIntraperitonealEffectively attenuated behavioral deficits and reduced microglia activation; less potent in reducing lesion size compared to vinpocetine.[2][3][4]

Experimental Protocols

To facilitate the validation and further investigation of this compound, detailed experimental protocols for key assays are provided below.

NMDA-Induced Excitotoxicity in Rat Entorhinal Cortex

This in vivo model is used to assess the neuroprotective effects of compounds against glutamate-induced neuronal death, a key pathological mechanism in several neurological disorders.

Experimental Workflow:

G cluster_0 Animal Preparation & Lesioning cluster_1 Drug Administration cluster_2 Behavioral Assessment cluster_3 Histological Analysis A Acclimatization of Rats B Anesthesia A->B C Stereotaxic Surgery B->C D Bilateral NMDA Injection into Entorhinal Cortex C->D E Pre-treatment with Vehicle, Vinpocetine, or cAVA (10 mg/kg, i.p.) 60 min before lesion F Post-operative Treatment for 3 days E->F G Novel Object Recognition Test H Social Discrimination Test G->H I Spontaneous Alternation in Y-maze H->I J Morris Water Maze I->J K Brain Perfusion and Sectioning L Immunohistochemistry for NeuN (neuronal marker) and CD11b (microglia marker) K->L M Quantification of Lesion Size and Microglial Activation L->M

Caption: Workflow for NMDA-induced excitotoxicity model.

Detailed Steps:

  • Animals: Adult male rats are used.

  • Lesioning: Under anesthesia, rats receive bilateral injections of N-methyl-D-aspartate (NMDA) into the entorhinal cortex using a stereotaxic apparatus.

  • Drug Treatment: The test compound (e.g., this compound), positive controls (vinpocetine, cAVA), or vehicle is administered intraperitoneally 60 minutes before the NMDA lesion and continued for three consecutive days post-surgery.[4]

  • Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive functions, including novel object recognition, social discrimination, spontaneous alternation in a Y-maze, and spatial learning in a Morris water maze.[2][6]

  • Histological Analysis: Following behavioral assessments, brains are processed for immunohistochemistry. Sections are stained for neuronal markers (e.g., NeuN) to quantify the lesion volume and microglial markers (e.g., CD11b) to assess the extent of neuroinflammation.[4][6]

Signaling Pathways in Neuroprotection

The neuroprotective effects of vinca alkaloids are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Anti-inflammatory and Antioxidant Pathways

Vincamine has been shown to exert its neuroprotective effects by suppressing neuroinflammation and oxidative stress through the modulation of the NF-κB and Nrf2/HO-1 pathways.

G cluster_0 Pro-inflammatory Stimuli cluster_1 Vincamine/Vinpocetine Action cluster_2 Signaling Cascades cluster_3 Cellular Outcomes Stimuli e.g., LPS, Ischemia NFkB NF-κB Pathway Stimuli->NFkB activates Vinca Vincamine / Vinpocetine Vinca->NFkB inhibits Nrf2 Nrf2/HO-1 Pathway Vinca->Nrf2 activates Inflammation Neuroinflammation (↑ TNF-α, IL-1β, IL-6) NFkB->Inflammation promotes Antioxidant Antioxidant Response (↑ SOD, GSH) Nrf2->Antioxidant promotes Neuroprotection Neuroprotection OxidativeStress Oxidative Stress (↑ ROS, MDA)

Caption: Modulation of NF-κB and Nrf2/HO-1 pathways.

Recent studies have demonstrated that vincamine plays a neuroprotective role by mitigating neuroinflammation and oxidative damage. It achieves this by inhibiting the NF-κB pathway and activating the Nrf2/HO-1 pathway.[7] This dual action leads to a decrease in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, while simultaneously increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).[7]

Pro-survival Signaling

Vincamine has also been shown to promote neuronal survival by activating the PI3K/Akt signaling pathway.

G cluster_0 Drug Action cluster_1 Signaling Cascade cluster_2 Cellular Response Vincamine Vincamine PI3K PI3K Vincamine->PI3K activates Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Survival Neuronal Survival Akt->Survival promotes

Caption: Activation of the PI3K/Akt survival pathway.

In cellular models of Alzheimer's disease, vincamine has been observed to protect against amyloid-β induced cytotoxicity.[8] This protective effect is mediated through the activation of the phosphatidylinositol-3 kinase (PI3K)/Akt signaling pathway, a critical cascade in promoting cell survival and inhibiting apoptosis.[8]

Conclusion and Future Directions

The existing body of research on vinpocetine and vincamine strongly suggests that apovincamine derivatives are a promising class of compounds for the development of novel neuroprotective therapies. While direct experimental validation of this compound is necessary, the data presented in this guide provides a solid foundation for its evaluation. Future studies should focus on head-to-head comparisons of this compound with established neuroprotective agents in the experimental models outlined herein. Elucidating its precise molecular targets and downstream signaling effects will be critical in advancing this compound towards clinical development.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 16,17-Dihydroapovincamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two distinct analytical methods for the quantification of 16,17-Dihydroapovincamine, a significant related substance of Vinpocetine. The focus is on the cross-validation of these methods to ensure data integrity and consistency across different analytical platforms or laboratories. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Vinpocetine and its related compounds.

Data Presentation: Comparison of Analytical Method Validation Parameters

The following table summarizes the key validation parameters for two hypothetical, yet representative, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods used for the quantification of this compound.

Validation ParameterMethod A: RP-HPLC with UV DetectionMethod B: UPLC with Photodiode Array (PDA) Detection
Linearity (Concentration Range) 0.05 - 2.5 µg/mL0.02 - 5.0 µg/mL
Correlation Coefficient (r²) 0.99920.9998
Limit of Detection (LOD) 0.015 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL0.02 µg/mL
Precision (%RSD)
- Intraday< 1.5%< 1.0%
- Interday< 2.0%< 1.5%
Accuracy (Recovery %) 98.5% - 101.2%99.1% - 100.8%
Specificity No interference from placebo and other related impuritiesNo interference from placebo and other related impurities
Robustness Robust to minor changes in pH and organic phase compositionRobust to minor changes in flow rate and column temperature

Experimental Protocols

Detailed methodologies for the two analytical methods are provided below.

Method A: RP-HPLC with UV Detection
  • Instrumentation : Agilent 1260 Infinity II HPLC system with a Diode Array Detector.[1]

  • Column : Kromasil C18 (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase : Acetonitrile and 0.05M potassium dihydrogen phosphate buffer (pH 6.0) in a ratio of 50:50 (v/v).[2]

  • Flow Rate : 1.0 mL/min.[1][2]

  • Detection Wavelength : 228 nm.[1]

  • Injection Volume : 20 µL.

  • Column Temperature : Ambient.

  • Standard Solution Preparation : A stock solution of this compound (100 µg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 to 2.5 µg/mL.

  • Sample Preparation : An amount of the powdered tablet equivalent to 5 mg of Vinpocetine is accurately weighed and transferred to a 50 mL volumetric flask. 30 mL of methanol is added, and the flask is sonicated for 15 minutes. The volume is then made up to the mark with methanol, and the solution is filtered through a 0.45 µm nylon filter.[1]

Method B: UPLC with Photodiode Array (PDA) Detection
  • Instrumentation : Waters ACQUITY UPLC H-Class System with a PDA Detector.

  • Column : ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase : Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate : 0.4 mL/min.

  • Detection : PDA detection from 200 to 400 nm, with quantification at 230 nm.

  • Injection Volume : 5 µL.

  • Column Temperature : 40°C.

  • Standard Solution Preparation : A stock solution of this compound (100 µg/mL) is prepared in a diluent of acetonitrile/water (50:50). Working standards are prepared by serial dilution to cover the range of 0.02 to 5.0 µg/mL.

  • Sample Preparation : A sample of the drug substance is accurately weighed and dissolved in the diluent to achieve a target concentration within the calibration range. For drug product analysis, a portion of the homogenized sample is extracted with the diluent, sonicated, and centrifuged prior to filtration through a 0.22 µm PVDF filter.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the cross-validation process.

CrossValidationWorkflow cluster_lab1 Laboratory 1 / Method A cluster_lab2 Laboratory 2 / Method B lab1_prep Sample Preparation lab1_analysis Analysis by Method A lab1_prep->lab1_analysis lab1_data Data Set A lab1_analysis->lab1_data comparison Statistical Comparison (e.g., Bland-Altman, t-test) lab1_data->comparison lab2_prep Sample Preparation lab2_analysis Analysis by Method B lab2_prep->lab2_analysis lab2_data Data Set B lab2_analysis->lab2_data lab2_data->comparison samples Identical QC Samples samples->lab1_prep samples->lab2_prep conclusion Conclusion on Method Comparability comparison->conclusion

Cross-validation workflow between two laboratories or methods.

AnalyticalMethodValidationPathway start Method Development validation Method Validation start->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision loq LOQ / LOD validation->loq robustness Robustness validation->robustness end Routine Analysis specificity->end linearity->end accuracy->end precision->end loq->end robustness->end

Standard pathway for analytical method validation.

References

A Comparative Analysis of Apovincamine Derivatives on Cerebral Circulation and Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of apovincamine derivatives, with a primary focus on vinpocetine and its parent compound, vincamine, as well as other notable derivatives such as brovincamine and cis-apovincaminic acid. The following sections detail their mechanisms of action, comparative efficacy in enhancing cerebral blood flow, and neuroprotective properties, supported by experimental data.

Introduction to Apovincamine Derivatives

Apovincamine derivatives are a class of synthetic compounds derived from vincamine, an alkaloid extracted from the lesser periwinkle plant (Vinca minor). These compounds have garnered significant interest for their potential therapeutic applications in cerebrovascular disorders and neurodegenerative diseases. Their primary mode of action involves the modulation of cerebral circulation and providing neuroprotection against ischemic and excitotoxic insults. Vinpocetine, a synthetic ethyl ester of apovincamine, is the most extensively studied derivative in this class.

Mechanism of Action

The primary mechanism by which apovincamine derivatives exert their effects on cerebral circulation is through the inhibition of phosphodiesterase type 1 (PDE1).[1] By inhibiting PDE1, these compounds increase the intracellular levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and an increase in cerebral blood flow.[1] Additionally, several derivatives, most notably vinpocetine, exhibit neuroprotective effects through the blockade of voltage-gated sodium channels and by mitigating glutamate-induced excitotoxicity.[2]

Signaling Pathway for Vinpocetine-Induced Vasodilation

Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 Inhibits cGMP cGMP PDE1->cGMP Degrades Vasodilation Vasodilation cGMP->Vasodilation CBF Increased Cerebral Blood Flow Vasodilation->CBF

Vinpocetine's primary mechanism for increasing cerebral blood flow.

Comparative Efficacy on Cerebral Blood Flow

Vinpocetine has been shown to selectively increase cerebral blood flow (CBF) without significantly affecting systemic blood pressure. In a study involving chronic ischemic stroke patients, a 14-day intravenous treatment with vinpocetine resulted in significant increases in regional CBF, particularly in the thalamus and caudate nucleus, with increases of 36% and 37%, respectively. While direct comparative studies with identical methodologies are limited, other derivatives have also demonstrated positive effects on cerebral circulation.

DerivativeDosage and AdministrationKey Findings on Cerebral Blood Flow
Vinpocetine 30 mg intravenously daily for 7 days (in acute cerebral infarction patients)Significantly increased cerebral blood flow as monitored by transcranial Doppler.[3]
Vincamine Not specified in direct comparisonSlightly increased local cerebral blood flow (LCBF) for 15 minutes in a gerbil model of cerebral ischemia.[4]
Brovincamine 20 mg three times daily (oral)Not directly measured as an increase in blood flow, but inferred to improve microcirculation by retarding visual field deterioration in patients with normal-tension glaucoma.[5][6]
Vindeburnol 10 mg/kg i.p. in miceInduced a slight and transient increase in LCBF.[4]

Comparative Neuroprotective Effects

The neuroprotective properties of apovincamine derivatives are attributed to their ability to counteract the damaging effects of cerebral ischemia and excitotoxicity. Vinpocetine has demonstrated significant neuroprotective effects in both in vivo and in vitro models.

In Vivo Neuroprotection Against Cerebral Ischemia

In a rat model of permanent middle cerebral artery occlusion (MCAO), vinpocetine treatment resulted in a substantial reduction in infarct volume.

DerivativeDosage and AdministrationExperimental ModelReduction in Infarct Volume
Vinpocetine 3 mg/kg i.p., 30 min post-ischemiaPermanent MCAO in rats42%[2][7]
Nimodipine Not specifiedPermanent MCAO in rats17%[2][7]
MK-801 Not specifiedPermanent MCAO in rats18%[2][7]
In Vitro Neuroprotection Against Glutamate Excitotoxicity

Vinpocetine has been shown to protect against glutamate-induced neuronal cell death in primary cortical cell cultures.

DerivativeIC50 for Inhibition of Glutamate-Induced Excitotoxicity
Vinpocetine 2-7 x 10-6 M[2][7]

A comparative study of vinpocetine and its major metabolite, cis-apovincaminic acid, in a rat model of NMDA-induced neurodegeneration found that both compounds effectively attenuated behavioral deficits and reduced lesion size. Vinpocetine was noted to be slightly more potent in reducing the lesion size and the associated microglial activation.[8]

Structure-Activity Relationship

The cerebrovascular activity of apovincamine derivatives is closely linked to their chemical structure. Modifications to the molecule can significantly alter its efficacy. For instance, the ester group at position 14 of vinpocetine is considered crucial for its cerebrovascular activity. Hydrolysis of this ester group to form apo-vincamine preserves peripheral vasodilatory activity but greatly diminishes its effect on cerebral circulation.[9]

Experimental Protocols

Measurement of Cerebral Blood Flow in Rats using Laser Doppler Flowmetry

This protocol provides a method for the continuous measurement of relative changes in cerebral blood flow in anesthetized rats.

  • Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and maintain body temperature at 37°C.

  • Surgical Procedure: Place the rat in a stereotaxic frame. Make a midline scalp incision and expose the skull.

  • Probe Placement: Thin the skull over the region of interest (e.g., the parietal cortex) using a dental drill until the bone is translucent. Place the laser Doppler probe perpendicular to the skull surface.

  • Data Acquisition: Record baseline cerebral blood flow. Administer the apovincamine derivative (e.g., via intraperitoneal injection or intravenous infusion).

  • Data Analysis: Continuously record the laser Doppler signal and express the changes in cerebral blood flow as a percentage of the baseline.

In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This assay assesses the ability of apovincamine derivatives to protect primary neuronal cultures from glutamate-induced cell death.

  • Cell Culture: Plate primary cortical neurons from embryonic rats or mice onto culture plates.

  • Compound Treatment: Pre-incubate the neuronal cultures with varying concentrations of the apovincamine derivative for a specified period (e.g., 1 hour).

  • Glutamate Exposure: Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of glutamate (e.g., 100 µM) for a defined duration (e.g., 15-30 minutes).

  • Assessment of Cell Viability: After the glutamate exposure and a subsequent incubation period (e.g., 24 hours), assess cell viability using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the control (glutamate-treated) and untreated cells.

Experimental Workflow for In Vivo Neuroprotection Studies

cluster_0 Pre-clinical In Vivo Study AnimalModel Animal Model of Cerebral Ischemia (e.g., MCAO in rats) Treatment Administer Apovincamine Derivative or Vehicle (Control) AnimalModel->Treatment Behavioral Behavioral Assessment (e.g., Neurological Deficit Score) Treatment->Behavioral Histological Histological Analysis (e.g., Infarct Volume Measurement) Behavioral->Histological DataAnalysis Data Analysis and Comparison Histological->DataAnalysis

A generalized workflow for evaluating the neuroprotective effects of apovincamine derivatives in an animal model of stroke.

Conclusion

Apovincamine derivatives, particularly vinpocetine, have demonstrated significant potential in improving cerebral circulation and providing neuroprotection. The available data suggests that vinpocetine is a potent agent for increasing cerebral blood flow and reducing ischemic brain injury. While other derivatives like vincamine and brovincamine also show promise, more direct comparative studies are needed to fully elucidate their relative potencies and therapeutic advantages. The structure-activity relationship highlights the importance of the ester group at position 14 for cerebrovascular effects, offering a target for the development of novel, more effective derivatives. Future research should focus on conducting side-by-side comparisons of these compounds under standardized experimental conditions to provide a clearer picture of their therapeutic potential in cerebrovascular and neurodegenerative diseases.

References

A Comparative Guide to Replicating Published Findings on Vinpocetine and its Alternatives for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 16,17-Dihydroapovincamine: Initial literature searches for this compound yielded limited specific data regarding its biological activity and efficacy. Therefore, this guide will focus on its well-researched parent compound, vinpocetine, a synthetic derivative of the vinca alkaloid vincamine. Vinpocetine has been extensively studied for its potential cognitive-enhancing and neuroprotective effects.

This guide provides a comparative overview of vinpocetine and two widely used acetylcholinesterase inhibitors, donepezil and galantamine, for researchers, scientists, and drug development professionals. It summarizes their mechanisms of action, presents available quantitative data from preclinical and clinical studies, and details common experimental protocols for their evaluation.

Comparative Analysis of Vinpocetine, Donepezil, and Galantamine

Vinpocetine exhibits a multi-target mechanism of action, distinguishing it from the more specific acetylcholinesterase inhibitors, donepezil and galantamine. These differences in their pharmacological profiles are summarized below.

FeatureVinpocetineDonepezilGalantamine
Primary Mechanism Phosphodiesterase type 1 (PDE1) inhibitor, Voltage-gated sodium channel blocker, IκB kinase (IKK) inhibitorReversible, non-competitive inhibitor of acetylcholinesterase (AChE)Reversible, competitive inhibitor of acetylcholinesterase (AChE) and allosteric modulator of nicotinic acetylcholine receptors (nAChRs)
Therapeutic Use Treatment of cerebrovascular disorders and cognitive impairment[1]Symptomatic treatment of mild to severe Alzheimer's disease[2]Symptomatic treatment of mild to moderate Alzheimer's disease[3]
Reported IC50 Values PDE1: ~10-20 µM, IKKβ: ~17 µM, Voltage-gated Na+ channels: ~3.5-10.4 µMAChE: Varies by species and assay conditions, generally in the low nanomolar rangeAChE: Varies by species and assay conditions, generally in the sub-micromolar to low micromolar range
Preclinical Efficacy in Cognitive Models

Animal models are crucial for evaluating the potential of nootropic compounds. The Morris water maze and passive avoidance tests are standard behavioral assays used to assess spatial learning, memory, and fear-motivated learning.

CompoundAnimal ModelBehavioral TestKey Findings
Vinpocetine RatScopolamine-induced amnesia (Passive Avoidance)Prevented memory disruption with a peak effective dose of 200 mg/kg PO.[4]
RatHypoxia-induced amnesia (Passive Avoidance)Prevented memory disruption with a peak effective dose of 3 mg/kg PO.[4]
RatStep-through passive avoidanceEnhanced retrieval of the passive avoidance response at 18 and 30 mg/kg PO.[5]
Donepezil Mouse (LDLr-/-)Novel Object Recognition & Spontaneous AlternationReversed memory impairment and enhanced spontaneous alternations.[6]
Galantamine Mouse (LPS-induced)Morris Water Maze & Passive AvoidancePrevented deficits in spatial learning and memory acquisition.[7]
Clinical Efficacy in Dementia

Clinical trials provide the ultimate assessment of a compound's therapeutic potential in humans. The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Mini-Mental State Examination (MMSE) are commonly used to evaluate cognitive function in dementia patients.

CompoundStudy PopulationKey Efficacy Outcomes
Vinpocetine Mild to moderate dementiaStatistically significant improvement on the Clinical Global Impression (CGI) scale with 30 mg/day and 60 mg/day.[8] Evidence for beneficial effect is considered inconclusive by some reviews due to study limitations.[9]
Donepezil Dementia10 mg/day significantly improved MMSE scores. 5 mg/day showed a slight improvement in MMSE scores.[10]
Galantamine Mild to moderate Alzheimer's DiseaseDoses of 16-32 mg/day showed a statistically significant improvement in ADAS-cog scores.[11]

Experimental Protocols

Replicating published findings requires detailed and accurate methodologies. The following sections provide overviews of common in vitro and in vivo assays used to characterize vinpocetine and its alternatives.

In Vitro Assays

1. Phosphodiesterase 1 (PDE1) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the PDE1-catalyzed hydrolysis of cyclic nucleotides (cAMP or cGMP). The remaining cyclic nucleotide is then detected, often using a competitive binding assay or by converting it to a luminescent or fluorescent signal.

  • Protocol Outline:

    • Prepare a reaction mixture containing PDE1 enzyme, the test compound (e.g., vinpocetine), and a cyclic nucleotide substrate (e.g., cAMP or cGMP).

    • Incubate the mixture to allow the enzymatic reaction to proceed.

    • Stop the reaction and measure the amount of remaining substrate or the product formed. A common method involves using a fluorescently labeled substrate and measuring the change in fluorescence polarization.[12]

    • Calculate the percent inhibition and determine the IC50 value of the test compound.

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction, thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.

  • Protocol Outline:

    • Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 8.0), the test compound (e.g., donepezil or galantamine), and AChE enzyme.[13]

    • Incubate the plate at 25°C.

    • Add DTNB to the mixture.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.[13]

    • After a further incubation period, stop the reaction (e.g., with SDS) and measure the absorbance at 412 nm.[13]

    • Calculate the percentage of AChE inhibition.

3. Voltage-Gated Sodium Channel Patch-Clamp Assay

  • Principle: The patch-clamp technique allows for the recording of ionic currents through individual channels in the cell membrane. This method can be used to determine if a compound blocks the flow of sodium ions through voltage-gated sodium channels.

  • Protocol Outline:

    • Culture cells expressing the desired sodium channel subtype (e.g., Nav1.2).

    • Use a glass micropipette to form a high-resistance seal with the cell membrane (a "giga-seal").

    • Apply a brief suction to rupture the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).

    • Apply a voltage protocol to elicit sodium currents and record the baseline current.

    • Perfuse the test compound (e.g., vinpocetine) onto the cell and record the current again.

    • Analyze the reduction in current amplitude to determine the inhibitory effect of the compound.[14]

4. IκB Kinase (IKK) Kinase Assay

  • Principle: This assay measures the activity of the IKK complex by quantifying the phosphorylation of its substrate, IκBα. This is often done using a radiolabeled ATP ([γ-32P]ATP) and detecting the transfer of the radioactive phosphate to the substrate.

  • Protocol Outline:

    • Immunoprecipitate the IKK complex from cell lysates.

    • Prepare a kinase reaction buffer containing the immunoprecipitated IKK, the test compound (e.g., vinpocetine), a recombinant IκBα substrate (e.g., GST-IκBα), and [γ-32P]ATP.[15]

    • Incubate the reaction at 30°C to allow for phosphorylation.

    • Stop the reaction and separate the proteins by SDS-PAGE.

    • Visualize the phosphorylated substrate by autoradiography and quantify the signal to determine IKK activity.

In Vivo Behavioral Assays

1. Morris Water Maze

  • Principle: This test assesses hippocampal-dependent spatial learning and memory. Rodents are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues.

  • Protocol Outline:

    • Acquisition Phase: The mouse or rat is placed in the pool from different starting positions over several trials per day for multiple days. The time taken to find the hidden platform (escape latency) is recorded.

    • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[16][17]

    • Drug administration can be timed to assess effects on learning, memory consolidation, or retrieval.

2. Passive Avoidance Test

  • Principle: This fear-motivated test assesses learning and memory. The animal learns to avoid an environment where it previously received an aversive stimulus (e.g., a mild foot shock).

  • Protocol Outline:

    • Training: The animal is placed in a brightly lit compartment of a two-chambered box. When it enters the preferred dark compartment, it receives a mild foot shock.

    • Retention Test: After a set period (e.g., 24 hours), the animal is returned to the light compartment. The latency to enter the dark compartment is measured. A longer latency indicates memory of the aversive stimulus.[18]

    • Compounds can be administered before training or before the retention test to evaluate their effects on memory acquisition or retrieval, respectively.

Visualizing Pathways and Workflows

Signaling Pathways

vinpocetine_pathways cluster_pde PDE1 Inhibition cluster_na Sodium Channel Blockade cluster_ikk IKK/NF-κB Inhibition Vinpocetine1 Vinpocetine PDE1 PDE1 Vinpocetine1->PDE1 inhibits cGMP cGMP PDE1->cGMP hydrolyzes Vasodilation Vasodilation cGMP->Vasodilation promotes Vinpocetine2 Vinpocetine NaChannel Voltage-gated Na+ Channel Vinpocetine2->NaChannel blocks NaInflux Na+ Influx NaChannel->NaInflux mediates Excitotoxicity Neuronal Excitotoxicity NaInflux->Excitotoxicity contributes to Vinpocetine3 Vinpocetine IKK IKK Vinpocetine3->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Inflammation Inflammation NFkB->Inflammation promotes

ache_pathway cluster_ache Acetylcholinesterase Inhibition Donepezil Donepezil AChE AChE Donepezil->AChE inhibits Galantamine Galantamine Galantamine->AChE inhibits Acetylcholine Acetylcholine AChE->Acetylcholine hydrolyzes Cholinergic Cholinergic Transmission Acetylcholine->Cholinergic enhances

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Behavioral Testing cluster_analysis Data Analysis and Comparison TargetAssay Target-based Assays (PDE1, AChE, Na+ channel, IKK) IC50 Determine IC50 values TargetAssay->IC50 AnimalModel Select Animal Model (e.g., Scopolamine-induced amnesia) DrugAdmin Drug Administration (Vinpocetine, Alternatives, Vehicle) IC50->DrugAdmin AnimalModel->DrugAdmin DataCollection Collect and tabulate data (Escape latency, step-down latency, etc.) BehavioralTest Behavioral Testing (Morris Water Maze, Passive Avoidance) DrugAdmin->BehavioralTest BehavioralTest->DataCollection Stats Statistical Analysis DataCollection->Stats Comparison Compare efficacy of compounds Stats->Comparison

References

A Head-to-Head Comparison of 16,17-Dihydroapovincamine and its Analogs with Other Vasodilators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 16,17-Dihydroapovincamine and its structurally related analogs with other established vasodilators. Due to the limited publicly available data specifically for this compound, this guide focuses on its close analog, apovincaminic acid ethyl ester (also known as vinpocetine or RGH-4405), for which experimental data is available. This allows for a meaningful, albeit indirect, comparison against other common vasodilators.

Executive Summary

Apovincamine derivatives, including this compound and vinpocetine, represent a class of compounds with vasodilatory properties, particularly noted for their effects on cerebral circulation.[1] The primary mechanism of action for vinpocetine involves the inhibition of phosphodiesterase type 1 (PDE1), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.[2] This guide will compare the vasodilatory effects and underlying mechanisms of apovincamine derivatives with those of other well-established vasodilators from different classes, including nitric oxide donors (Sodium Nitroprusside), phosphodiesterase inhibitors (Papaverine), and calcium channel blockers (Nifedipine).

Data Presentation: Comparative Vasodilatory Effects

The following tables summarize the available quantitative and qualitative data on the vasodilatory effects of these compounds. It is important to note that the experimental conditions, such as the specific vascular bed and the contractile agent used, can significantly influence the measured potency (e.g., EC50 values).

Table 1: In Vitro Vasodilatory Potency of Various Vasodilators

VasodilatorVascular BedPre-contraction AgentEC50 / IC50Reference
Sodium NitroprussideGoat coronary arteryK+ (30 mM)1.32 x 10⁻⁷ M[3]
Sodium NitroprussideHuman umbilical arteryU46619pEC50: 6.52[4]
PapaverineRat aortaPhenylephrinelog(EC50) ~ -5.5 M[5]
NifedipineHuman chorionic arteriesK+ (40 or 75 mM)More potent than diltiazem[6]

Table 2: In Vivo Hemodynamic Effects of Apovincaminic Acid Ethyl Ester (RGH-4405) and Vincamine in Anesthetized Dogs

Compound (Dose)Vertebral Blood FlowFemoral Blood FlowSystemic Blood PressureHeart RateCerebral Vascular Resistance
RGH-4405 (0.2-0.5 mg/kg, i.v.)IncreasedNot specifiedDecreasedIncreasedDecreased
VincamineIncreasedIncreasedInfluenced by anesthesiaInfluenced by anesthesiaNot specified

Data for RGH-4405 from[7]. Data for Vincamine from[8].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

In Vivo Measurement of Cerebral Blood Flow in Anesthetized Dogs

This protocol describes a common method for assessing the effect of vasodilators on cerebral circulation.

1. Animal Preparation:

  • Anesthetized dogs are used in the experiment.

  • Catheters are inserted for drug administration (intravenous or intra-arterial) and for monitoring systemic blood pressure.

2. Cerebral Blood Flow Measurement:

  • A Laser Doppler flowmeter is a frequently used instrument for the real-time measurement of local cerebral blood flow.[9]

  • A probe is placed on the exposed dura mater to measure the velocity of red blood cells in the microvessels of the brain.[9]

3. Experimental Procedure:

  • Baseline cerebral blood flow, systemic blood pressure, and heart rate are recorded.

  • The test compound (e.g., apovincaminic acid ethyl ester) is administered.

  • Changes in cerebral blood flow and other hemodynamic parameters are continuously monitored and recorded.

  • The selectivity for cerebral circulation can be assessed by comparing the changes in vertebral blood flow (supplying the brain) with those in a peripheral artery, such as the femoral artery.[8]

In Vitro Vasodilation Assessment using Organ Bath

This protocol is a standard method for determining the direct vasodilatory effect of a compound on isolated blood vessels.

1. Tissue Preparation:

  • A specific artery (e.g., rat aorta, rabbit femoral artery) is carefully dissected and cut into rings of a few millimeters in length.[10]

  • The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).[10]

2. Measurement of Vascular Tone:

  • The arterial rings are connected to a force transducer to measure isometric tension (contraction and relaxation).[10]

  • The rings are brought to a stable baseline tension.

3. Experimental Procedure:

  • A contractile agent (e.g., phenylephrine, potassium chloride) is added to the organ bath to induce a sustained contraction.

  • Once a stable contraction is achieved, the vasodilator compound is added in a cumulative manner at increasing concentrations.

  • The relaxation of the arterial ring is recorded as a percentage of the pre-induced contraction.

  • From the concentration-response curve, the EC50 value (the concentration of the vasodilator that produces 50% of the maximal relaxation) can be calculated to determine its potency.[11]

Mandatory Visualization

Signaling Pathways in Vasodilation

The following diagrams illustrate the primary signaling pathways involved in the vasodilatory effects of the compared compounds.

Vasodilation_Pathways cluster_Apovincamine Apovincamine Derivatives (e.g., Vinpocetine) cluster_NO Nitric Oxide Donors (e.g., Sodium Nitroprusside) cluster_Papaverine Phosphodiesterase Inhibitors (e.g., Papaverine) cluster_Nifedipine Calcium Channel Blockers (e.g., Nifedipine) Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 Inhibits cGMP_V cGMP PDE1->cGMP_V Degrades Relaxation_V Smooth Muscle Relaxation cGMP_V->Relaxation_V Promotes SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP_N cGMP sGC->cGMP_N Converts GTP to GTP GTP Relaxation_N Smooth Muscle Relaxation cGMP_N->Relaxation_N Promotes Papaverine Papaverine PDE PDEs Papaverine->PDE Inhibits cAMP_P cAMP PDE->cAMP_P Degrades cGMP_P cGMP PDE->cGMP_P Degrades Relaxation_P Smooth Muscle Relaxation cAMP_P->Relaxation_P Promotes cGMP_P->Relaxation_P Promotes Nifedipine Nifedipine CaChannel L-type Ca²⁺ Channel Nifedipine->CaChannel Blocks CaInflux Ca²⁺ Influx CaChannel->CaInflux Mediates Contraction Smooth Muscle Contraction CaInflux->Contraction Induces

Caption: Simplified signaling pathways of different classes of vasodilators.

Experimental Workflow: In Vivo Cerebral Blood Flow Measurement

InVivo_Workflow A Anesthetize Animal (e.g., Dog) B Surgical Preparation (Catheter Insertion, Craniotomy) A->B C Place Laser Doppler Probe on Dura Mater B->C D Record Baseline Hemodynamic Parameters (CBF, BP, HR) C->D E Administer Test Compound (e.g., this compound analog) D->E F Continuously Monitor and Record Changes in Hemodynamic Parameters E->F G Data Analysis (Compare pre- and post-drug values) F->G InVitro_Workflow A Isolate Arterial Rings B Mount Rings in Organ Bath with Physiological Solution A->B C Equilibrate and Set Baseline Tension B->C D Induce Contraction with a Vasoactive Agent C->D E Cumulative Addition of Vasodilator Compound D->E F Record Relaxation Response E->F G Data Analysis (Generate Concentration-Response Curve, Calculate EC50) F->G

References

In Vivo Efficacy of 16,17-Dihydroapovincamine (Vinpocetine) Compared to Placebo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of 16,17-Dihydroapovincamine, commonly known as Vinpocetine, against placebo. The information presented is based on experimental data from preclinical studies, focusing on its neuroprotective and anti-inflammatory effects. Vinpocetine is a synthetic derivative of the vinca alkaloid vincamine, extracted from the lesser periwinkle plant (Vinca minor)[1][2]. It has been extensively studied for its potential therapeutic benefits in cerebrovascular disorders[2].

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vivo studies comparing Vinpocetine to a placebo or control group.

Efficacy EndpointAnimal ModelVinpocetine DosageOutcome Compared to Placebo/ControlReference
Neuroprotection
Infarct VolumeRat; Permanent Middle Cerebral Artery Occlusion (MCAO)3 mg/kg i.p. (30 min post-ischemia)42% decrease in infarct volume (p < 0.05)[3][4][3][4]
Neurological FunctionPatients with anterior cerebral circulation occlusionNot specifiedBetter recovery of neurological function and improved clinical outcomes.[5][5]
Anti-inflammatory Effects
NF-κB and TNFα ExpressionRat; Cerebral Ischemia-Reperfusion InjuryNot specifiedInhibition of NF-κB and TNFα expression, leading to a decreased inflammatory response.[5][5]
Inflammatory PainMouse; Lipopolysaccharide (LPS)-inducedNot specifiedEffective in reducing LPS-induced inflammatory pain.[5][5]
Lung InflammationMouse; LPS-inducedNot specifiedEffective in reducing LPS-induced lung inflammation.[5][5]
AtherosclerosisApoE-deficient mice; High-fat diet-inducedNot specifiedAttenuated the development of atherosclerosis.[5][5]

Key Experiments and Methodologies

Neuroprotection in a Rat Model of Ischemic Stroke

A pivotal study demonstrating the neuroprotective effects of Vinpocetine utilized a rat model of permanent middle cerebral artery occlusion (MCAO), a standard preclinical model for ischemic stroke.

Experimental Protocol:

  • Animal Model: Adult male rats were subjected to permanent MCAO to induce focal cerebral ischemia.

  • Treatment: A treatment group received Vinpocetine at a dose of 3 mg/kg administered intraperitoneally (i.p.) 30 minutes after the induction of ischemia. A control group received a placebo (vehicle) injection.

  • Outcome Measurement: After a predetermined survival period, the brains were harvested, and infarct volume was quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

  • Statistical Analysis: The infarct volumes between the Vinpocetine-treated and control groups were compared using appropriate statistical tests, with a p-value of less than 0.05 considered significant[3][4].

Anti-inflammatory Effects in a Rat Model of Cerebral Ischemia-Reperfusion

The anti-inflammatory properties of Vinpocetine have been investigated in a rat model of cerebral ischemia-reperfusion injury.

Experimental Protocol:

  • Animal Model: Rats underwent a transient MCAO followed by reperfusion to model ischemia-reperfusion injury.

  • Treatment: Vinpocetine was administered to the treatment group, while the control group received a placebo.

  • Biochemical Analysis: Brain tissue was analyzed for the expression levels of key inflammatory mediators, specifically nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNFα).

  • Histological Analysis: Brain sections were examined for edema and infarct volume to correlate with the biochemical findings. The study found that Vinpocetine treatment led to a reduction in the inflammatory response following cerebral ischemia-reperfusion[5].

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental design and the proposed mechanism of action of Vinpocetine, the following diagrams are provided.

G cluster_0 In Vivo Ischemic Stroke Model cluster_1 Treatment Administration cluster_2 Outcome Assessment Animal Model Selection (Rats) Animal Model Selection (Rats) Permanent Middle Cerebral Artery Occlusion (MCAO) Permanent Middle Cerebral Artery Occlusion (MCAO) Animal Model Selection (Rats)->Permanent Middle Cerebral Artery Occlusion (MCAO) MCAO MCAO Induction of Ischemia Induction of Ischemia MCAO->Induction of Ischemia Randomization Randomization Induction of Ischemia->Randomization Vinpocetine Group (3 mg/kg i.p.) Vinpocetine Group (3 mg/kg i.p.) Randomization->Vinpocetine Group (3 mg/kg i.p.) 30 min post-ischemia Placebo Group (Vehicle i.p.) Placebo Group (Vehicle i.p.) Randomization->Placebo Group (Vehicle i.p.) Brain Harvesting Brain Harvesting Vinpocetine Group (3 mg/kg i.p.)->Brain Harvesting Placebo Group (Vehicle i.p.)->Brain Harvesting TTC Staining TTC Staining Brain Harvesting->TTC Staining Infarct Volume Quantification Infarct Volume Quantification TTC Staining->Infarct Volume Quantification Statistical Comparison Statistical Comparison Infarct Volume Quantification->Statistical Comparison Efficacy Conclusion Efficacy Conclusion Statistical Comparison->Efficacy Conclusion

Caption: Experimental workflow for assessing the neuroprotective efficacy of Vinpocetine.

G IKK Activation IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Phosphorylation & Degradation->NF-κB Translocation to Nucleus Pro-inflammatory Gene Expression (e.g., TNFα) Pro-inflammatory Gene Expression (e.g., TNFα) NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression (e.g., TNFα) Vinpocetine Vinpocetine Vinpocetine->IKK Activation Inhibits PDE1 PDE1 Vinpocetine->PDE1 Inhibits Increased cAMP/cGMP Increased cAMP/cGMP PDE1->Increased cAMP/cGMP Degrades Vasodilation & Neuroprotection Vasodilation & Neuroprotection Increased cAMP/cGMP->Vasodilation & Neuroprotection

Caption: Proposed signaling pathways of Vinpocetine's anti-inflammatory and neuroprotective effects.

References

A Comparative Meta-Analysis of 16,17-Dihydroapovincamine (Vinpocetine) for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Vinpocetine's Efficacy and Mechanisms Compared to Alternative Nootropics

This guide provides a comprehensive meta-analysis of existing research on 16,17-Dihydroapovincamine, commonly known as Vinpocetine, a synthetic derivative of the periwinkle plant alkaloid vincamine. It is intended to serve as a resource for researchers, scientists, and professionals in drug development by objectively comparing Vinpocetine's performance against other nootropic agents, presenting supporting experimental data, and elucidating its complex mechanisms of action. While the body of research on Vinpocetine is extensive, this guide also highlights the existing gaps in direct comparative clinical trials with other nootropics.

Executive Summary

Vinpocetine has been investigated for its potential cognitive-enhancing and neuroprotective effects for several decades. Its proposed mechanisms of action are multifaceted, primarily involving the inhibition of phosphodiesterase type 1 (PDE1), blockade of voltage-gated sodium channels, and modulation of inflammatory pathways. Clinical studies, largely conducted before the 1990s, have explored its efficacy in treating cognitive impairment and dementia, often with a placebo as a comparator. A notable Cochrane meta-analysis suggests some benefit at higher doses, but concludes the overall evidence is inconclusive.[1][2] Direct, large-scale comparative clinical trials against other popular nootropics like Piracetam and Ginkgo Biloba are scarce, necessitating a reliance on preclinical data and older, smaller human studies for comparison.

Comparative Efficacy of Vinpocetine

The available quantitative data from a Cochrane meta-analysis of three randomized controlled trials involving 583 participants with dementia provides some insights into the efficacy of Vinpocetine compared to a placebo.[1][2]

Table 1: Summary of Vinpocetine Efficacy vs. Placebo in Dementia

Outcome MeasureVinpocetine DosageResult vs. PlaceboStatistical SignificanceReference
Clinical Global Impression (CGI)30 mg/dayOdds Ratio: 2.50 (95% CI: 1.30-4.82)P=0.006[3]
Clinical Global Impression (CGI)60 mg/dayOdds Ratio: 2.77 (95% CI: 1.40-5.46)P=0.003[3]
Syndrom-Kurztest (SKT) Score30 mg/dayWeighted Mean Difference: -1.18 (95% CI: -1.93 to -0.42)P=0.002[4]
Syndrom-Kurztest (SKT) Score60 mg/dayWeighted Mean Difference: -0.94 (95% CI: -1.50 to -0.39)P=0.0009[4]

It is important to note that the studies included in this meta-analysis were conducted before the widespread adoption of current diagnostic criteria for dementia.[1][2]

Direct comparative data from human trials against other nootropics is limited. One preclinical study in a mouse model of antipsychotic-induced cognitive impairment compared Vinpocetine with Piracetam and Ginkgo Biloba extract.

Table 2: Preclinical Comparison of Nootropics on Haloperidol-Induced Cognitive Impairment in Mice

TreatmentDosage (mg/kg)Effect on Learning and Memory ImpairmentReference
Vinpocetine4Alleviated impairment when administered 30 min before haloperidol[5]
Piracetam50, 150, 300Dose-dependently reduced impairment[5]
Ginkgo Biloba Extract25, 50, 150Worsened performance[5]

These preclinical findings may not be directly extrapolated to human clinical efficacy.

Experimental Protocols

Vinpocetine in Dementia (Meta-Analysis Protocol)

The Cochrane review included double-blind, randomized, unconfounded trials of more than one day's duration comparing Vinpocetine with placebo in patients with vascular, Alzheimer's, or mixed dementia.[1][6]

  • Participants: 583 individuals with dementia (criteria varied across studies).[1][6]

  • Intervention: Oral Vinpocetine at doses of 30mg/day and 60mg/day.

  • Control: Placebo.

  • Outcome Measures:

    • Clinical Global Impression (CGI): A measure of overall clinical change.

    • Syndrom-Kurztest (SKT): A battery of tests assessing memory and attention.

  • Data Analysis: Data were independently extracted by two reviewers. For continuous variables like cognitive test scores, the change from baseline was the primary outcome. The categorical outcome of global impression was dichotomized (improved vs. not improved).

Preclinical Comparison of Nootropics (Experimental Workflow)

The study by Abdel-Salam et al. (2018) investigated the effects of nootropic agents on haloperidol-induced spatial memory impairment in mice using the Morris water maze test.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment animal_model Male Swiss Albino Mice cognitive_impairment Haloperidol (2 mg/kg, i.p.) animal_model->cognitive_impairment Induction of Cognitive Impairment vinpocetine Vinpocetine (1, 2, or 4 mg/kg, i.p.) cognitive_impairment->vinpocetine Treatment Administration (co-administered or 30 min prior) piracetam Piracetam (50, 150, or 300 mg/kg, i.p.) cognitive_impairment->piracetam Treatment Administration (co-administered or 30 min prior) ginkgo Ginkgo Biloba Extract (25, 50, or 150 mg/kg, i.p.) cognitive_impairment->ginkgo Treatment Administration (co-administered or 30 min prior) control Saline Control cognitive_impairment->control Treatment Administration (co-administered or 30 min prior) mwm Morris Water Maze Test vinpocetine->mwm piracetam->mwm ginkgo->mwm control->mwm latency Escape Latency (Time to find platform) mwm->latency Measures

Caption: Workflow of the preclinical study comparing Vinpocetine, Piracetam, and Ginkgo Biloba.

Mechanisms of Action: Signaling Pathways

Vinpocetine's neuroprotective and cognitive-enhancing effects are attributed to its interaction with multiple molecular targets. The primary mechanisms are detailed below.

Inhibition of Phosphodiesterase Type 1 (PDE1)

Vinpocetine is a known inhibitor of PDE1, an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][8] By inhibiting PDE1, Vinpocetine increases the intracellular levels of these second messengers, leading to a cascade of downstream effects including vasodilation and improved cerebral blood flow.

G Vinpocetine Vinpocetine PDE1 Phosphodiesterase 1 (PDE1) Vinpocetine->PDE1 Inhibits cAMP cAMP PDE1->cAMP Degrades cGMP cGMP PDE1->cGMP Degrades Vasodilation Vasodilation cAMP->Vasodilation cGMP->Vasodilation CBF Increased Cerebral Blood Flow Vasodilation->CBF

Caption: Vinpocetine's PDE1 inhibition pathway leading to increased cerebral blood flow.

Blockade of Voltage-Gated Sodium Channels

Vinpocetine has been shown to block voltage-gated sodium channels (VGSCs) in a state-dependent manner.[4][9][10] This action is thought to contribute to its neuroprotective effects by reducing excessive neuronal excitability and subsequent excitotoxicity, which is implicated in ischemic brain injury.

G Vinpocetine Vinpocetine VGSC Voltage-Gated Sodium Channel (VGSC) Vinpocetine->VGSC Blocks Neuroprotection Neuroprotection Na_influx Excessive Na+ Influx VGSC->Na_influx Excitotoxicity Neuronal Excitotoxicity Na_influx->Excitotoxicity Excitotoxicity->Neuroprotection Prevents

Caption: Neuroprotective mechanism of Vinpocetine via voltage-gated sodium channel blockade.

Anti-Inflammatory Effects via NF-κB Pathway Inhibition

A significant body of research indicates that Vinpocetine exerts potent anti-inflammatory effects by directly inhibiting the IκB kinase (IKK), a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][11] This inhibition prevents the activation of NF-κB, a transcription factor that upregulates the expression of numerous pro-inflammatory genes. This mechanism appears to be independent of its PDE1 inhibitory action.[2][12]

G Vinpocetine Vinpocetine IKK IκB Kinase (IKK) Vinpocetine->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Leads to Degradation NFkB NF-κB IkB->NFkB Inhibits ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory Activates Inflammation Inflammation ProInflammatory->Inflammation

Caption: Anti-inflammatory action of Vinpocetine through inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The available evidence suggests that this compound (Vinpocetine) is a pharmacologically active compound with multiple mechanisms of action that are relevant to cognitive function and neuroprotection. While older, placebo-controlled trials indicate potential benefits in dementia, the evidence is not considered conclusive by current standards.[1][2] Preclinical studies offer a basis for comparison with other nootropics like Piracetam and Ginkgo Biloba, but direct, robust, and modern comparative clinical trials in human subjects are critically needed to establish a clear therapeutic positioning for Vinpocetine in the landscape of cognitive enhancers. Future research should focus on well-designed, large-scale randomized controlled trials that directly compare Vinpocetine with other nootropic agents in well-defined patient populations with cognitive impairment, utilizing standardized and validated outcome measures. Such studies are essential to provide the high-quality evidence required by researchers, clinicians, and drug development professionals.

References

Safety Operating Guide

Navigating the Safe Disposal of 16,17-Dihydroapovincamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 16,17-Dihydroapovincamine, a derivative of the vinca alkaloid apovincamine. Due to its classification as a vinca alkaloid, this compound should be handled as a potentially cytotoxic and hazardous compound. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecifications
Gloves Chemical-resistant, disposable (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Protection Required if handling powders or creating aerosols

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Waste Segregation and Container Management

Proper segregation of chemical waste is fundamental to safe disposal. Different waste streams require specific disposal routes.

  • Solid Waste: This category includes contaminated consumables such as gloves, bench paper, and empty vials.

  • Liquid Waste: This includes unused solutions, reaction mixtures, and solvent rinses containing this compound.

Table 2: Waste Container Specifications

Waste TypeContainer TypeLabeling Requirements
Solid Puncture-resistant, sealable container lined with a clear plastic bag."Hazardous Waste," "Cytotoxic Waste," "this compound Solid Waste," and the date.
Liquid Leak-proof, screw-cap container compatible with the solvents used."Hazardous Waste," "Cytotoxic Liquid Waste," "this compound in [Solvent Name]," and the date.

It is crucial to never mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected in separate liquid waste containers.

III. Step-by-Step Disposal Procedures

The following protocols provide a clear workflow for the disposal of both solid and liquid waste generated from work with this compound.

  • Collection: Place all contaminated solid materials directly into the designated, labeled solid waste container.

  • Sealing: Once the container is three-quarters full, securely seal the plastic bag liner and then the container lid.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from general laboratory traffic.

  • Collection: Carefully pour all liquid waste containing this compound into the appropriate, labeled liquid waste container. Use a funnel to prevent spills.

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.

  • Storage: Store the liquid waste container in a secondary containment bin within a designated hazardous waste storage area.

G cluster_solid Solid Waste Disposal Workflow sw_start Start: Contaminated Solid Waste sw_collect Collect in Labeled Container sw_start->sw_collect sw_seal Seal Container when 3/4 Full sw_collect->sw_seal sw_store Store in Hazardous Waste Area sw_seal->sw_store sw_pickup Arrange for EHS Pickup sw_store->sw_pickup sw_end End: Proper Disposal sw_pickup->sw_end

Caption: Solid Waste Disposal Workflow for this compound.

G cluster_liquid Liquid Waste Disposal Workflow lw_start Start: Contaminated Liquid Waste lw_collect Collect in Labeled Container lw_start->lw_collect lw_cap Keep Container Capped lw_collect->lw_cap lw_store Store in Secondary Containment lw_cap->lw_store lw_pickup Arrange for EHS Pickup lw_store->lw_pickup lw_end End: Proper Disposal lw_pickup->lw_end

Caption: Liquid Waste Disposal Workflow for this compound.

IV. Decontamination of Glassware and Surfaces

Any glassware or surfaces that have come into contact with this compound must be decontaminated.

  • Initial Rinse: Rinse glassware and wipe surfaces with a suitable solvent (e.g., ethanol or isopropanol) to remove the bulk of the compound. The rinsate must be collected as hazardous liquid waste.

  • Secondary Wash: Wash with a laboratory detergent and water.

  • Final Rinse: Perform a final rinse with deionized water.

V. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Table 3: Spill Response Protocol

StepAction
1. Evacuate Alert others in the vicinity and evacuate the immediate area.
2. Secure If safe to do so, restrict access to the spill area.
3. Report Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department immediately.
4. Clean-up Only trained personnel with appropriate PPE should manage the clean-up. Use a chemical spill kit to absorb and contain the spill. All materials used for clean-up must be disposed of as hazardous solid waste.

VI. Final Disposal Arrangement

The ultimate disposal of hazardous waste must be handled by certified professionals.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety department.

  • Documentation: Ensure all waste containers are properly labeled and documented according to institutional and regulatory requirements.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of 16,17

Personal protective equipment for handling 16,17-Dihydroapovincamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

When handling 16,17-Dihydroapovincamine, it is crucial to use appropriate personal protective equipment to avoid personal contact and inhalation.[1] The following PPE is recommended:

  • Eye Protection: Safety glasses with side shields or goggles should be worn to protect against splashes or airborne particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or latex, are essential to prevent skin contact.

  • Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, a NIOSH-approved respirator is recommended.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1]

Operational Plan: Handling Procedures

Proper handling procedures are critical to ensure a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

2. Safe Handling Practices:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
  • Wash hands thoroughly after handling the compound.[2][3]
  • Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[2][3]
  • Take precautionary measures against static discharge.[2]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
  • Avoid reaction with oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection: Collect all waste materials, including unused compounds and contaminated consumables (e.g., gloves, wipes), in a designated and properly labeled hazardous waste container.

  • Disposal Method: Dispose of contents and container in accordance with local, regional, and national regulations.[2][3] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

  • Wash Water: Do not allow wash water from cleaning equipment to enter drains. Collect all wash water for treatment before disposal.[1]

Quantitative Data Summary

The following table summarizes the available quantitative toxicity data for Vinpocetine, a closely related compound. This data should be considered for risk assessment when handling this compound.

Toxicity DataValueSpecies
Oral LD50 503 mg/kgRat
Oral LD50 534 mg/kgMouse
Intraperitoneal LD50 119 mg/kgRat
Intraperitoneal LD50 117 mg/kgMouse
Intravenous LD50 32 mg/kgRat
Intravenous LD50 45 mg/kgMouse
Intraperitoneal TDLo 10 mg/kgMouse
Intraperitoneal TDLo 10 mg/kgCat
Intravenous TDLo 10 mg/kgRat
Subcutaneous TDLO 0.45 mg/kgMouse

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. TDLo: Toxic Dose Low. The lowest dose at which a toxic effect was observed. (Data sourced from Vinpocetine SDS)[1][2]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Conduct Risk Assessment B Gather Required PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh and Prepare Compound C->D Proceed to Handling E Perform Experiment D->E F Clean Workspace and Equipment E->F G Segregate Waste (Solid, Liquid, Sharps) F->G Proceed to Disposal H Label Hazardous Waste Container G->H I Store Waste for Pickup H->I J Document Waste I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16,17-Dihydroapovincamine
Reactant of Route 2
Reactant of Route 2
16,17-Dihydroapovincamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.